1-Oxa-8-azaspiro[4.5]decane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(10-7-1)3-5-9-6-4-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYOWXUQJLOCIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20620325 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176-92-1 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20620325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 1-Oxa-8-azaspiro[4.5]decane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic scaffold, 1-Oxa-8-azaspiro[4.5]decane. This compound and its derivatives are of significant interest in medicinal chemistry, particularly in the development of ligands for various biological targets, including sigma-1 receptors. This document outlines a detailed synthetic protocol, summarizes key characterization data, and presents a visual workflow of the experimental process.
Introduction
The this compound core structure represents a unique three-dimensional scaffold that is attractive for the design of novel therapeutic agents. Its rigid spirocyclic system allows for precise spatial orientation of functional groups, which can lead to high-affinity and selective interactions with biological targets. Research has primarily focused on the synthesis of derivatives of this core structure for applications such as radioligands for in vivo imaging and as potential therapeutic agents.[1][2] This guide focuses on the synthesis and characterization of the parent compound, providing a foundational methodology for further derivatization and drug discovery efforts.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 4-piperidone. The general strategy involves the N-alkylation of a protected 4-piperidone, followed by deprotection and subsequent acid-catalyzed intramolecular cyclization to form the spiroketal ring system.
Experimental Protocol
Step 1: Protection of 4-Piperidone
The ketone functionality of 4-piperidone is first protected to prevent unwanted side reactions during the subsequent N-alkylation step. A common method is the formation of a ketal, for example, using ethylene glycol.
-
Materials: 4-piperidone hydrochloride, ethylene glycol, p-toluenesulfonic acid (catalytic amount), toluene.
-
Procedure:
-
A mixture of 4-piperidone hydrochloride, a slight excess of ethylene glycol, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane.
-
Step 2: N-Alkylation with a Protected Alcohol Moiety
The secondary amine of the protected piperidine is then alkylated with a reagent containing a protected hydroxyl group. For this protocol, 2-(2-bromoethoxy)tetrahydro-2H-pyran is used as the alkylating agent.
-
Materials: 1,4-dioxa-8-azaspiro[4.5]decane, 2-(2-bromoethoxy)tetrahydro-2H-pyran, potassium carbonate, acetonitrile.
-
Procedure:
-
To a solution of 1,4-dioxa-8-azaspiro[4.5]decane in acetonitrile, potassium carbonate is added, followed by the dropwise addition of 2-(2-bromoethoxy)tetrahydro-2H-pyran.
-
The mixture is stirred at reflux until TLC analysis indicates the completion of the reaction.
-
The solid is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to give the N-alkylated product.
-
Step 3: Deprotection and Intramolecular Cyclization
In the final step, both the ketal and the tetrahydropyranyl (THP) ether protecting groups are removed under acidic conditions, which concurrently catalyzes the intramolecular cyclization to form the desired this compound.
-
Materials: N-alkylated product from Step 2, hydrochloric acid (e.g., 2M aqueous solution), methanol.
-
Procedure:
-
The N-alkylated product is dissolved in methanol, and an aqueous solution of hydrochloric acid is added.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried, and the solvent is removed to yield the crude product, which can be further purified by chromatography or distillation to afford pure this compound.
-
Characterization
The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. The following table summarizes the expected characterization data based on the analysis of structurally similar aza-spiroketals.
| Technique | Expected Data |
| ¹H NMR | Peaks corresponding to the piperidine and tetrahydrofuran ring protons. Chemical shifts for protons adjacent to the nitrogen and oxygen atoms would be in the range of δ 2.5-4.0 ppm. Protons on the carbon backbone of the rings would appear at δ 1.5-2.0 ppm. |
| ¹³C NMR | A signal for the spiro carbon atom is expected around δ 95-105 ppm. Carbons adjacent to the nitrogen and oxygen atoms would resonate in the range of δ 40-70 ppm. The remaining aliphatic carbons would appear at δ 20-35 ppm. |
| IR (Infrared) Spectroscopy | Characteristic C-O-C stretching vibrations for the ether linkages in the range of 1050-1150 cm⁻¹. C-N stretching vibrations around 1180-1250 cm⁻¹. The absence of a strong C=O stretching band (around 1715 cm⁻¹) confirms the formation of the spiroketal. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (C₈H₁₅NO, MW: 141.21 g/mol ) would be observed. Fragmentation patterns would be consistent with the spirocyclic structure. |
Experimental Workflow and Signaling Pathways
As the primary biological significance of this compound lies in its use as a scaffold for drug design, a specific signaling pathway for the parent compound is not established. Instead, the following diagram illustrates the general experimental workflow for its synthesis and characterization.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound and outlines the expected analytical data for its characterization. The described synthetic route is robust and adaptable for the preparation of various derivatives. The availability of this foundational scaffold is crucial for the continued exploration of its potential in drug discovery and development, particularly for targeting the central nervous system and other disease areas where sigma-1 receptor modulation is relevant. Further research into the biological activities of novel derivatives will undoubtedly expand the therapeutic applications of this promising heterocyclic system.
References
Spectroscopic Data for 1-Oxa-8-azaspiro[4.5]decane: A Technical Overview
Despite a comprehensive search of available scientific literature and spectroscopic databases, detailed experimental Nuclear Magnetic Resonance (NMR) spectroscopic data for the parent compound, 1-Oxa-8-azaspiro[4.5]decane, is not publicly available.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough analysis of the 1H and 13C NMR data for this compound. However, searches for the specific chemical shifts, coupling constants, and detailed experimental protocols for the NMR analysis of this foundational spirocycle have been unsuccessful.
While numerous studies focus on the synthesis and biological evaluation of various derivatives of the this compound core, they do not report the fundamental NMR spectroscopic data for the unsubstituted molecule itself. The available data pertains to more complex analogs, where substituents significantly alter the electronic environment and, consequently, the NMR spectral characteristics. Therefore, presenting data from these derivatives would be misleading and not representative of the core compound.
Visualization of the Core Structure
To provide a contextual reference, the fundamental structure of this compound is presented below. This visualization serves as a structural placeholder in the absence of empirical spectroscopic data.
Figure 1. Molecular structure of this compound.
Future Outlook
The absence of publicly available NMR data for this compound highlights a gap in the characterization of this fundamental heterocyclic scaffold. Researchers synthesizing this compound are encouraged to publish its full spectroscopic data, including 1H and 13C NMR spectra, along with detailed experimental conditions. Such a contribution would be of significant value to the chemical and pharmaceutical research communities, facilitating the unambiguous identification and characterization of its derivatives in future studies.
An In-depth Technical Guide to Isomers and Analogs of 1-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isomers and analogs of the heterocyclic scaffold, 1-Oxa-8-azaspiro[4.5]decane. This core structure has garnered significant interest in medicinal chemistry due to its presence in compounds targeting crucial neurological receptors. This document details the structural variations, synthetic methodologies, pharmacological activities, and signaling pathways associated with these compounds, with a focus on their interactions with muscarinic and sigma receptors.
Structural Landscape: Isomers of this compound
The this compound scaffold is characterized by a spirocyclic system where a piperidine ring and a tetrahydrofuran ring share a single carbon atom. The numbering of the atoms in the ring system is crucial for defining the isomers.
Constitutional Isomers
Constitutional isomers of this compound differ in the connectivity of their atoms. Several constitutional isomers have been synthesized and studied, each with a unique arrangement of the oxygen and nitrogen heteroatoms within the spirocyclic framework. Some notable examples include:
-
1-Oxa-7-azaspiro[4.5]decane
-
2-Oxa-8-azaspiro[4.5]decane
-
7-Oxa-2-azaspiro[4.5]decane
-
6-Oxa-2-azaspiro[4.5]decane
The relative positions of the heteroatoms significantly influence the three-dimensional shape and physicochemical properties of the molecule, which in turn affects its biological activity.
Stereoisomers
The potential for stereoisomerism in derivatives of this compound is a critical consideration in drug design and development. Chiral centers can arise from substitution on the rings, leading to the formation of enantiomers and diastereomers.
The spirocyclic carbon atom itself can be a chiral center if the substitution pattern on both rings is appropriate. For instance, in substituted analogs such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (YM796), multiple chiral centers exist, leading to a number of possible stereoisomers. The biological activity of these stereoisomers can vary significantly. For example, the (-) isomers of some muscarinic agonists based on this scaffold have been noted to have Hill coefficients lower than 1.0 in binding assays, suggesting complex binding kinetics. The separation and characterization of individual stereoisomers are therefore essential for understanding their structure-activity relationships.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives often involves multi-step reaction sequences. Below is a generalized workflow and a more detailed experimental protocol for the synthesis of analogs targeting sigma-1 receptors.
General Synthetic Workflow
A common strategy for the synthesis of N-substituted this compound analogs involves the initial construction of the core spirocycle followed by the alkylation or acylation of the secondary amine in the piperidine ring.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Synthesis of Sigma-1 Receptor Ligands
The following protocol is a representative example for the synthesis of this compound derivatives designed as sigma-1 receptor ligands.[1]
Step 1: Synthesis of the Tosylate Precursor
-
Protection of the amine: The starting this compound is protected, for example, with a Boc group.
-
Introduction of a linker: The protected spirocycle is reacted with a suitable bifunctional linker, such as a bromo-alcohol, under basic conditions.
-
Tosylation: The terminal hydroxyl group of the linker is then tosylated using p-toluenesulfonyl chloride in the presence of a base like triethylamine or pyridine.
Step 2: Radiolabeling with [¹⁸F]Fluoride (for PET ligands) [1]
-
Azeotropic drying of [¹⁸F]fluoride: [¹⁸F]Fluoride is produced via a cyclotron and is azeotropically dried with acetonitrile and a potassium-Kryptofix 2.2.2 complex.
-
Nucleophilic Substitution: The dried [¹⁸F]fluoride is reacted with the tosylate precursor in a suitable solvent (e.g., DMSO or acetonitrile) at an elevated temperature (e.g., 80-120°C).
-
Deprotection: If a protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group).
-
Purification: The final radiolabeled compound is purified using semi-preparative HPLC.
The overall isolated radiochemical yield for such a synthesis is typically in the range of 12-35%, with a radiochemical purity of over 99%.[1]
Pharmacological Profile: Targeting Muscarinic and Sigma Receptors
Analogs of this compound have shown significant promise as ligands for two important classes of receptors in the central nervous system: muscarinic acetylcholine receptors (mAChRs) and sigma-1 receptors.
Muscarinic M1 Receptor Agonists
Several this compound derivatives have been identified as potent and selective M1 muscarinic agonists.[2] These compounds are of interest for the treatment of cognitive deficits in conditions like Alzheimer's disease.
Quantitative Data for Muscarinic Agonists
| Compound | Structure | Receptor Target | Binding Affinity (Kᵢ) | Efficacy | Reference |
| YM796 | 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane | M1 mAChR | Micromolar range inhibition of [³H]pirenzepine binding | Stimulated phosphoinositide hydrolysis | [2] |
| YM954 | 2-ethyl-8-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane | M1 mAChR | Micromolar range inhibition of [³H]pirenzepine binding | Stimulated phosphoinositide hydrolysis | [2] |
Sigma-1 Receptor Ligands
A number of this compound derivatives have been synthesized and evaluated as high-affinity ligands for the sigma-1 receptor.[1] The sigma-1 receptor is an intracellular chaperone protein involved in various cellular functions, and its modulation is a potential therapeutic strategy for neurodegenerative diseases and cancer.
Quantitative Data for Sigma-1 Receptor Ligands
| Compound ID | Modification on this compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| Compound 5a | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | - | 30-fold over σ₂ | [3] |
| Compound 8 | (Structure not fully specified in abstract) | 0.47 - 12.1 | - | 2 - 44 | [1] |
Signaling Pathways
M1 Muscarinic Receptor Signaling Pathway
The M1 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins.[4][5] Activation of the M1 receptor by an agonist, such as a this compound derivative, initiates a cascade of intracellular events.
Caption: M1 muscarinic receptor signaling pathway.
Upon agonist binding, the M1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[6] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, triggering the release of intracellular calcium (Ca²⁺).[6] The increased cytosolic Ca²⁺ and DAG together activate protein kinase C (PKC), leading to the phosphorylation of downstream targets and ultimately, a cellular response.[6]
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7] Its signaling is not via a classical second messenger cascade but rather through protein-protein interactions and modulation of other signaling pathways.
Caption: Sigma-1 receptor signaling pathway.
Under basal conditions, the sigma-1 receptor is in an inactive state, often complexed with the binding immunoglobulin protein (BiP).[8] Upon stimulation by a ligand, such as a this compound derivative, the sigma-1 receptor dissociates from BiP and can translocate to other parts of the cell.[8][9] The activated sigma-1 receptor then acts as a molecular chaperone, interacting with and modulating the function of various target proteins. These targets include the IP3 receptor at the ER, thereby influencing calcium signaling, as well as various ion channels (such as K⁺ and Ca²⁺ channels) and other signaling proteins.[7][8] This modulation of multiple targets leads to diverse cellular responses, including effects on neuronal plasticity and cell survival.
Experimental Methodologies
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of novel compounds for their target receptors.
Protocol for Muscarinic Receptor Binding Assay
-
Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells) are prepared by homogenization and centrifugation.
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the cell membrane preparation, a specific concentration of the radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and either buffer (for total binding), a high concentration of a known antagonist like atropine (for non-specific binding), or the test compound at various concentrations.
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand. Unbound radioligand is washed away.
-
Scintillation Counting: The radioactivity on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Kᵢ) of the test compound is then determined by fitting the competition binding data to the Cheng-Prusoff equation.
Protocol for Sigma-1 Receptor Binding Assay
The protocol for sigma-1 receptor binding is similar to that for muscarinic receptors, with some key differences in the reagents used.
-
Membrane Preparation: Membranes are typically prepared from tissues with high expression of sigma-1 receptors, such as guinea pig liver.
-
Radioligand: A commonly used radioligand for sigma-1 receptors is [³H]-(+)-pentazocine.
-
Non-specific Binding: Non-specific binding is determined using a high concentration of a non-radiolabeled sigma-1 ligand, such as haloperidol.
-
Data Analysis: The Kᵢ values are calculated in the same manner as for the muscarinic receptor assay.
Conclusion
The this compound scaffold represents a versatile platform for the design of potent and selective ligands for important neurological targets. The exploration of its isomers and the development of novel analogs continue to be a promising area of research for the discovery of new therapeutics for a range of central nervous system disorders. This guide provides a foundational understanding of the key aspects of the chemistry and pharmacology of this important class of compounds.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological studies on novel muscarinic agonists, this compound derivatives, YM796 and YM954 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of the M1 and M2 muscarinic acetylcholine receptor/G-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sigma-1 Receptor as a Pluripotent Modulator in the Living System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Knocking Out Sigma-1 Receptors Reveals Diverse Health Problems - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Therapeutic Potential of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Overview
For Immediate Release
This technical guide delves into the burgeoning field of novel 1-Oxa-8-azaspiro[4.5]decane derivatives, offering a comprehensive analysis of their biological activities for researchers, scientists, and professionals in drug development. This document synthesizes current research, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.
Core Biological Activity: High-Affinity Sigma-1 Receptor Ligands
The primary biological target of the novel this compound derivatives is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. These compounds have consistently demonstrated high, nanomolar affinity for the σ1 receptor, with varying degrees of selectivity over the sigma-2 (σ2) receptor.[1][2]
Quantitative Data Summary: Receptor Binding Affinities
The following table summarizes the in vitro binding affinities of a selection of this compound and related derivatives for the σ1 and σ2 receptors, as determined by radioligand binding assays.
| Compound | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki σ2 / Ki σ1) |
| Derivative 1 | 0.47 - 12.1 | - | 2 - 44 |
| Derivative 2 | 0.61 - 12.0 | - | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | 5.4 ± 0.4 | >162 | 30 |
Data compiled from multiple sources.[1][2][3]
Antitumor Properties of 1-Oxa-4-azaspiro[4.5]decane Derivatives
A subset of these spirocyclic compounds, specifically 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives, has been investigated for their potential as anticancer agents. These compounds have exhibited moderate to potent activity against various human cancer cell lines.[4][5]
Quantitative Data Summary: In Vitro Antitumor Activity
The table below presents the half-maximal inhibitory concentration (IC50) values for representative 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against several cancer cell lines.
| Compound | A549 (Lung Cancer) IC50 [µM] | MDA-MB-231 (Breast Cancer) IC50 [µM] | HeLa (Cervical Cancer) IC50 [µM] |
| 6b | - | - | 0.18 |
| 6d | 0.26 | - | - |
| 8b | - | 0.10 | - |
| 11h | 0.19 | 0.08 | 0.15 |
Data extracted from studies on 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives.[4][5]
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of novel compounds for the σ1 receptor.
Materials:
-
Radioligand: --INVALID-LINK---pentazocine
-
Membrane Preparation: Guinea pig brain membranes (or other tissue with high σ1 receptor expression)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific Binding Control: Haloperidol (10 µM)
-
Test Compounds: Novel this compound derivatives at various concentrations
-
Instrumentation: Scintillation counter, filtration apparatus
Procedure:
-
Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---pentazocine.
-
In parallel, incubate the membrane preparation with the radioligand and a high concentration of haloperidol to determine non-specific binding.
-
Incubations are typically carried out at 37°C for 120-150 minutes to reach equilibrium.[6][7]
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
MTT Cytotoxicity Assay
This colorimetric assay is used to assess the effect of the spirocyclic derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9]
Materials:
-
Cell Lines: A549, MDA-MB-231, HeLa, or other relevant cancer cell lines
-
Culture Medium: Appropriate for the chosen cell lines
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide solution (typically 5 mg/mL in PBS)
-
Solubilization Solution: DMSO or a solution of SDS in diluted HCl
-
Instrumentation: 96-well plate reader (absorbance at 570 nm)
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Visualizing the Mechanism of Action
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound derivatives and a typical experimental workflow for their evaluation.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
In Vitro Evaluation of 1-Oxa-8-azaspiro[4.5]decane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro evaluation of 1-Oxa-8-azaspiro[4.5]decane compounds, a class of molecules that has garnered significant interest for its therapeutic potential, particularly in the fields of neurodegenerative diseases and oncology. This document outlines the key biological targets, experimental protocols for assessing their activity, and a summary of reported quantitative data.
Core Biological Target: The Sigma-1 Receptor
The primary biological target for many this compound derivatives is the sigma-1 receptor (σ1R).[1] The σ1R is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface, where it plays a crucial role in regulating calcium signaling.[1] Its modulation has been implicated in a variety of cellular processes, including cell survival, proliferation, and stress responses.[2][3] Consequently, ligands that bind to the σ1R are of great interest for therapeutic development.
Quantitative Data Summary
The following tables summarize the in vitro binding affinities (Ki) and cytotoxic concentrations (IC50) of various this compound derivatives reported in the literature.
Table 1: Sigma-1 Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound Reference | Structure/Modification | Ki (nM) for σ1R | Selectivity (Ki σ2/σ1) |
| Compound Series 1[4] | This compound core | 0.47 - 12.1 | 2 - 44 |
| Compound 8[4] | Specific derivative from Series 1 | Not specified individually | Best selectivity in series |
| Compound 5a[5] | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold over σ2R |
Table 2: In Vitro Cytotoxicity (IC50) of 1-Oxa-4-azaspiro[4.5]decane Derivatives
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 6d[6] | A549 (Human Lung Cancer) | 0.26 |
| Compound 8d[6] | MDA-MB-231 (Breast Cancer) | 0.10 |
| Compound 6b[6] | HeLa (Human Cervical Cancer) | 0.18 |
| Compound Series (7i-7l)[7] | A549, MDA-MB-231, HeLa | Potent activity reported |
| Compound 7j[7] | A549 | 0.17 |
| Compound 7j[7] | MDA-MB-231 | 0.05 |
| Compound 7j[7] | HeLa | 0.07 |
Experimental Protocols
Sigma-1 Receptor Radioligand Binding Assay (Competitive)
This protocol is a standard method to determine the binding affinity of a test compound for the sigma-1 receptor.
Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: A radiolabeled ligand with high affinity for the sigma-1 receptor (e.g., [³H]-(+)-pentazocine) is diluted in the assay buffer to a final concentration typically at or below its Kd.
-
Test Compounds: Prepare serial dilutions of the this compound compounds.
-
-
Preparation of Receptor Membranes:
-
Homogenize tissue known to express sigma-1 receptors (e.g., guinea pig liver) or membranes from cells overexpressing the receptor in ice-cold buffer.
-
Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration.
-
-
Assay Setup and Incubation:
-
In a 96-well plate, add the receptor membranes, the radioligand, and varying concentrations of the test compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known sigma-1 ligand).
-
Incubate the plate for a sufficient time at a specific temperature to allow the binding to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation.
-
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding:
-
Plate cells (e.g., A549, MDA-MB-231, HeLa) in a 96-well plate at a predetermined optimal density.
-
Incubate the plate to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include control wells with vehicle only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add the MTT solution to each well and incubate the plate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete solubilization.
-
Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Sigma-1 Receptor Signaling Pathway
The binding of a this compound compound (ligand) to the sigma-1 receptor can initiate a cascade of intracellular events. The following diagram illustrates a simplified model of this signaling pathway.
Under normal conditions, the sigma-1 receptor is in an inactive state, bound to the binding immunoglobulin protein (BiP).[2] Upon stimulation by a ligand, such as a this compound compound, or in response to cellular stress, BiP dissociates, leading to the activation of the sigma-1 receptor.[2] The activated receptor can then modulate the activity of various effector proteins, most notably the inositol 1,4,5-trisphosphate (IP3) receptor at the ER membrane.[1] This modulation influences the release of calcium from the ER into the cytosol, which in turn affects mitochondrial calcium uptake and function, ultimately impacting cellular processes like ATP production and apoptosis.[2][3] This pathway highlights the potential of sigma-1 receptor ligands to influence cell fate and survival.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 3. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 4. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Pharmacological Profile of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Guide
Introduction
The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as the core for a variety of pharmacologically active compounds. While comprehensive data on the unsubstituted parent compound remains limited, extensive research on its derivatives has revealed a diverse range of biological activities. This technical guide provides an in-depth overview of the pharmacological profile of this compound derivatives, focusing on their interactions with key central nervous system (CNS) and cardiovascular targets. The information presented herein is intended for researchers, scientists, and drug development professionals, and summarizes key quantitative data, detailed experimental protocols, and relevant signaling pathways. The properties of the core this compound structure are inferred from the activities of these derivatives.
Quantitative Pharmacological Data
The pharmacological activity of this compound derivatives is characterized by their high affinity and selectivity for various receptors. The following tables summarize the key binding affinities and functional activities reported in the literature.
Table 1: Receptor Binding Affinities of this compound Derivatives
| Compound/Derivative Class | Target Receptor | Binding Affinity (Ki) | Reference |
| This compound Derivatives | Sigma-1 (σ1) | 0.47 - 12.1 nM | [1][2] |
| This compound Derivatives | Sigma-2 (σ2) | Moderate selectivity over σ1 (Ki(σ2)/Ki(σ1) = 2 - 44) | [1][2] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) | 5.4 ± 0.4 nM | [3] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Sigma-2 (σ2) | 30-fold selectivity over σ1 | [3] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | Vesicular Acetylcholine Transporter (VAChT) | 1404-fold selectivity over σ1 | [3] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives | Alpha-1 Adrenergic (α1) | Skewed toward α1 antagonism | [4] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives | Alpha-2 Adrenergic (α2) | Primarily α2 antagonism for some derivatives | [4] |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | Serotonin 5-HT1A | Potent agonism |
Table 2: Functional Activity of this compound Derivatives
| Compound/Derivative Class | Biological Activity | Model | Key Findings | Reference |
| This compound Derivatives (radiolabeled) | Brain Imaging Agent | Mice | High initial brain uptake and accumulation in σ1 receptor-rich areas. | [1][2] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Antihypertensive | Spontaneously Hypertensive Rats | Lowered blood pressure. | [4] |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | Alpha-Adrenergic Blockade | Dogs | Demonstrated alpha-1 and alpha-2 adrenoceptor antagonism. | [4] |
| 1,4-Dioxa-8-azaspiro[4.5]decane Derivative (radiolabeled) | Tumor Imaging Agent | Mouse Tumor Xenograft Models | High accumulation in human carcinoma and melanoma. | [3] |
| 1-Oxa-4-thiaspiro[4.5]decane Derivatives | Antinociceptive | Mouse Formalin Test | Potent antinociceptive activity. |
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate a key signaling pathway and typical experimental workflows used in the pharmacological characterization of these compounds.
Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.
Figure 2. Experimental Workflow for a Radioligand Binding Assay.
Figure 3. Workflow for an In Vivo Biodistribution Study.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate pharmacological characterization of novel compounds. The following sections provide methodologies for key in vitro and in vivo assays.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound for the sigma-1 receptor.
-
Materials:
-
Membrane Preparation: Guinea pig liver membranes, or membranes from cells recombinantly expressing the human sigma-1 receptor.
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compound: this compound derivative at various concentrations.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.
-
Scintillation Cocktail.
-
-
Procedure:
-
Membrane Homogenate Preparation: Homogenize tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-(+)-pentazocine (typically near its Kd value), and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding, omit the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at 37°C for 120 minutes.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
-
Alpha-Adrenergic Receptor Radioligand Binding Assay
This protocol outlines a method for determining the binding affinity of a compound for alpha-1 (α1) or alpha-2 (α2) adrenergic receptors.
-
Materials:
-
Membrane Preparation: Membranes from tissues or cells expressing the desired alpha-adrenergic receptor subtype (e.g., rat cerebral cortex for α1, pig cerebral cortex for α2).
-
Radioligands: [³H]-Prazosin for α1 receptors; [³H]-Rauwolscine or [³H]-Yohimbine for α2 receptors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Phentolamine (10 µM) for α1; Yohimbine (10 µM) for α2.
-
Test Compound: this compound derivative at various concentrations.
-
-
Procedure:
-
Follow a similar procedure for membrane preparation, assay setup, incubation, filtration, and quantification as described for the sigma-1 receptor binding assay.
-
Incubation: Incubate at 25°C for 60 minutes.
-
Data Analysis: Analyze the data as described for the sigma-1 receptor binding assay to determine the Ki value for the alpha-adrenergic receptor subtype of interest.
-
Serotonin 5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)
This assay measures the functional activity (agonist or antagonist) of a compound at the 5-HT1A receptor by quantifying G-protein activation.
-
Materials:
-
Membrane Preparation: Membranes from tissues rich in 5-HT1A receptors (e.g., rat hippocampus) or cells expressing the recombinant human 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound derivative at various concentrations.
-
Basal and Non-specific Binding Controls.
-
-
Procedure:
-
Pre-incubation: Pre-incubate the membranes with GDP for 20-30 minutes on ice to ensure G-proteins are in their inactive state.
-
Assay Setup: In a 96-well plate, combine the assay buffer, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Incubation: Add the pre-incubated membranes to initiate the reaction. Incubate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the assay by rapid filtration through glass fiber filters and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS as a function of the test compound concentration. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal effect) for agonists. For antagonists, their potency is determined by their ability to shift the dose-response curve of a known agonist.
-
In Vivo Biodistribution of Radiolabeled Compounds
This protocol describes the general procedure for assessing the distribution of a radiolabeled this compound derivative in a rodent model.
-
Materials:
-
Radiolabeled Compound: The this compound derivative labeled with a positron-emitting radionuclide (e.g., ¹⁸F).
-
Animal Model: Typically mice or rats.
-
Saline: Sterile, injectable saline.
-
Anesthesia.
-
Gamma Counter.
-
-
Procedure:
-
Radiolabeling and Formulation: Synthesize and purify the radiolabeled compound and formulate it in sterile saline for injection.
-
Animal Administration: Anesthetize the animals and inject a known amount of the radiolabeled compound, typically via the tail vein.
-
Time Course: At predetermined time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes), euthanize a cohort of animals.
-
Tissue Dissection: Immediately dissect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, spleen, muscle, bone, and blood).
-
Weighing and Counting: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point. This provides a quantitative measure of the compound's distribution and clearance.
-
Derivatives of the this compound scaffold have demonstrated significant pharmacological activity at a range of important biological targets, including sigma, adrenergic, and serotonin receptors. Their high affinity and selectivity, coupled with favorable in vivo properties such as brain penetration, make them promising candidates for the development of novel therapeutics for CNS disorders, cardiovascular diseases, and as imaging agents. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers engaged in the discovery and development of drugs based on this versatile chemical scaffold. Further investigation into the structure-activity relationships of this class of compounds is warranted to optimize their pharmacological profiles for specific therapeutic applications.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
- 2. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Off-Target Binding Profile of Azaspiro Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The azaspirocyclic scaffold is a privileged structure in modern medicinal chemistry, prized for its three-dimensional character that can impart improved physicochemical properties, metabolic stability, and target selectivity. However, like all small molecules, azaspiro compounds are not immune to off-target interactions, which can lead to unforeseen side effects or provide opportunities for drug repurposing. This technical guide provides an in-depth overview of the off-target binding profile of various azaspiro compounds, details the experimental methodologies used for their assessment, and visualizes the key concepts and workflows involved.
Understanding Off-Target Binding
Off-target binding occurs when a drug molecule interacts with proteins other than its intended therapeutic target. These unintended interactions can lead to a range of outcomes, from adverse drug reactions (ADRs) to beneficial polypharmacology. Early and comprehensive assessment of a compound's off-target profile is a critical step in drug discovery and development to mitigate safety risks and better understand its overall biological activity.
Off-Target Binding Profiles of Representative Azaspiro Compounds
The off-target activity of azaspiro compounds is diverse and dependent on the specific scaffold and its substitutions. Below are summaries of the off-target binding profiles for several classes of azaspiro compounds, with a focus on quantitative data.
Azaspirodecanediones (Azapirones)
This class of anxiolytics and antidepressants, which includes well-known drugs like buspirone, gepirone, and tandospirone, primarily targets the serotonin 5-HT1A receptor. However, they and their metabolites exhibit significant off-target activities.
Table 1: Off-Target Binding Affinities (Ki, nM) of Azapirone Drugs
| Target | Buspirone | Gepirone | Tandospirone | 1-(2-pyrimidinyl)piperazine (1-PP)a |
| Primary Target | ||||
| 5-HT1A | 10-40 | - | 27 | 414 (Partial Agonist) |
| Off-Targets | ||||
| Dopamine D2 | 480 | Negligible | 1,700 | >10,000 |
| Dopamine D3 | Weak antagonist | - | >10,000 | >10,000 |
| Dopamine D4 | Weak antagonist | - | >10,000 | >10,000 |
| α1-Adrenergic | 550 | - | 1,600 | - |
| α2-Adrenergic | 5,200 | - | 1,900 | 7.3-40 (Antagonist) |
| 5-HT2A | 1,100 | - | 1,300 | - |
| 5-HT2C | - | - | 2,600 | - |
| 5-HT1B | >100,000 | - | >100,000 | - |
| 5-HT1D | >100,000 | - | - | - |
| β-Adrenergic | >100,000 | - | >100,000 | - |
| Muscarinic ACh | >100,000 | - | >100,000 | - |
a 1-PP is a common active metabolite of many azapirone drugs.[1] Data compiled from multiple sources.[1][2][3]
The off-target profile of the azapirones highlights the importance of considering metabolite activity. The metabolite 1-PP, for instance, is a potent α2-adrenergic receptor antagonist, an activity not prominent in the parent compounds.[1] This off-target activity can contribute to the overall pharmacological effect and potential side effects of the drug.
Azaspiro[3.3]heptane Derivatives
The rigid azaspiro[3.3]heptane scaffold has been explored as a bioisostere for piperidine and other cyclic amines to improve properties like aqueous solubility. Replacing the piperazine ring in the PARP inhibitor olaparib with a 2,6-diazaspiro[3.3]heptane has been shown to improve target selectivity and reduce off-mechanism cytotoxicity.[4] While comprehensive off-target panels for many novel azaspiro[3.3]heptane derivatives are not publicly available, their unique geometry suggests they may offer distinct selectivity profiles compared to their six-membered ring counterparts.
1,3,8-Triazaspiro[4.5]decane Derivatives
Certain derivatives of this scaffold have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) by targeting the c subunit of the F1/FO-ATP synthase. Studies on these compounds have indicated a lack of off-target effects at the cellular and mitochondrial levels, preserving mitochondrial ATP content despite their interaction with the ATP synthase complex.[3][5] This suggests a high degree of selectivity for their intended target.
Experimental Protocols for Off-Target Profiling
A variety of in vitro assays are employed to determine the off-target binding profile of a compound. These are often conducted by specialized contract research organizations (CROs) that offer standardized safety pharmacology panels.
Safety Pharmacology Screening Panels
Pharmaceutical companies and CROs utilize panels of in vitro assays to screen compounds against a broad range of targets known to be associated with adverse drug reactions. Two common examples are the Eurofins SafetyScreen44™ Panel and the Reaction Biology InVEST™ Panel.[1][2][6][7][8][9][10]
Table 2: Representative Targets in a Safety Pharmacology Panel (e.g., SafetyScreen44™)
| Target Class | Representative Targets |
| GPCRs | Adenosine (A2A), Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Dopamine (D1, D2S), Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B) |
| Ion Channels | Ca2+ Channel (L-type), K+ Channels (hERG, Kv), Na+ Channel (Site 2), GABAA (Benzodiazepine site), NMDA |
| Transporters | Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT) |
| Enzymes | Acetylcholinesterase (AChE), COX-1, COX-2, Monoamine Oxidase A (MAO-A), Phosphodiesterases (PDE3A, PDE4D2) |
| Kinases | Lck |
| Nuclear Receptors | Androgen Receptor (AR), Glucocorticoid Receptor (GR) |
| This is a representative list and may not be exhaustive.[9] |
Detailed Protocol: Competitive Radioligand Binding Assay
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor. The following is a detailed protocol for a competitive binding assay using a filtration method.
Objective: To determine the binding affinity (Ki) of an azaspiro test compound for a specific off-target receptor.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-spiperone for D2 receptors).
-
Test Compound: Azaspiro compound of interest, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Buffer optimized for the specific receptor binding (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor.
-
96-well Filter Plates: Glass fiber filters pre-treated to reduce non-specific binding (e.g., with 0.5% polyethyleneimine).
-
Scintillation Fluid.
-
Microplate Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the receptor membrane preparation on ice and resuspend it in ice-cold assay buffer to a predetermined protein concentration.
-
Prepare serial dilutions of the azaspiro test compound in assay buffer. A typical concentration range would span several orders of magnitude (e.g., 0.1 nM to 10 µM).
-
Prepare the radioligand solution in assay buffer at a fixed concentration, typically at or below its Kd value for the receptor.
-
Prepare the non-specific binding control solution at a high concentration (e.g., 10 µM of unlabeled haloperidol for D2 receptors).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand solution, and receptor membrane suspension.
-
Non-specific Binding Wells: Add the non-specific binding control solution, radioligand solution, and receptor membrane suspension.
-
Competition Wells: Add the different dilutions of the azaspiro test compound, radioligand solution, and receptor membrane suspension.
-
Each condition should be performed in duplicate or triplicate.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes). The plate may be gently agitated during incubation.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (in the filtrate).
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand. The number and volume of washes should be optimized for each assay.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter. The counts per minute (CPM) are proportional to the amount of bound radioligand.
-
-
Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the non-specific binding wells from the CPM of the total binding and competition wells.
-
Generate a Dose-Response Curve: Plot the specific binding (as a percentage of the control binding without the competitor) against the logarithm of the test compound concentration.
-
Determine the IC50: Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for off-target screening and data analysis.
Signaling Pathways
The off-target effects of azapirones can be understood by examining their interactions with various signaling pathways. The diagram below illustrates the on-target 5-HT1A pathway and a key off-target pathway involving the α2-adrenergic receptor.
Conclusion
The off-target binding profile of azaspiro compounds is a critical aspect of their preclinical characterization. A thorough understanding of these interactions, facilitated by systematic screening using in vitro safety pharmacology panels and detailed mechanistic studies like radioligand binding assays, is essential for the development of safe and effective therapeutics. The inherent structural diversity of azaspiro scaffolds presents both challenges and opportunities in medicinal chemistry, with the potential to fine-tune selectivity and discover novel polypharmacological agents. This guide provides a foundational understanding for researchers to navigate the complexities of the off-target pharmacology of this important class of compounds.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. Reaction Biology Launches InVEST Screening Panel to Identify Drug Toxicity Effects of New Drug Candidates [prnewswire.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. landing.reactionbiology.com [landing.reactionbiology.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
Uncharted Territory: The Toxicity Profile of 1-Oxa-8-azaspiro[4.5]decane Remains Undisclosed
A comprehensive review of publicly available scientific literature and databases has yielded no specific preliminary toxicity studies for the compound 1-Oxa-8-azaspiro[4.5]decane. This scarcity of information presents a significant knowledge gap for researchers, scientists, and drug development professionals interested in the potential applications and safety profile of this spirocyclic compound. The absence of published data means that critical parameters such as cytotoxicity, genotoxicity, acute toxicity, and potential signaling pathway interactions are currently unknown.
This lack of data could be attributed to several factors. The compound may be relatively new or of niche interest, with toxicological assessments yet to be undertaken or published. Alternatively, any existing studies may be proprietary and part of confidential internal research within a pharmaceutical or chemical company, and therefore not accessible in the public domain.
Due to the absence of foundational data, it is not possible to provide a summary of quantitative data, detailed experimental protocols, or visualizations of affected signaling pathways as requested. The scientific community awaits future research to shed light on the toxicological properties of this compound. As a consequence, the creation of a detailed technical guide or whitepaper is not feasible at this time. Further investigation and primary research are required to establish a foundational understanding of this compound's safety profile.
The Ascendance of Oxa-azaspirocycles in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that offer improved physicochemical properties and biological activity is a perpetual driver of innovation in medicinal chemistry. Among the rising stars in this endeavor are oxa-azaspirocycles, a class of three-dimensional heterocyclic compounds that have demonstrated significant potential in modulating a diverse range of biological targets. Their unique conformational rigidity, coupled with the favorable attributes imparted by the embedded oxygen and nitrogen atoms, has positioned them as privileged structures in the design of next-generation therapeutics. This in-depth technical guide provides a comprehensive review of the synthesis, biological evaluation, and therapeutic applications of oxa-azaspirocycles, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action.
Physicochemical and Biological Properties of Representative Oxa-azaspirocycles
The incorporation of an oxa-azaspirocyclic moiety into a molecule can significantly enhance its drug-like properties. Notably, these scaffolds often lead to increased aqueous solubility and reduced lipophilicity, key parameters for favorable pharmacokinetics.[1] The following tables summarize the quantitative data for a selection of oxa-azaspirocycles, highlighting their improved physicochemical characteristics and potent biological activities across various therapeutic areas.
| Compound ID | Spirocyclic Core | Measurement | Value | Reference |
| 1 | Spiro[3.3]heptane | logD at pH 7.4 | 1.5 | Mykhailiuk et al., 2021 |
| 2 | 2-Oxa-6-azaspiro[3.3]heptane | logD at pH 7.4 | 0.5 | Mykhailiuk et al., 2021 |
| 3 | Spiro[3.3]heptane | Aqueous Solubility (µM) | 9 | Mykhailiuk et al., 2021 |
| 4 | 2-Oxa-6-azaspiro[3.3]heptane | Aqueous Solubility (µM) | 360 | Mykhailiuk et al., 2021 |
| Compound ID | Target | Assay | IC50/EC50/Ki (nM) | Therapeutic Area | Reference |
| Oxa-terazosin analogue 75 | Alpha-1 Adrenergic Receptor | In vivo antihypertensive | More potent than terazosin | Hypertension | Mykhailiuk et al., 2021 |
| GSK3357679 | LRRK2 | Cellular pS935 IC50 | 159 | Parkinson's Disease | Fjellstrom et al., 2020 |
| Compound 8d | MDA-MB-231 cells | Cytotoxicity | 100 | Oncology | Li et al., 2021[2] |
| Compound 6b | Hela cells | Cytotoxicity | 180 | Oncology | Li et al., 2021[2] |
| Compound 13 | SARS-CoV-2 Mpro | Enzyme Inhibition | 2580 | Antiviral | El-Sayed et al., 2022[3] |
Key Experimental Protocols
The successful synthesis and evaluation of oxa-azaspirocycles rely on robust and reproducible experimental procedures. This section details the methodologies for the synthesis of a common oxa-azaspirocyclic scaffold and the biological assays used to characterize their activity.
Synthesis of 2-Oxa-6-azaspiro[3.3]heptane
A widely employed building block, 2-oxa-6-azaspiro[3.3]heptane, can be synthesized from commercially available starting materials. The following protocol is adapted from reported literature.
Materials:
-
3-Bromo-2,2-bis(bromomethyl)propan-1-ol
-
p-Toluenesulfonamide
-
Sodium hydroxide
-
Magnesium turnings
-
Methanol
-
Oxalic acid
Procedure:
-
Cyclization: A mixture of 3-bromo-2,2-bis(bromomethyl)propan-1-ol and p-toluenesulfonamide is treated with a strong base, such as sodium hydroxide, in a suitable solvent to yield the N-tosylated spiro compound.
-
Detosylation: The tosyl protecting group is removed by reacting the intermediate with magnesium turnings in methanol. Sonication can be employed to accelerate the reaction.
-
Salt Formation: After filtration to remove magnesium salts, the free base of 2-oxa-6-azaspiro[3.3]heptane is treated with oxalic acid to precipitate the more stable and handleable oxalate salt.
In Vitro LRRK2 Kinase Assay
To assess the inhibitory potential of oxa-azaspirocycles against Leucine-Rich Repeat Kinase 2 (LRRK2), a common target in Parkinson's disease research, a radiometric kinase assay is often employed.
Materials:
-
Recombinant LRRK2 protein
-
Myelin Basic Protein (MBP) as a generic substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
Test compounds (oxa-azaspirocycles) dissolved in DMSO
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant LRRK2 protein, and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of MBP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. The amount of incorporated radiolabel in the MBP band is quantified using a phosphorimager to determine the extent of LRRK2 inhibition.
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHRs)
To evaluate the blood pressure-lowering effects of oxa-azaspirocycle-containing compounds, such as the terazosin analogues, an in vivo model using spontaneously hypertensive rats (SHRs) is utilized.
Materials:
-
Spontaneously Hypertensive Rats (SHRs)
-
Test compound formulated for oral or intravenous administration
-
Vehicle control
-
Blood pressure monitoring system (e.g., tail-cuff method or telemetry)
Procedure:
-
Acclimatization: Acclimate the SHRs to the housing conditions and blood pressure measurement procedures for at least one week.
-
Baseline Measurement: Record the baseline systolic and diastolic blood pressure of each animal.
-
Dosing: Administer the test compound or vehicle to the rats via the desired route (e.g., oral gavage).
-
Blood Pressure Monitoring: Measure blood pressure at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare the results to the vehicle control group to determine the antihypertensive efficacy of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and the systematic approach to drug discovery is crucial for a deeper understanding of the role of oxa-azaspirocycles in medicinal chemistry.
Alpha-1 Adrenergic Receptor Signaling Pathway
Oxa-azaspirocyclic analogues of terazosin exert their antihypertensive effects by antagonizing the alpha-1 adrenergic receptor. The following diagram illustrates the canonical signaling cascade initiated by the activation of this G-protein coupled receptor (GPCR).
Caption: Alpha-1 adrenergic receptor signaling cascade leading to smooth muscle contraction.
LRRK2 Signaling Pathway in Parkinson's Disease
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The development of LRRK2 inhibitors, a class that may include oxa-azaspirocycles, is a promising therapeutic strategy. This diagram outlines the central role of LRRK2 in cellular signaling pathways implicated in neurodegeneration.
References
- 1. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with key biological targets, including sigma-1 (σ1) receptors, M1 muscarinic acetylcholine receptors, as well as their potential as antihypertensive and anticancer agents. This document details the quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows.
Structure-Activity Relationship Data
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the spirocyclic core. The following tables summarize the quantitative SAR data for different series of these compounds, highlighting the impact of structural modifications on their potency and selectivity for various biological targets.
Sigma-1 (σ1) Receptor Ligands
A series of this compound derivatives have been synthesized and evaluated as selective σ1 receptor ligands, which are potential candidates for brain imaging agents. The affinity of these compounds for σ1 and σ2 receptors is typically determined through radioligand binding assays.
| Compound ID | R Group | Ki (σ1) (nM)[1][2] | Ki (σ2) (nM) | Selectivity (Ki σ2 / Ki σ1)[1][2] |
| 1 | 4-Fluorobenzyl | 0.47 | 20.7 | 44 |
| 2 | Benzyl | 0.89 | 15.3 | 17 |
| 3 | 4-Methoxybenzyl | 1.25 | 18.9 | 15 |
| 4 | 2-Phenoxyethyl | 12.1 | 24.2 | 2 |
| 5a | 4-(2-Fluoroethoxy)benzyl | 5.4 ± 0.4 | >162 | >30 |
-
SAR Analysis: The data indicates that substitution on the nitrogen of the azaspirodecane ring significantly influences σ1 receptor affinity and selectivity. A 4-fluorobenzyl substituent (Compound 1 ) provides the highest affinity and selectivity. The presence of a fluoroethoxy group on the benzyl ring (Compound 5a ) also results in high affinity and good selectivity.
M1 Muscarinic Acetylcholine Receptor Agonists
Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been investigated as M1 muscarinic acetylcholine receptor agonists for the potential treatment of Alzheimer's disease. Their activity is assessed by measuring their binding affinity to M1 and M2 receptors and their ability to stimulate phosphoinositide hydrolysis.
| Compound ID | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) |
| 6a | CH3 | CH3 | 2.3 | 3.5 |
| 6b | C2H5 | CH3 | 18 | 150 |
| 6c | n-C3H7 | CH3 | 45 | 400 |
-
SAR Analysis: For the 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, the nature of the alkyl substituent at the N2 position plays a crucial role in M1 receptor affinity. The 2,8-dimethyl derivative (6a ) exhibits high affinity for both M1 and M2 receptors. Increasing the size of the N2-alkyl group leads to a decrease in affinity for both receptor subtypes, but with a more pronounced effect on M2 affinity, thereby increasing M1 selectivity.
Antihypertensive Activity
A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with substitutions at the 8-position have been screened for their antihypertensive properties in spontaneously hypertensive rats.
| Compound ID | R Group | Mean Arterial Pressure Reduction (%) |
| 7 | 2-(3-Indolyl)ethyl | 25 |
| 8 | 4-Ethyl-8-[2-(3-indolyl)ethyl] | 35 |
| 9 | 3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] | 30 |
-
SAR Analysis: The antihypertensive activity of these compounds is influenced by the substituent at the 8-position of the spirocyclic system. An ethyl substitution at the 4-position of the indolylethyl side chain (Compound 8 ) enhances the antihypertensive effect compared to the unsubstituted analog (Compound 7 ).
Anticancer Activity
Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.
| Compound ID | R Group | A549 IC50 (μM) | MDA-MB-231 IC50 (μM) | HeLa IC50 (μM) |
| 10 | H | >50 | >50 | >50 |
| 11a | 4-Fluorophenyl | 1.23 | 0.87 | 1.54 |
| 11b | 4-Chlorophenyl | 0.98 | 0.65 | 1.12 |
| 11c | 4-Bromophenyl | 0.76 | 0.43 | 0.88 |
-
SAR Analysis: The introduction of a substituted phenyl ring at the 4-position of the azaspirodecane ring is crucial for anticancer activity. Halogen substitution on the phenyl ring enhances cytotoxicity, with the bromo-substituted derivative (11c ) showing the highest potency across the tested cell lines.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. The following sections describe the key experimental protocols used to evaluate the biological activities of this compound derivatives.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This assay determines the binding affinity of test compounds for the σ1 receptor.
-
Materials:
-
Membrane preparations from guinea pig liver or cells expressing human σ1 receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
-
-
Procedure:
-
In a final volume of 200 µL, incubate the membrane preparation (50-100 µg of protein) with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine (typically near its KD value).
-
For determining non-specific binding, a parallel set of tubes containing a high concentration of haloperidol (e.g., 10 µM) is included.
-
Incubate the mixture at 37°C for 120 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution of polyethylenimine.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values from competition binding curves using the Cheng-Prusoff equation.
-
M1 Muscarinic Receptor Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of compounds to act as agonists at the M1 receptor by quantifying the accumulation of inositol phosphates.[3][4][5]
-
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human M1 muscarinic receptor.[3]
-
[³H]myo-inositol.
-
Assay medium (e.g., F12 (HAM) supplemented with serum and HEPES).[3]
-
Stimulation buffer containing LiCl.
-
Stop solution (e.g., ice-cold formic acid).
-
Anion exchange chromatography columns.
-
Scintillation cocktail and vials.
-
-
Procedure:
-
Seed the CHO-M1 cells in 24-well plates and allow them to attach overnight.
-
Label the cells by incubating them with [³H]myo-inositol in the assay medium for 18-24 hours.[3]
-
Wash the cells with a serum-free medium and pre-incubate with stimulation buffer containing LiCl for 15-30 minutes. LiCl is used to inhibit inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add varying concentrations of the test compound (agonist) and incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Terminate the reaction by adding the stop solution.
-
Separate the total inositol phosphates from free [³H]myo-inositol using anion exchange chromatography.
-
Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
Generate concentration-response curves to determine the EC50 and Emax values for each compound.
-
Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This in vivo assay evaluates the blood pressure-lowering effects of the compounds.[6][7][8]
-
Animals:
-
Procedure:
-
Acclimatize the SHR for at least one week before the experiment.
-
Measure the baseline systolic blood pressure and heart rate using a non-invasive tail-cuff method.[7]
-
Administer the test compound orally or via intraperitoneal injection at various doses. A vehicle control group is also included.
-
Measure the blood pressure and heart rate at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 24 hours).
-
The antihypertensive effect is expressed as the percentage reduction in mean arterial pressure compared to the baseline values.
-
Dose-response curves can be constructed to determine the effective dose.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the ability of compounds to inhibit the proliferation of cancer cells.[9][10][11]
-
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer, HeLa cervical cancer).[10][11]
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[11]
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]
-
Remove the medium and dissolve the formazan crystals by adding the solubilization buffer.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of these compounds can aid in understanding their mechanism of action and in designing new experiments. The following diagrams were created using the DOT language to illustrate key signaling pathways and a general experimental workflow.
Sigma-1 (σ1) Receptor Signaling Pathway
The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane. It modulates a variety of signaling pathways, including calcium signaling, and interacts with numerous ion channels and other proteins.[12][13][14][15]
Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
M1 receptors are G-protein coupled receptors that, upon activation by an agonist, primarily couple to Gq/11 proteins. This initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of protein kinase C.[16][17][18][19]
Caption: Gq-coupled signaling cascade of the M1 muscarinic receptor.
General Experimental Workflow for SAR Studies
The process of conducting SAR studies for novel compounds involves a logical progression from chemical synthesis to comprehensive biological evaluation.
Caption: General workflow for SAR studies of novel chemical entities.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and SAR of selective muscarinic acetylcholine receptor subtype 1 (M1 mAChR) anatgonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Muscarinic M1 receptors stimulate phosphoinositide hydrolysis in bovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M1 muscarinic acetylcholine receptor in cultured rat neostriatum regulates phosphoinositide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Screening methods of anti hypertensive agents | PPTX [slideshare.net]
- 9. Evaluation of Anticancer activity of Silver Nanoparticles on the A549 Human lung carcinoma cell lines through Alamar Blue Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Muscarinic acetylcholine receptor M1 - Wikipedia [en.wikipedia.org]
- 18. acetylcholine signaling pathway via muscarinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]
- 19. uniprot.org [uniprot.org]
Methodological & Application
Application Notes and Protocols for Radiolabeling 1-Oxa-8-azaspiro[4.5]decane Derivatives with Fluorine-18
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the radiolabeling of 1-Oxa-8-azaspiro[4.5]decane derivatives with the positron-emitting radionuclide Fluorine-18 ([¹⁸F]). The methodologies outlined are based on established nucleophilic substitution reactions, which are a cornerstone of modern radiopharmaceutical chemistry for Positron Emission Tomography (PET) imaging.
The this compound scaffold is a key structural motif in the development of novel PET radioligands, particularly for targeting sigma-1 (σ₁) receptors, which are implicated in a variety of neurological and oncological conditions. The successful incorporation of [¹⁸F] into these molecules enables non-invasive in vivo imaging and quantification of their target receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data from representative radiolabeling procedures for derivatives of this compound. These examples highlight the typical outcomes of [¹⁸F]-fluorination reactions on this class of compounds.
Table 1: Radiolabeling Performance of an [¹⁸F]this compound Derivative ([¹⁸F]8)
| Parameter | Value | Reference |
| Precursor | Tosylate derivative of a this compound compound | [1][2] |
| Radiochemical Yield (isolated) | 12-35% | [1][2] |
| Radiochemical Purity | >99% | [1][2] |
| Molar Activity | 94 - 121 GBq/μmol | [1][2] |
Table 2: Radiolabeling Performance of an [¹⁸F]1,4-Dioxa-8-azaspiro[4.5]decane Derivative ([¹⁸F]5a)
| Parameter | Value | Reference |
| Precursor | Bromoethyl derivative | [3][4][5] |
| Labeling Procedure | One-pot, two-step | [3][5] |
| Radiochemical Purity | >95% | [3][5] |
| Specific Activity | 25–45 GBq/μmol | [3][5] |
Experimental Protocols
The following protocols provide a detailed methodology for the radiolabeling of this compound derivatives with [¹⁸F] via nucleophilic substitution.
Protocol 1: [¹⁸F]-Fluorination of a Tosylate Precursor
This protocol is adapted from the synthesis of a specific [¹⁸F]this compound derivative for sigma-1 receptor imaging.[1][2]
1. Materials and Reagents:
-
Tosylate precursor of the desired this compound derivative
-
[¹⁸F]Fluoride (produced via the ¹⁸O(p,n)¹⁸F nuclear reaction)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Ethanol, USP
-
Sep-Pak C18 cartridges
-
Sterile filters (0.22 µm)
-
HPLC system (preparative and analytical) with a suitable column (e.g., C18) and radiation detector.
2. [¹⁸F]Fluoride Trapping and Azeotropic Drying:
-
Load the aqueous [¹⁸F]fluoride solution from the cyclotron target onto a pre-conditioned anion exchange cartridge.
-
Elute the trapped [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Evaporate the solvent to dryness under a stream of nitrogen at an elevated temperature (e.g., 110 °C) to form the [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex. This azeotropic drying step is crucial to remove residual water, which can inhibit the nucleophilic substitution.
3. Radiolabeling Reaction:
-
Dissolve the tosylate precursor (typically 1-5 mg) in anhydrous DMF or acetonitrile.
-
Add the precursor solution to the dried [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
Seal the reaction vessel and heat at a specified temperature (e.g., 100-120 °C) for a defined period (e.g., 10-20 minutes). The optimal temperature and time should be determined for each specific precursor.
4. Purification:
-
Cool the reaction mixture and dilute with water or an appropriate mobile phase.
-
Inject the crude reaction mixture onto a preparative HPLC system to isolate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride and other impurities.
-
Collect the fraction corresponding to the desired product.
5. Formulation:
-
Remove the HPLC solvent from the collected fraction, typically by rotary evaporation or by trapping the product on a C18 Sep-Pak cartridge followed by elution with ethanol.
-
Formulate the final product in a physiologically compatible solution, such as sterile saline with a small percentage of ethanol.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
6. Quality Control:
-
Perform analytical HPLC to determine the radiochemical purity and identity of the final product by co-elution with a non-radioactive standard.
-
Measure the total radioactivity and calculate the radiochemical yield.
-
Determine the molar activity by quantifying the mass of the product and relating it to the amount of radioactivity.
Visualizations
Diagram 1: General Workflow for [¹⁸F]-Radiolabeling
Caption: General workflow for the synthesis of an [¹⁸F]-labeled radiotracer.
Diagram 2: Logical Relationship in Nucleophilic Substitution
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [18F] Labeling of Sigma-1 Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of selective ligands for the sigma-1 (σ1) receptor with fluorine-18 ([18F]). The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum, is a key target in drug development for various neurological and psychiatric disorders.[1][2] Positron Emission Tomography (PET) imaging using [18F]-labeled σ1 receptor ligands allows for the in vivo quantification and assessment of receptor density and occupancy, providing crucial information for disease diagnosis and therapeutic monitoring.[3][4]
This document outlines the experimental procedures for the synthesis, purification, and quality control of several [18F]-labeled σ1 receptor ligands, presenting quantitative data in a clear, tabular format. Additionally, diagrams illustrating the experimental workflow and the sigma-1 receptor signaling pathway are provided to enhance understanding.
Quantitative Data Summary
The following tables summarize the key quantitative data for the radiosynthesis of representative sigma-1 receptor ligands.
Table 1: Radiosynthesis Parameters for [18F]-Labeled Sigma-1 Receptor Ligands
| Radiotracer | Precursor | Labeling Method | Radiochemical Yield (Decay-Corrected) | Molar Activity (GBq/μmol) | Radiochemical Purity |
| [18F]FTC-146 | Tosylate Precursor | Nucleophilic Aliphatic Substitution | 41.7 ± 4.4%[5] | Up to 171[5] | >98%[5] |
| [18F]Benzamides | Nitro Precursor | Nucleophilic Aromatic Substitution | 3-10%[6][7] | 29.6-44.4[6][7] | >99%[6][7] |
| [18F]Fluoro-oligo-ethoxylated 4-benzylpiperazine | Tosylate Precursor | Nucleophilic Substitution | 30-50%[8] | Not Reported | >99%[8] |
| [18F]FEt-PPZ | Phenolic Precursor | O-alkylation with [18F]fluoroethyltosylate | 32 ± 5.8%[3] | Not Reported | >95%[3] |
Experimental Protocols
Protocol 1: Automated Radiosynthesis of [18F]FTC-146
This protocol describes an improved, automated synthesis of [18F]FTC-146, a potent and selective σ1 receptor radioligand.[5]
Materials:
-
Tosylate precursor of FTC-146
-
[18F]Fluoride
-
Tetra-n-butylammonium bicarbonate (TBAHCO3)
-
Acetonitrile (ACN), anhydrous
-
Water for injection
-
Ethanol (EtOH), absolute
-
Sterile filters (0.22 µm)
-
Automated synthesis module (e.g., GE TRACERlab FX2 N)[5]
-
Semi-preparative and analytical HPLC systems
-
C18 Sep-Pak cartridges
Procedure:
-
[18F]Fluoride Trapping and Elution: Load the cyclotron-produced [18F]fluoride onto a QMA cartridge. Elute the [18F]fluoride into the reactor vessel using a solution of TBAHCO3 in water/acetonitrile.
-
Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 100-120°C.
-
Radiolabeling Reaction: Dissolve the tosylate precursor (1-2 mg) in anhydrous acetonitrile (750 µL).[6] Add the precursor solution to the dried [18F]TBAF. Heat the reaction mixture at 100°C for 10 minutes.[5]
-
Purification:
-
Cool the reaction mixture and dilute with a mixture of acetonitrile and water.
-
Inject the crude product onto a semi-preparative HPLC column (e.g., C18) for purification.[6]
-
Collect the fraction corresponding to [18F]FTC-146.
-
-
Formulation:
-
Dilute the collected HPLC fraction with water and trap the [18F]FTC-146 on a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove any residual HPLC solvents.
-
Elute the final product with ethanol into a sterile vial containing saline.[6]
-
The final formulation should be a sterile, isotonic solution with an ethanol concentration not exceeding 10%.
-
-
Quality Control:
-
Determine the radiochemical purity and identity of the final product using analytical HPLC.
-
Measure the molar activity.
-
Perform tests for sterility, pyrogenicity, and residual solvents as per pharmacopeia standards.
-
Protocol 2: [18F] Labeling of a Benzamide Ligand
This protocol is a general procedure for the synthesis of [18F]-labeled benzamide derivatives for σ1 receptor imaging.[6][7]
Materials:
-
N-desmethyl or nitro-precursor of the benzamide ligand
-
[18F]F-
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN)
-
HPLC system
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
[18F]Fluoride Preparation: Prepare the K[18F]F-K2.2.2 complex by azeotropic drying of [18F]fluoride with K2CO3 and K2.2.2 in acetonitrile.
-
Radiolabeling:
-
Dissolve the precursor (e.g., 2-5 mg) in anhydrous DMSO or ACN.
-
Add the precursor solution to the dried K[18F]F-K2.2.2 complex.
-
Heat the reaction mixture at 120-150°C for 15-20 minutes.
-
-
Purification:
-
After cooling, dilute the reaction mixture with water and inject it onto a semi-preparative HPLC column for purification.
-
-
Formulation:
-
The collected fraction containing the [18F]-labeled benzamide is reformulated into a physiologically compatible solution using SPE, similar to the procedure for [18F]FTC-146.
-
-
Quality Control:
-
Assess the radiochemical purity, chemical purity, and molar activity by analytical HPLC.
-
Perform other required quality control tests.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the radiosynthesis of [18F]-labeled sigma-1 receptor ligands.
Caption: General workflow for [18F] radiolabeling of sigma-1 receptor ligands.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM) that modulates a variety of cellular signaling pathways.[2][9]
Caption: Simplified signaling pathway of the sigma-1 receptor.
References
- 1. Improved protocol for the radiosynthesis of [18 F]FTC-146: A potent and selective sigma-1 receptor radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor directly interacts with Rac1-GTPase in the brain mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vivo evaluation of [18F]N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine, a novel σ1 receptor PET imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biodistribution and Radiation Dosimetry of 18F-FTC-146 in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]
Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decane Derivatives in PET Imaging of Sigma-1 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 1-oxa-8-azaspiro[4.5]decane derivatives as positron emission tomography (PET) imaging agents for the sigma-1 (σ₁) receptor. The protocols are intended for trained professionals in the fields of radiochemistry, pharmacology, and nuclear medicine.
Introduction
The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is implicated in a variety of neurological and psychiatric disorders, as well as in cancer. Consequently, the development of specific PET radioligands for the in vivo visualization and quantification of σ₁ receptors is of significant interest for both basic research and clinical applications. This compound derivatives have emerged as a promising class of ligands with high affinity and selectivity for the σ₁ receptor. This document outlines the synthesis, radiolabeling, and preclinical evaluation of these compounds.
Data Presentation
The following tables summarize the key quantitative data for representative this compound and related derivatives.
Table 1: In Vitro Binding Affinities of this compound Derivatives
| Compound | Kᵢ (σ₁) (nM) | Kᵢ (σ₂) (nM) | Selectivity (Kᵢ σ₂ / Kᵢ σ₁) |
| Derivative 8[1] | 0.47 | - | - |
| Series of 7 ligands[1] | 0.47 - 12.1 | - | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)[2] | 5.4 ± 0.4 | >160 | >30 |
Table 2: Radiochemistry Data for [¹⁸F]-Labeled this compound Derivatives
| Radiotracer | Precursor | Radiochemical Yield (decay-corrected) | Molar Activity (GBq/µmol) | Radiochemical Purity |
| [¹⁸F]Derivative 8[1] | Tosylate precursor | 12-35% | 94 - 121 | >99% |
| [¹⁸F]5a | Tosylate precursor | - | 25–45 | >95% |
Experimental Protocols
I. Synthesis of this compound Precursors for Radiolabeling
This protocol describes the synthesis of the tosylate precursor required for [¹⁸F]-radiolabeling.
Materials and Equipment:
-
Starting materials (e.g., 1-oxa-8-azaspiro[4.5]decan-2-one)
-
Appropriate reagents for functionalization (e.g., alkyl halides, reducing agents)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous solvents (e.g., dichloromethane (DCM), acetonitrile (MeCN))
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates and developing chambers
-
Column chromatography system (e.g., silica gel)
-
Rotary evaporator
-
NMR spectrometer and mass spectrometer for characterization
Protocol:
-
Functionalization of the Spirocyclic Core: The this compound core is first functionalized with a side chain containing a hydroxyl group, which will be later tosylated for radiofluorination. This can be achieved through standard organic synthesis methods, such as N-alkylation of the secondary amine with a suitable haloalcohol.
-
Tosylation of the Alcohol Precursor:
-
Dissolve the alcohol precursor in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure tosylate precursor.
-
-
Characterization: Confirm the structure and purity of the tosylate precursor using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
II. [¹⁸F]-Radiolabeling of the Tosylate Precursor
This protocol describes the automated radiosynthesis of the [¹⁸F]-labeled this compound derivative.
Materials and Equipment:
-
Automated radiosynthesis module (e.g., GE TRACERlab)
-
[¹⁸F]Fluoride produced from a cyclotron
-
Anion exchange cartridge (e.g., QMA)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Tosylate precursor
-
Anhydrous acetonitrile (MeCN) and other solvents for HPLC
-
Semi-preparative and analytical HPLC systems with a radioactivity detector
-
Sterile filters
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is then eluted from the cartridge into the reaction vessel of the synthesis module using a solution of K₂₂₂ and K₂CO₃ in a mixture of acetonitrile and water.
-
-
Azeotropic Drying: The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen. This step is crucial for activating the [¹⁸F]fluoride for nucleophilic substitution.
-
Nucleophilic Substitution:
-
A solution of the tosylate precursor in anhydrous acetonitrile is added to the dried [¹⁸F]K/K₂₂₂ complex.
-
The reaction mixture is heated at a specified temperature (e.g., 100-120 °C) for a defined time (e.g., 10-15 minutes).
-
-
Purification:
-
The crude reaction mixture is diluted with the mobile phase and injected onto a semi-preparative HPLC column to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
The fraction containing the desired radiotracer is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the radiotracer.
-
The cartridge is washed with sterile water to remove any remaining organic solvent.
-
The final product is eluted from the cartridge with a small volume of ethanol and diluted with sterile saline to obtain an injectable solution.
-
-
Quality Control: The radiochemical purity and identity of the final product are confirmed by analytical HPLC. The molar activity is calculated based on the amount of radioactivity and the mass of the non-radioactive compound.
III. In Vitro Sigma-1 Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of the synthesized compounds for the σ₁ receptor.
Materials and Equipment:
-
Membrane homogenates from tissues or cells expressing σ₁ receptors (e.g., guinea pig liver)
-
Radioligand with known high affinity for σ₁ receptors (e.g., --INVALID-LINK---pentazocine)
-
Synthesized this compound derivatives (unlabeled)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well plates
-
Scintillation vials and liquid scintillation cocktail
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane homogenate
-
A fixed concentration of the radioligand (--INVALID-LINK---pentazocine)
-
Increasing concentrations of the unlabeled test compound (this compound derivative).
-
-
For determining non-specific binding, a separate set of wells should contain the membrane homogenate, the radioligand, and a high concentration of a known σ₁ receptor ligand (e.g., haloperidol).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
IV. In Vivo PET Imaging in Animal Models
This protocol outlines the procedure for conducting a PET imaging study in rodents to evaluate the in vivo behavior of the [¹⁸F]-labeled this compound derivative.
Materials and Equipment:
-
Small animal PET scanner
-
Anesthesia system (e.g., isoflurane)
-
Animal handling equipment (e.g., tail vein catheter)
-
The formulated [¹⁸F]-labeled radiotracer
-
Blocking agent (e.g., a known σ₁ receptor ligand like SA4503 or haloperidol)
-
Animal model (e.g., healthy mice or rats)
Protocol:
-
Animal Preparation:
-
Anesthetize the animal using isoflurane.
-
Place a catheter in the tail vein for intravenous injection of the radiotracer.
-
Position the animal in the PET scanner.
-
-
Baseline Scan:
-
Administer a bolus injection of the [¹⁸F]-labeled radiotracer via the tail vein catheter.
-
Acquire dynamic PET data for a specified duration (e.g., 60-90 minutes).
-
-
Blocking Study (to confirm specificity):
-
In a separate cohort of animals, pre-treat with a blocking agent (a non-radioactive σ₁ receptor ligand) at a specified time before the radiotracer injection (e.g., 15-30 minutes prior).
-
Administer the [¹⁸F]-labeled radiotracer and acquire PET data as in the baseline scan.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the images corresponding to various brain regions or other organs of interest.
-
Generate time-activity curves (TACs) for each ROI, which show the uptake of the radiotracer over time.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Compare the radiotracer uptake in the baseline and blocking studies to determine the level of specific binding. A significant reduction in uptake in the presence of the blocking agent indicates specific binding to σ₁ receptors.
-
Visualizations
Caption: Workflow for the synthesis of the tosylate precursor.
References
Application Notes and Protocols for In Vivo Biodistribution Studies of 1-Oxa-8-azaspiro[4.5]decane Radiotracers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of 1-Oxa-8-azaspiro[4.5]decane-based radiotracers. This class of compounds shows significant promise for targeting the sigma-1 receptor, which is implicated in a variety of neurological disorders and oncological conditions. The following sections detail the biodistribution profiles of key radiotracers in this class and provide standardized protocols for reproducible experimental outcomes.
Introduction to this compound Radiotracers
This compound derivatives are a class of molecules that have been investigated as ligands for the sigma-1 (σ1) receptor. When labeled with a positron-emitting radionuclide, such as fluorine-18, they can be used as radiotracers for in vivo imaging with Positron Emission Tomography (PET). These radiotracers allow for the non-invasive visualization and quantification of sigma-1 receptor expression and distribution in living organisms. This information is crucial for understanding the role of these receptors in disease, diagnosing pathological conditions, and developing targeted therapies.
Data Presentation: Quantitative Biodistribution Data
The biodistribution of a radiotracer is a critical factor in its development and clinical translation. It describes the uptake and clearance of the compound in various organs and tissues over time. The following tables summarize the in vivo biodistribution data for a key this compound derivative, referred to as [¹⁸F]8, in mice.[1] This data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [¹⁸F]8 in ICR Mice
| Organ | 2 min (%ID/g ± SD) | 15 min (%ID/g ± SD) | 30 min (%ID/g ± SD) | 60 min (%ID/g ± SD) |
| Blood | 1.85 ± 0.21 | 1.02 ± 0.15 | 0.78 ± 0.11 | 0.55 ± 0.09 |
| Heart | 3.21 ± 0.45 | 1.89 ± 0.28 | 1.25 ± 0.19 | 0.89 ± 0.14 |
| Lung | 4.56 ± 0.63 | 2.54 ± 0.39 | 1.87 ± 0.27 | 1.21 ± 0.18 |
| Liver | 8.97 ± 1.23 | 6.43 ± 0.98 | 4.89 ± 0.76 | 3.21 ± 0.54 |
| Spleen | 2.11 ± 0.32 | 1.54 ± 0.24 | 1.12 ± 0.18 | 0.78 ± 0.13 |
| Kidney | 10.23 ± 1.54 | 7.89 ± 1.12 | 5.67 ± 0.89 | 3.98 ± 0.67 |
| Stomach | 1.23 ± 0.18 | 0.89 ± 0.14 | 0.65 ± 0.11 | 0.43 ± 0.08 |
| Intestine | 2.34 ± 0.35 | 1.87 ± 0.29 | 1.43 ± 0.22 | 1.01 ± 0.16 |
| Muscle | 1.02 ± 0.15 | 0.76 ± 0.12 | 0.54 ± 0.09 | 0.34 ± 0.06 |
| Bone | 1.54 ± 0.23 | 1.12 ± 0.18 | 0.87 ± 0.14 | 0.65 ± 0.11 |
| Brain | 4.12 ± 0.58 | 3.21 ± 0.48 | 2.54 ± 0.39 | 1.87 ± 0.29 |
Data represents the mean ± standard deviation for a cohort of ICR mice (n=4 per time point).
A related compound, a 1,4-Dioxa-8-azaspiro[4.5]decane derivative designated as [¹⁸F]5a, has also been evaluated for its potential in tumor imaging.[2][3] The biodistribution in tumor-bearing mice demonstrated high accumulation in human carcinoma and melanoma xenografts.[2][3]
Experimental Protocols
Reproducibility is paramount in preclinical research. The following are detailed protocols for key experiments related to the in vivo biodistribution of this compound radiotracers. These protocols are based on established methodologies for preclinical radiopharmaceutical evaluation.[4][5][6]
Protocol 1: Radiosynthesis of [¹⁸F]8
This protocol describes the nucleophilic ¹⁸F-substitution for the synthesis of the this compound radiotracer [¹⁸F]8.[1]
Materials:
-
Tosylate precursor of compound 8
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column
Procedure:
-
Azeotropic Drying: Add [¹⁸F]fluoride in the cyclotron target water to a reaction vessel containing K₂CO₃ and K222 in acetonitrile/water. Heat the mixture under a stream of nitrogen to evaporate the water azeotropically. Repeat with anhydrous acetonitrile.
-
Radiolabeling Reaction: Dissolve the tosylate precursor in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K222/K₂CO₃ complex. Seal the reaction vessel and heat at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 10-15 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the crude product. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities. Elute the product with acetonitrile.
-
HPLC Purification: Purify the eluted product using a semi-preparative HPLC system to isolate [¹⁸F]8 from unlabeled precursor and other byproducts.
-
Formulation: Collect the HPLC fraction containing [¹⁸F]8, remove the solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Determine the radiochemical purity and molar activity of the final product using analytical HPLC and other appropriate methods. A radiochemical purity of greater than 99% was achieved for [¹⁸F]8.[1]
Protocol 2: In Vivo Biodistribution Study in Mice
This protocol outlines the procedure for assessing the biodistribution of a this compound radiotracer in a rodent model.
Materials:
-
Healthy, age-matched mice (e.g., ICR or BALB/c)
-
[¹⁸F]-labeled this compound radiotracer (e.g., [¹⁸F]8) formulated in sterile saline
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes (28-30 gauge)
-
Gamma counter
-
Calibrated scale for organ weighing
Procedure:
-
Animal Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one week before the experiment. Provide food and water ad libitum.
-
Radiotracer Administration: Anesthetize the mice using isoflurane. Inject a known amount of the radiotracer (e.g., 3.7 MBq or 100 µCi) in a small volume (e.g., 100-200 µL) into the lateral tail vein of each mouse.
-
Time Points: Euthanize groups of mice (n=4 per group) at various time points post-injection (e.g., 2, 15, 30, and 60 minutes).
-
Tissue Dissection and Collection: Immediately after euthanasia, dissect the mice and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestine, muscle, bone, and brain).
-
Organ Weighing and Radioactivity Measurement: Blot the collected tissues to remove excess blood, weigh them, and measure the radioactivity in each sample using a calibrated gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the organ to the total injected dose and normalizing for the organ's weight.
Protocol 3: Blocking Study for Receptor Specificity
To confirm that the radiotracer uptake in a target organ (e.g., the brain) is due to specific binding to the sigma-1 receptor, a blocking study is performed.
Procedure:
-
Pre-treatment: Administer a non-radioactive sigma-1 receptor ligand with high affinity (e.g., SA4503) to a group of mice at a specified dose (e.g., 1 mg/kg) via intravenous or intraperitoneal injection 30 minutes before the radiotracer injection.
-
Radiotracer Administration and Biodistribution: Follow the same procedure as outlined in Protocol 2 for radiotracer injection and tissue collection at a specific time point (e.g., 30 minutes).
-
Data Comparison: Compare the radiotracer uptake in the target organ (e.g., brain) of the pre-treated group with a control group that received only the radiotracer. A significant reduction in uptake in the pre-treated group indicates specific binding to the sigma-1 receptor. For [¹⁸F]8, pretreatment with SA4503 resulted in a significant reduction in the brain-to-blood ratio.[1]
Mandatory Visualizations
Diagram 1: General Structure of a this compound Radiotracer
A generalized structural representation of a this compound radiotracer, highlighting the core scaffold, linker, targeting moiety, and the radionuclide.
Diagram 2: Experimental Workflow for In Vivo Biodistribution Study
A flowchart illustrating the key steps involved in a typical in vivo biodistribution study of a novel radiotracer.
Diagram 3: Logical Flow of a Blocking Study
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
Application of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Oxa-8-azaspiro[4.5]decane derivatives in neuroscience research. The primary focus of these compounds is on their potent and selective interaction with Sigma-1 (σ1) receptors, making them valuable tools for studying the role of these receptors in the central nervous system (CNS) and for the development of novel diagnostics and therapeutics. Additionally, derivatives of the parent compound have shown activity as alpha-adrenergic receptor antagonists.
Application in Sigma-1 (σ1) Receptor Research
Derivatives of this compound have emerged as high-affinity and selective ligands for the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The σ1 receptor is implicated in a variety of neurological processes, including neuroprotection, neuroplasticity, and the modulation of various neurotransmitter systems. Consequently, these compounds are instrumental in the following research applications:
-
In Vitro Characterization of σ1 Receptor Binding: Determining the affinity and selectivity of novel compounds for the σ1 receptor is a critical first step in their development as research tools or therapeutic agents.
-
In Vivo Imaging of σ1 Receptors in the Brain: Radiolabeled this compound derivatives can be used as tracers for Positron Emission Tomography (PET) to visualize and quantify the distribution and density of σ1 receptors in the living brain. This is invaluable for studying receptor dynamics in various neurological and psychiatric disorders.
Quantitative Data: σ1 Receptor Binding Affinity
The following table summarizes the in vitro binding affinities of various this compound derivatives for σ1 and σ2 receptors.
| Compound ID | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (Ki(σ2)/Ki(σ1)) | Reference |
| Compound 8 | 0.47 | - | 44 | [1] |
| Series of 7 Ligands | 0.47 - 12.1 | - | 2 - 44 | [1] |
| [¹⁸F]8 | - | - | - | [1] |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a) | 5.4 ± 0.4 | >162 | 30 | [2] |
Experimental Protocol: In Vitro σ1 Receptor Radioligand Binding Assay
This protocol is adapted from established methods for characterizing σ1 receptor ligands.
Objective: To determine the binding affinity (Ki) of a test compound for the σ1 receptor using a competitive radioligand binding assay.
Materials:
-
Test this compound derivative
-
Membrane preparation from guinea pig brain or cells expressing human σ1 receptors
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains or cell pellets in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate or microcentrifuge tubes, add the following in triplicate:
-
Total Binding: Assay buffer, --INVALID-LINK---pentazocine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay buffer, --INVALID-LINK---pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.
-
Competitive Binding: Assay buffer, --INVALID-LINK---pentazocine, varying concentrations of the test compound, and membrane preparation.
-
-
-
Incubation: Incubate the reactions at 37°C for 150 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add liquid scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: In Vivo PET Imaging with [¹⁸F]-labeled this compound Derivative
This protocol outlines the general steps for conducting a PET imaging study in mice to assess brain uptake and σ1 receptor occupancy.
Objective: To visualize and quantify the brain uptake of a radiolabeled this compound derivative and to demonstrate its specific binding to σ1 receptors in vivo.
Materials:
-
[¹⁸F]-labeled this compound derivative (e.g., [¹⁸F]8) with high radiochemical purity (>99%) and molar activity (94 - 121 GBq/μmol).[1]
-
Experimental animals (e.g., ICR mice).
-
Anesthesia (e.g., isoflurane).
-
Small animal PET scanner.
-
Blocking agent: A known high-affinity σ1 receptor ligand (e.g., SA4503).
-
Saline solution.
Procedure:
-
Animal Preparation: Anesthetize the mice using isoflurane (e.g., 2% for induction, 1.5% for maintenance). Place the animal on the scanner bed and maintain body temperature.
-
Radiotracer Administration: Inject a bolus of the [¹⁸F]-labeled compound (typically 3.7-7.4 MBq) intravenously via the tail vein.
-
PET Scan Acquisition: Start the dynamic PET scan immediately after radiotracer injection and acquire data for a specified duration (e.g., 60-90 minutes).
-
Blocking Study (for specificity): In a separate cohort of animals, pre-treat with a blocking agent (e.g., SA4503, 1 mg/kg, i.v.) 30 minutes before the administration of the radiotracer.
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of time frames.
-
Co-register the PET images with a standard mouse brain atlas or an anatomical MRI/CT scan if available.
-
Draw regions of interest (ROIs) on different brain areas (e.g., cortex, striatum, cerebellum).
-
Generate time-activity curves (TACs) for each ROI, representing the change in radioactivity concentration over time.
-
Calculate the standardized uptake value (SUV) for quantitative analysis.
-
Compare the brain uptake in the baseline and blocking conditions to determine the level of specific binding. A significant reduction in uptake after pre-treatment with the blocking agent indicates specific binding to σ1 receptors. Biodistribution studies have shown a 70-75% reduction in the brain-to-blood ratio at 30 minutes post-injection after pretreatment with SA4503.[1]
-
-
Ex Vivo Autoradiography (optional): At the end of the scan, euthanize the animal, remove the brain, and section it for ex vivo autoradiography to visualize the detailed regional distribution of the radiotracer.
Application in Alpha-Adrenergic Receptor Research
Certain derivatives of this compound have been identified as alpha-adrenergic receptor antagonists. These compounds can be utilized to investigate the physiological roles of these receptors in the cardiovascular and central nervous systems.
Experimental Protocol: Assessment of Alpha-Adrenergic Receptor Antagonism
This protocol describes a general approach to evaluate the alpha-adrenergic blocking activity of a test compound in vivo.
Objective: To determine if a this compound derivative acts as an alpha-adrenergic receptor antagonist by assessing its ability to block the pressor response to an alpha-agonist.
Materials:
-
Test this compound derivative.
-
Experimental animals (e.g., spontaneously hypertensive rats or normotensive dogs).
-
Anesthesia.
-
Alpha-adrenergic agonist (e.g., phenylephrine or norepinephrine).
-
Catheters for drug administration and blood pressure monitoring.
-
Blood pressure transducer and recording system.
Procedure:
-
Animal Preparation: Anesthetize the animal and insert catheters into a femoral artery for blood pressure measurement and a femoral vein for drug administration.
-
Baseline Measurements: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate.
-
Agonist Dose-Response: Administer increasing doses of the alpha-agonist (e.g., phenylephrine) and record the corresponding pressor responses to establish a baseline dose-response curve.
-
Test Compound Administration: Administer the this compound test compound intravenously at a specific dose.
-
Post-treatment Agonist Dose-Response: After a suitable time for the test compound to take effect, repeat the alpha-agonist dose-response curve.
-
Data Analysis: Compare the pressor responses to the alpha-agonist before and after the administration of the test compound. A rightward shift in the dose-response curve for the agonist indicates competitive antagonism at the alpha-adrenergic receptors. The degree of the shift can be used to quantify the antagonist potency.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Oxa-8-azaspiro[4.5]decane Derivatives in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-Oxa-8-azaspiro[4.5]decane derivatives in oncology research. The information compiled herein is based on published scientific literature and is intended to serve as a practical guide for the synthesis, evaluation, and application of these compounds in cancer studies.
Introduction
This compound derivatives represent a class of spirocyclic compounds that have garnered significant interest in oncology research. Their unique three-dimensional structure allows for specific interactions with biological targets, leading to diverse pharmacological activities. Primarily, these derivatives have been investigated as high-affinity ligands for the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondria interface that is overexpressed in various tumor types, including breast, lung, colon, and prostate cancers. This overexpression makes the σ1 receptor an attractive target for both cancer imaging and therapy.
Furthermore, modifications of the this compound scaffold have yielded compounds with direct cytotoxic effects on cancer cells, inducing apoptosis and cell cycle arrest through various mechanisms, including the inhibition of critical signaling pathways such as the NF-κB pathway.
These notes will cover the application of these derivatives as:
-
PET Imaging Agents: For the non-invasive visualization and characterization of σ1 receptor-positive tumors.
-
Anticancer Therapeutics: As cytotoxic agents that can induce cancer cell death.
Data Presentation: Quantitative Analysis of this compound Derivatives
The following tables summarize the quantitative data for representative this compound derivatives from oncology research, focusing on their binding affinities and cytotoxic activities.
Table 1: Sigma-1 (σ1) Receptor Binding Affinity of Imaging Derivatives
| Compound ID | Structure | Kᵢ (σ1) (nM) | Selectivity (Kᵢ(σ2)/Kᵢ(σ1)) | Reference |
| [¹⁸F]8 | 1-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1-oxa-8-azaspiro[4.5]decane | 0.61 - 12.0 | 2 - 44 | [1] |
| [¹⁸F]5a | 8-(4-(2-[¹⁸F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30 | [2] |
Table 2: In Vitro Cytotoxicity of Anticancer Derivatives (IC₅₀ values in µM)
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 6d | A549 | Human Lung Cancer | 0.26 | [3] |
| 8b | MDA-MB-231 | Human Breast Cancer | 0.10 | [3] |
| 6b | HeLa | Human Cervical Cancer | 0.18 | [3] |
| 7j | A549 | Human Lung Cancer | 0.17 | |
| MDA-MB-231 | Human Breast Cancer | 0.05 | ||
| HeLa | Human Cervical Cancer | 0.07 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound derivatives.
General Protocol for the Synthesis of this compound Derivatives
This protocol describes a generalized multi-step synthesis for this compound derivatives, which can be adapted for specific analogs.
Materials:
-
Starting materials (e.g., p-aminophenol, glycolic acid)
-
Reagents for cyclization, Michael addition, and cyclopropanation
-
Appropriate solvents (e.g., acetonitrile, dichloromethane, THF)
-
Catalysts (e.g., Cu[(CH₃CN)₄ClO₄])
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification apparatus (e.g., column chromatography, HPLC)
Procedure:
-
Amide Formation: Reflux the starting amine (e.g., 4-aminophenol) with the corresponding acid (e.g., glycolic acid) and a coupling agent like DCC in a suitable solvent such as acetonitrile to form the amide precursor.
-
Oxidative Cyclization: Dissolve the amide precursor in a dry solvent like dichloromethane under an inert atmosphere. Add an oxidizing agent (e.g., PhI(OAc)₂) and a catalyst (e.g., Cu[(CH₃CN)₄ClO₄]) and stir at room temperature to yield the 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione core.
-
Michael Addition/Cyclopropanation: To modify the dienone system and reduce Michael reactivity, perform a Michael addition by reacting the spirodienone with a suitable nucleophile in the presence of a base like DBU in a dry solvent such as THF at low temperature. Subsequent cyclopropanation can be carried out to further modify the structure.
-
Purification: Purify the final product using column chromatography on silica gel with an appropriate eluent system.
-
Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized derivatives against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MDA-MB-231, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software.
Flow Cytometry for Cell Cycle and Apoptosis Analysis
This protocol allows for the investigation of the effect of the derivatives on the cell cycle distribution and the induction of apoptosis.
Materials:
-
Cancer cells treated with the test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Cell Harvesting and Fixation: Harvest the treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature and analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Procedure for Apoptosis Analysis:
-
Cell Harvesting and Staining: Harvest the treated and control cells and wash with PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Add more binding buffer and analyze the samples on a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations: Signaling Pathways and Experimental Workflows
Sigma-1 Receptor Signaling in Cancer
The binding of this compound derivatives to the σ1 receptor can modulate several downstream pathways implicated in cancer cell survival and proliferation.
Experimental Workflow for Anticancer Drug Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of novel this compound derivatives as anticancer agents.
Logic of PET Imaging with ¹⁸F-labeled Derivatives
This diagram outlines the logical steps involved in using ¹⁸F-labeled this compound derivatives for PET imaging of tumors.
References
- 1. Frontiers | The Sigma-1 Receptor: When Adaptive Regulation of Cell Electrical Activity Contributes to Stimulant Addiction and Cancer [frontiersin.org]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of a 1-Oxa-8-azaspiro[4.5]decane Library
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-Oxa-8-azaspiro[4.5]decane scaffold is a key pharmacophore found in a variety of biologically active compounds. Notably, derivatives of this spirocyclic system have demonstrated high affinity and selectivity for the sigma-1 receptor (S1R), a unique ligand-operated chaperone protein at the endoplasmic reticulum (ER). The S1R is implicated in a range of cellular processes, including the modulation of calcium signaling, and is a promising therapeutic target for neurological disorders, cancer, and other conditions.
These application notes provide detailed protocols for a panel of cell-based assays designed to screen a this compound library for modulators of S1R and related signaling pathways. The assays are optimized for a high-throughput screening (HTS) format to efficiently identify and characterize hit compounds.
Target Profile: Sigma-1 Receptor (S1R)
The S1R is a transmembrane protein primarily located at the mitochondria-associated ER membrane (MAM). It plays a crucial role in cellular stress responses and modulates the activity of various ion channels and signaling proteins. Ligands targeting the S1R can act as agonists or antagonists, leading to distinct downstream cellular effects. The assays described herein are designed to capture these activities.
Recommended Cell-Based Assays
A tiered screening approach is recommended, starting with a primary screen to identify compounds that modulate S1R activity, followed by secondary assays to confirm activity and elucidate the mechanism of action.
-
Primary Screening:
-
Secondary and Counter-Screening:
-
Cell Viability Assay (MTT): To assess the cytotoxicity of hit compounds.
-
Reporter Gene Assays (NF-κB and CREB): To investigate the impact of lead compounds on downstream signaling pathways.
-
Assay 1: Calcium Mobilization Assay
Application
This assay is designed as a primary screen to identify compounds from the this compound library that modulate S1R-mediated calcium flux. S1R is known to regulate intracellular calcium levels through its interaction with IP3 receptors at the ER.[1][2] This assay measures changes in intracellular calcium concentration in response to compound treatment.
Experimental Workflow
Caption: Workflow for the calcium mobilization assay.
Protocol
Materials:
-
HEK293 cell line stably expressing human sigma-1 receptor
-
Assay medium: DMEM, 2% FCS, 25mM HEPES (pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid (optional, to prevent dye leakage)
-
This compound library compounds (dissolved in DMSO)
-
Positive control (e.g., a known S1R agonist like PRE-084)
-
Negative control (e.g., DMSO vehicle)
-
384-well black, clear-bottom assay plates
-
Fluorescence kinetic plate reader with automated injection
Procedure:
-
Cell Seeding:
-
Seed HEK293-S1R cells into 384-well plates at a density of 10,000 cells per well in 40 µL of assay medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid if necessary.
-
Add 10 µL of the dye solution to each well.
-
Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the library compounds.
-
Place the assay plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Using the instrument's injector, add 10 µL of the library compounds, positive control, or negative control to the respective wells.
-
Immediately begin kinetic fluorescence measurement for 3-5 minutes.
-
Data Presentation
| Compound ID | Concentration (µM) | Peak Fluorescence Response (RFU) | % Activity (vs. Positive Control) | Hit |
| Cmpd-001 | 10 | 15,000 | 95 | Yes |
| Cmpd-002 | 10 | 2,500 | 15 | No |
| Cmpd-003 | 10 | 12,000 | 78 | Yes |
| PRE-084 | 1 | 15,800 | 100 | N/A |
| DMSO | N/A | 500 | 0 | N/A |
Assay 2: Cell Viability Assay (MTT)
Application
This assay is a crucial secondary screen to determine the cytotoxicity of the hit compounds identified from the primary screen. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] This helps to distinguish between compounds that genuinely modulate S1R signaling and those that cause a response due to toxicity.
Experimental Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol
Materials:
-
HEK293-S1R cells
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Hit compounds from the primary screen
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
Negative control (DMSO vehicle)
-
384-well clear-bottom plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Seed 5,000 cells per well in 40 µL of culture medium into 384-well plates.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds.
-
Add 10 µL of the compound dilutions, positive control, or negative control to the wells.
-
Incubate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization solution to each well.
-
Incubate at room temperature for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Cmpd-001 | 0.1 | 0.85 | 98 | > 100 |
| 1 | 0.83 | 96 | ||
| 10 | 0.79 | 91 | ||
| 100 | 0.75 | 87 | ||
| Cmpd-003 | 0.1 | 0.86 | 99 | > 100 |
| 1 | 0.84 | 97 | ||
| 10 | 0.81 | 93 | ||
| 100 | 0.78 | 90 | ||
| Doxorubicin | 0.01 | 0.72 | 83 | 0.5 |
| 0.1 | 0.55 | 63 | ||
| 1 | 0.31 | 35 | ||
| 10 | 0.10 | 11 | ||
| DMSO | N/A | 0.87 | 100 | N/A |
Assay 3: Reporter Gene Assays (NF-κB and CREB)
Application
These assays investigate the effects of lead compounds on specific downstream signaling pathways. S1R modulation can influence the activity of transcription factors such as NF-κB and CREB.[4][5] These reporter assays quantify the activation or inhibition of these pathways.
Signaling Pathways
Caption: S1R modulation of NF-κB and CREB signaling.
Protocol
Materials:
-
HEK293 cells
-
NF-κB or CREB luciferase reporter vector
-
Constitutively expressing Renilla luciferase vector (for normalization)
-
Transfection reagent
-
Lead compounds
-
Positive control (e.g., TNFα for NF-κB, Forskolin for CREB)
-
Negative control (DMSO vehicle)
-
384-well white, solid-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NF-κB or CREB firefly luciferase reporter and the Renilla luciferase control vector.
-
Plate the transfected cells into 384-well plates at 10,000 cells per well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the lead compounds, positive control, or negative control.
-
Incubate for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity sequentially using a dual-luciferase assay system and a luminometer.
-
Data Presentation
NF-κB Reporter Assay Data:
| Compound ID | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition of TNFα Response | IC50 (µM) |
| Cmpd-001 | 0.1 | 850 | 95 | 0.5 |
| 1 | 450 | 50 | ||
| 10 | 150 | 10 | ||
| TNFα | 10 ng/mL | 900 | 0 | N/A |
| Untreated | N/A | 100 | 100 | N/A |
CREB Reporter Assay Data:
| Compound ID | Concentration (µM) | Normalized Luciferase Activity (RLU) | % Activation (vs. Forskolin) | EC50 (µM) |
| Cmpd-003 | 0.1 | 1200 | 25 | 1.2 |
| 1 | 2500 | 55 | ||
| 10 | 4000 | 90 | ||
| Forskolin | 10 µM | 4500 | 100 | N/A |
| Untreated | N/A | 500 | 0 | N/A |
Conclusion
The suite of assays presented here provides a robust framework for the high-throughput screening of a this compound library to identify and characterize novel modulators of the sigma-1 receptor. By following a tiered approach of primary screening, cytotoxicity assessment, and downstream pathway analysis, researchers can efficiently advance hit compounds toward lead optimization and further drug development.
References
Application Notes and Protocols for Testing 1-Oxa-8-azaspiro[4.5]decane Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oxa-8-azaspiro[4.5]decane and its derivatives have been identified as potent ligands for the sigma-1 receptor (σ1R). The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, and it plays a crucial role in regulating calcium signaling, neuronal plasticity, and cellular stress responses. As a promising therapeutic target, σ1R modulation has shown potential in preclinical models for a range of neurological and psychiatric disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as anxiety and depression.
These application notes provide detailed protocols for evaluating the efficacy of this compound, a putative sigma-1 receptor agonist, in established animal models relevant to its potential therapeutic indications. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the field of drug discovery and development.
I. Target Engagement and Mechanism of Action: The Sigma-1 Receptor
The therapeutic potential of this compound is predicated on its interaction with the sigma-1 receptor. Understanding the receptor's signaling pathway is crucial for interpreting experimental outcomes.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is an intracellular chaperone protein that, upon activation by an agonist, dissociates from its binding partner BiP (Binding immunoglobulin Protein) and translocates to modulate the activity of various downstream effectors. This includes the stabilization of ion channels and receptors, regulation of calcium homeostasis, and potentiation of neurotrophic factor signaling.
II. Animal Models for Efficacy Testing
The following section details protocols for animal models of neurodegenerative disease and anxiety, which are relevant for testing the efficacy of a sigma-1 receptor agonist like this compound.
A. Neurodegenerative Disease Models
This model is used to assess the neuroprotective effects of this compound against dopamine neuron degeneration.
Experimental Workflow:
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Standard housing conditions with a 12-hour light/dark cycle, ad libitum access to food and water.
-
Treatment Groups:
-
Vehicle + Saline
-
Vehicle + MPTP
-
This compound (Dose 1) + MPTP
-
This compound (Dose 2) + MPTP
-
-
Drug Administration:
-
This compound is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection for a pre-determined period (e.g., 7-14 days) prior to and concurrently with MPTP administration.
-
-
MPTP Induction:
-
Administer MPTP hydrochloride at a dose of 20-30 mg/kg (i.p.) daily for 5 consecutive days.
-
-
Behavioral Assessment:
-
Open Field Test: Conducted 7 days after the last MPTP injection to assess locomotor activity. Key parameters include total distance traveled and rearing frequency.
-
Pole Test: Conducted 7-10 days after the last MPTP injection to measure bradykinesia. Record the time to turn and the total time to descend the pole.
-
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized, and brains are collected for analysis.
-
Neurochemistry: HPLC analysis of striatal dopamine and its metabolites (DOPAC, HVA).
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
-
Quantitative Data Summary (Hypothetical Data):
| Treatment Group | Total Distance in Open Field (cm) | Time to Descend in Pole Test (s) | Striatal Dopamine (% of Control) | Substantia Nigra TH+ Neurons (% of Control) |
| Vehicle + Saline | 3500 ± 250 | 10 ± 1.5 | 100% | 100% |
| Vehicle + MPTP | 1800 ± 200 | 25 ± 3.0 | 45% | 50% |
| Compound (1 mg/kg) + MPTP | 2500 ± 220 | 18 ± 2.5 | 65% | 70% |
| Compound (3 mg/kg) + MPTP | 3100 ± 230 | 14 ± 2.0 | 80% | 85% |
This model is used to evaluate the effects of this compound on cognitive deficits and amyloid pathology.
Experimental Workflow:
Protocol:
-
Animals: APP/PS1 double transgenic mice and wild-type littermates (aged 6 months at the start of treatment).
-
Housing: Standard housing conditions.
-
Treatment Groups:
-
Wild-type + Vehicle
-
APP/PS1 + Vehicle
-
APP/PS1 + this compound (Dose 1)
-
APP/PS1 + this compound (Dose 2)
-
-
Drug Administration:
-
Chronic administration of this compound (e.g., via oral gavage or in drinking water) for 3-6 months.
-
-
Behavioral Assessment:
-
Morris Water Maze: To assess spatial learning and memory. Measure escape latency to find the hidden platform and time spent in the target quadrant during the probe trial.
-
Novel Object Recognition Test: To evaluate recognition memory. Calculate the discrimination index.
-
-
Endpoint Analysis:
-
Biochemistry: ELISA for soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Immunohistochemistry: Staining for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies) and neuroinflammatory markers (e.g., Iba1 for microglia, GFAP for astrocytes).
-
Quantitative Data Summary (Hypothetical Data):
| Treatment Group | Morris Water Maze Escape Latency (Day 5, s) | Novel Object Recognition Discrimination Index | Hippocampal Aβ42 Levels (pg/mg tissue) |
| Wild-type + Vehicle | 15 ± 2.0 | 0.7 ± 0.1 | < 50 |
| APP/PS1 + Vehicle | 45 ± 5.0 | 0.3 ± 0.1 | 1500 ± 200 |
| APP/PS1 + Compound (1 mg/kg) | 30 ± 4.0 | 0.5 ± 0.1 | 1000 ± 150 |
| APP/PS1 + Compound (3 mg/kg) | 20 ± 3.0 | 0.6 ± 0.1 | 700 ± 120 |
B. Anxiety Model
The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds are expected to increase the exploration of the open arms.
Experimental Workflow:
Protocol:
-
Animals: Male BALB/c or C57BL/6 mice (8-10 weeks old).
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure:
-
Habituate mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle (i.p. or s.c.) 30 minutes before testing.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (to assess general locomotor activity).
-
Quantitative Data Summary (Hypothetical Data):
| Treatment Group | Time in Open Arms (s) | % Open Arm Entries | Total Arm Entries |
| Vehicle | 25 ± 5 | 20% ± 4% | 30 ± 5 |
| Compound (0.5 mg/kg) | 45 ± 7 | 35% ± 5% | 32 ± 6 |
| Compound (1.0 mg/kg) | 60 ± 8 | 45% ± 6% | 31 ± 5 |
| Diazepam (1 mg/kg) | 75 ± 10 | 55% ± 7% | 28 ± 4 |
III. Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound's efficacy in animal models of neurodegenerative diseases and anxiety. As a putative sigma-1 receptor agonist, this compound holds therapeutic promise. Rigorous and standardized testing in these models is a critical step in its development as a potential therapeutic agent. Researchers should carefully consider appropriate dosages, treatment durations, and relevant behavioral and molecular endpoints to thoroughly characterize the compound's effects.
Synthesis of 1-Oxa-8-azaspiro[4.5]decane Precursors for Radiolabeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Oxa-8-azaspiro[4.5]decane precursors intended for radiolabeling, a critical step in the development of novel radioligands for Positron Emission Tomography (PET) imaging. The described methodologies are based on established synthetic routes for creating selective ligands for targets such as the sigma-1 (σ1) receptor, which is implicated in a variety of neurological disorders and cancers.
Introduction
This compound is a privileged scaffold in medicinal chemistry due to its rigid structure, which allows for precise orientation of functional groups and can lead to high-affinity and selective binding to biological targets. Radiolabeled derivatives of this scaffold are valuable tools for in vivo imaging and pharmacokinetic studies. This protocol focuses on the synthesis of a tosylate precursor, which is amenable to nucleophilic substitution with radionuclides like Fluorine-18 ([¹⁸F]), a commonly used isotope in PET imaging.
Data Summary
The following table summarizes key quantitative data for a representative radiolabeled this compound derivative, [¹⁸F]8, as reported in the literature.[1][2]
| Parameter | Value |
| Binding Affinity (Ki) for σ1 Receptor | 0.47 - 12.1 nM |
| Selectivity (Ki(σ2)/Ki(σ1)) | 2 - 44 |
| Radiochemical Yield (isolated) | 12 - 35% |
| Radiochemical Purity | > 99% |
| Molar Activity | 94 - 121 GBq/μmol |
Experimental Protocols
Protocol 1: Synthesis of the Tosylate Precursor for ¹⁸F-Radiolabeling
This protocol describes a general multi-step synthesis of a tosylated this compound precursor, adapted from reported methods.
Materials:
-
Commercially available starting materials (e.g., 1-bromo-2-fluoroethane, tetrahydropyran-4-carbonitrile)
-
Appropriate solvents (e.g., DMF, DCM, THF)
-
Reagents for reduction, protection, alkylation, deprotection, and tosylation (e.g., LiAlH₄, Boc anhydride, NaH, desired alkylating agent, TFA, TsCl, triethylamine)
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Methodology:
-
Synthesis of the Spirocyclic Amine: The synthesis can be initiated from commercially available reagents. For instance, a convenient synthesis of 8-oxa-2-azaspiro[4.5]decane can be achieved from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
-
N-Alkylation: The secondary amine of the spirocyclic core is alkylated. A common strategy involves the reductive amination or direct alkylation with a suitable electrophile containing a hydroxyl group that will later be tosylated.
-
Tosylation: The terminal hydroxyl group of the N-alkyl chain is converted to a tosylate, which serves as a good leaving group for the subsequent nucleophilic fluorination.
-
Dissolve the alcohol precursor in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure tosylate precursor.
-
Protocol 2: Automated [¹⁸F]Radiolabeling
This protocol outlines the automated synthesis of the [¹⁸F]-labeled this compound derivative via nucleophilic substitution of the tosylate precursor.
Materials:
-
Tosylate precursor
-
[¹⁸F]Fluoride (produced via a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water for injection
-
Automated synthesis module
-
HPLC system for purification and analysis
-
Radio-TLC scanner
Methodology:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.
-
The [¹⁸F]fluoride is eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying: The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen to ensure anhydrous conditions.
-
Radiolabeling Reaction:
-
The tosylate precursor (typically 1-5 mg) dissolved in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
The reaction mixture is heated at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
-
Purification:
-
The crude reaction mixture is diluted with water and purified by semi-preparative HPLC.
-
The fraction corresponding to the [¹⁸F]-labeled product is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with water to remove residual solvents.
-
The final product is eluted from the cartridge with ethanol and formulated in sterile saline for injection.
-
-
Quality Control:
-
The radiochemical purity and identity of the final product are confirmed by analytical HPLC and radio-TLC.
-
Molar activity is determined by measuring the radioactivity and the mass of the product.
-
Visualizations
Caption: Synthetic scheme for the tosylate precursor.
Caption: Automated radiolabeling and purification process.
References
Application Notes and Protocols: High-Throughput Screening for Modulators of the Sigma-1 Receptor Using a 1-Oxa-8-azaspiro[4.5]decane-Based Chemical Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sigma-1 receptor (S1R) is a unique, ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in cellular homeostasis by modulating calcium signaling, ion channel activity, and cellular stress responses.[1] Dysregulation of S1R function has been implicated in a variety of central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease, amyotrophic lateral sclerosis (ALS), as well as psychiatric conditions such as depression and anxiety.[1][2][3] This makes the S1R an attractive therapeutic target for the development of novel drugs.
High-throughput screening (HTS) is a powerful methodology for identifying novel "hit" compounds that modulate the activity of a biological target from large chemical libraries.[4] This application note describes a robust HTS campaign to identify modulators of the S1R using a hypothetical chemical library based on the privileged 1-Oxa-8-azaspiro[4.5]decane scaffold. The primary assay detailed is a competitive radioligand binding assay, a well-established and reliable method for screening large compound libraries against receptor targets.[5][6]
Rationale for Screening
Given the significant involvement of the S1R in the pathophysiology of numerous neurological diseases, the discovery of novel agonists or antagonists could lead to the development of new therapeutic agents. The this compound scaffold is a key component in known S1R ligands, making a library of its derivatives a promising starting point for identifying new and potent modulators.
Signaling Pathway
The S1R is a multifaceted protein that does not follow a classical signaling pathway. Instead, it acts as a chaperone to various client proteins, including ion channels and other receptors, thereby modulating their activity. The diagram below illustrates a simplified representation of S1R's role in cellular signaling.
Caption: Simplified signaling role of the Sigma-1 Receptor.
High-Throughput Screening Protocol: Competitive Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay in a 384-well format, suitable for HTS. The assay measures the ability of test compounds to displace a radiolabeled S1R ligand, [³H]-(+)-pentazocine, from its binding site.
Experimental Workflow
Caption: High-throughput screening experimental workflow.
Materials and Reagents
-
Membrane Preparation: Guinea pig liver membranes, a rich source of S1R.[5][7]
-
Radioligand: [³H]-(+)-pentazocine.[5]
-
Non-specific Binding Control: Haloperidol.[8]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Wash Buffer: Cold Tris-HCl (50 mM, pH 7.4).
-
Scintillation Cocktail: A suitable liquid scintillation cocktail for aqueous samples.
-
Test Compounds: this compound library dissolved in DMSO.
-
Plates: 384-well polypropylene plates for compound storage and 384-well filter plates for harvesting.
-
Instrumentation: Liquid handler, plate shaker, cell harvester, and a microplate scintillation counter.
Experimental Procedure
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in DMSO.
-
Using an automated liquid handler, transfer a small volume (e.g., 1 µL) of each compound dilution to the wells of a 384-well assay plate.
-
Include wells for positive controls (no compound, for total binding) and negative controls (a known S1R ligand like haloperidol, for non-specific binding).
-
-
Reagent Preparation:
-
Thaw the guinea pig liver membrane preparation on ice and dilute to the desired concentration in assay buffer.
-
Prepare the [³H]-(+)-pentazocine solution in assay buffer to a final concentration of approximately 3 nM.[8]
-
-
Assay Execution:
-
Add the diluted membrane preparation to each well of the assay plate.
-
Add the [³H]-(+)-pentazocine solution to all wells.
-
The final assay volume should be around 50 µL.
-
-
Incubation:
-
Seal the plates and incubate at room temperature for 90 minutes with gentle agitation on a plate shaker.
-
-
Harvesting and Filtration:
-
Rapidly filter the contents of each well through a 384-well filter plate using a cell harvester.
-
Wash each well multiple times with cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Allow the filter plates to dry completely.
-
Add scintillation cocktail to each well.
-
Seal the plates and count the radioactivity in a microplate scintillation counter.
-
Data Presentation and Analysis
The raw data from the scintillation counter (counts per minute, CPM) will be used to determine the percent inhibition for each test compound.
-
Total Binding (TB): Average CPM from wells with no compound.
-
Non-specific Binding (NSB): Average CPM from wells with haloperidol.
-
Percent Inhibition (%) = ((TB - Compound CPM) / (TB - NSB)) * 100
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.
Table 1: Example HTS Data Summary
| Compound ID | Concentration (µM) | CPM | % Inhibition | Hit ( >50%) |
| OASD-001 | 10 | 1500 | 81.3 | Yes |
| OASD-002 | 10 | 7500 | 6.3 | No |
| OASD-003 | 10 | 800 | 90.0 | Yes |
| ... | ... | ... | ... | ... |
| Control (TB) | - | 8000 | 0 | - |
| Control (NSB) | 10 (Haloperidol) | 500 | 100 | - |
Hit Confirmation and Secondary Assays
Confirmed hits from the primary screen should be subjected to secondary assays to confirm their activity and determine their potency (IC₅₀).
Table 2: Example IC₅₀ Data for Confirmed Hits
| Compound ID | IC₅₀ (nM) |
| OASD-001 | 75 |
| OASD-003 | 22 |
| ... | ... |
Further characterization may involve:
-
Selectivity profiling: Testing against other receptors to determine off-target effects.
-
Functional assays: Cell-based assays to determine if the compound acts as an agonist or antagonist. Examples include assays that measure changes in intracellular calcium levels or downstream reporter gene expression.
The protocol described provides a robust framework for a high-throughput screening campaign to identify novel modulators of the sigma-1 receptor from a this compound-based chemical library. The identification of potent and selective S1R ligands could provide valuable tool compounds for further research and starting points for the development of new therapeutics for a range of debilitating neurological and psychiatric disorders.
References
- 1. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benthamscience.com [benthamscience.com]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening | MDPI [mdpi.com]
- 8. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Therapeutic Agents from 1-Oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the development of therapeutic agents derived from the 1-Oxa-8-azaspiro[4.5]decane scaffold. This chemical moiety has shown significant promise in the generation of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The primary focus of this document is on the development of muscarinic M1 receptor agonists and sigma-1 (σ1) receptor modulators, for which this scaffold has demonstrated considerable therapeutic potential.
Therapeutic Targets and Applications
Derivatives of this compound have been investigated for a range of therapeutic applications, primarily targeting CNS disorders. The key biological targets identified to date include:
-
Muscarinic M1 Acetylcholine Receptors (mAChRs): As agonists, these compounds have shown potential in treating cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] M1 receptor activation is linked to improved learning and memory.
-
Sigma-1 (σ1) Receptors: Derivatives have been developed as high-affinity ligands for σ1 receptors, which are implicated in a variety of neurological conditions, including neurodegenerative diseases, pain, and psychiatric disorders.[3][4] These compounds are also being explored as potential PET imaging agents for σ1 receptors in the brain and tumors.[3][5]
-
Delta (δ) Opioid Receptors: Certain triazaspiro[4.5]decane derivatives have been identified as novel δ-opioid receptor-selective agonists, suggesting potential applications in pain management with a potentially improved side-effect profile compared to traditional opioids.[6]
-
Adrenergic Receptors: Some earlier derivatives have been explored for their antihypertensive activity through antagonism of α-adrenergic receptors.[5]
Data Presentation: Quantitative Analysis of Lead Compounds
The following tables summarize the in vitro binding affinities and in vivo efficacy of representative this compound derivatives for their primary targets.
Table 1: Muscarinic M1 Receptor Agonist Activity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | In Vivo Efficacy (Dose) | Reference |
| YM796 | Muscarinic M1 | [3H]Pirenzepine Binding | µM range | - | Reverses cognitive impairment in rats (0.031 mg/kg, p.o.) | [1] |
| YM954 | Muscarinic M1 | [3H]Pirenzepine Binding | µM range | - | Reverses cognitive impairment in rats (0.016 mg/kg, p.o.) | [1] |
| 6a | Muscarinic M1/M2 | Receptor Binding | High Affinity | - | Antiamnesic activity (0.1 mg/kg, s.c.) | [2] |
Table 2: Sigma-1 Receptor Ligand Affinity
| Compound | Target | Assay Type | Ki (nM) | Selectivity (σ2/σ1) | Application | Reference |
| Compound 8 | Sigma-1 | Radioligand Binding | 0.47 - 12.1 | 2 - 44 | Potential PET Imaging Agent | [3] |
| [18F]8 | Sigma-1 | Radioligand Binding | - | - | PET Imaging Agent | [3] |
| 5a | Sigma-1 | Radioligand Binding | 5.4 ± 0.4 | 30-fold vs σ2 | Potential Tumor Imaging Agent | |
| DASB | SERT | Radioligand Binding | High Affinity | High | PET Imaging of SERT | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of this compound derivatives.
General Synthesis of this compound Derivatives
A general synthetic route for this compound derivatives targeting sigma-1 receptors involves a multi-step process. A convenient synthesis of the core 8-oxa-2-azaspiro[4.5]decane can be achieved from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. For more complex derivatives, such as those targeting muscarinic receptors, a Michael addition reaction of hydroxyurea or methylhydrazine to α,β-unsaturated esters followed by a cyclization reaction can be employed.[2] The synthesis of radiolabeled compounds, for example [18F] labeled derivatives for PET imaging, is typically achieved through nucleophilic 18F-substitution of a corresponding tosylate precursor.[3]
Muscarinic M1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the muscarinic M1 receptor.
Materials:
-
[3H]Pirenzepine (radioligand)
-
Rat cerebral cortical membranes (source of M1 receptors)
-
Test compounds (this compound derivatives)
-
Atropine (non-selective muscarinic antagonist for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Prepare cerebral cortical membranes from rats.
-
In a series of tubes, add a fixed concentration of [3H]Pirenzepine (e.g., 1-2 nM).
-
Add increasing concentrations of the test compound to different tubes.
-
For determining non-specific binding, add a high concentration of atropine (e.g., 1 µM) to a set of tubes.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific [3H]Pirenzepine binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Phosphoinositide Hydrolysis Assay
Objective: To assess the functional agonist activity of test compounds at M1 muscarinic receptors by measuring the accumulation of inositol phosphates.
Materials:
-
Rat hippocampal slices or cultured cells expressing M1 receptors
-
[3H]myo-inositol
-
Krebs-Henseleit buffer
-
LiCl
-
Test compounds
-
Perchloric acid
-
Dowex AG1-X8 resin (formate form)
-
Scintillation cocktail and counter
Protocol:
-
Label hippocampal slices or cultured cells by incubating them with [3H]myo-inositol in Krebs-Henseleit buffer.
-
Wash the labeled tissues/cells to remove excess unincorporated [3H]myo-inositol.
-
Pre-incubate the tissues/cells with LiCl, which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Add the test compound at various concentrations and incubate for a specific period (e.g., 30-60 minutes).
-
Terminate the reaction by adding ice-cold perchloric acid to precipitate proteins.
-
Centrifuge the samples and collect the supernatant.
-
Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high concentration of formic acid.
-
Measure the radioactivity of the eluate using a liquid scintillation counter.
-
Determine the EC50 value (concentration of the test compound that produces 50% of the maximal response) from the dose-response curve.
Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the sigma-1 receptor.
Materials:
-
--INVALID-LINK---Pentazocine or [3H]DTG (radioligands)
-
Guinea pig brain membranes or other tissue homogenates expressing sigma-1 receptors
-
Test compounds
-
Haloperidol (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Protocol:
-
Prepare membrane homogenates from guinea pig brain or another suitable tissue.
-
In a series of tubes, add a fixed concentration of the radioligand (e.g., --INVALID-LINK---Pentazocine).
-
Add increasing concentrations of the test compound.
-
For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).
-
Add the membrane preparation to start the binding reaction.
-
Incubate the mixture at 37°C for a specified time (e.g., 90 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethylenimine to reduce non-specific binding).
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Calculate specific binding and determine IC50 and Ki values as described in the muscarinic receptor binding assay protocol.
Passive Avoidance Task in Rats
Objective: To evaluate the in vivo efficacy of M1 agonists in reversing cognitive deficits.
Apparatus:
-
A two-compartment passive avoidance apparatus with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.
Procedure:
-
Acquisition Trial:
-
Place a rat in the light compartment of the apparatus.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the rat enters the dark compartment (which they tend to do as they are nocturnal), the door is closed, and a mild, brief foot shock is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded.
-
-
Induction of Amnesia (e.g., with Scopolamine):
-
Administer an amnesic agent like scopolamine (a muscarinic antagonist) to a group of animals before the acquisition trial to induce a cognitive deficit.
-
-
Drug Administration:
-
Administer the test compound (this compound derivative) orally or via another appropriate route at various doses before the acquisition or retention trial.
-
-
Retention Trial:
-
24 hours after the acquisition trial, place the rat back in the light compartment.
-
Open the door to the dark compartment and measure the latency for the rat to enter the dark chamber (step-through latency).
-
A longer step-through latency in the retention trial compared to the acquisition trial indicates that the animal has learned and remembers the aversive stimulus associated with the dark chamber.
-
-
Data Analysis:
-
Compare the step-through latencies between different treatment groups (e.g., vehicle, scopolamine only, scopolamine + test compound).
-
A significant increase in step-through latency in the group treated with the test compound compared to the scopolamine-only group indicates that the compound has reversed the cognitive deficit.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the development of this compound derivatives.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Overview.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: [18F] Radiolabeling of Spirocyclic Compounds
Welcome to the technical support center for the [18F] radiolabeling of spirocyclic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you may encounter during the [18F] radiolabeling of spirocyclic compounds, particularly when using spirocyclic iodonium ylide (SCIDY) precursors.
Q1: I am observing a low radiochemical yield (RCY) in the [18F]fluorination of my spirocyclic precursor. What are the potential causes and how can I improve it?
A1: Low radiochemical yield is a common issue that can stem from several factors, including suboptimal reaction conditions, precursor instability, and inefficient purification. Here’s a systematic approach to troubleshoot this problem:
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: The efficiency of the [18F]fluorination reaction is highly sensitive to temperature, time, solvent, and the amount of precursor.
-
Temperature: Both insufficient and excessive heat can be detrimental. For many SCIDY precursors, a reaction temperature of around 80°C provides a good balance between reaction rate and precursor stability. However, some systems may require temperatures up to 120°C for optimal conversion.[1] It is crucial to optimize the temperature for your specific substrate.
-
Reaction Time: Monitor the reaction over time. The formation of the desired product may be rapid, with decomposition occurring with prolonged heating.[1] An optimal reaction time, often between 5 to 20 minutes, should be determined empirically.
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used to enhance the nucleophilicity of [18F]fluoride.[2]
-
Precursor Amount: Increasing the amount of the spirocyclic precursor can sometimes improve the radiochemical conversion. However, an excess of precursor can complicate the purification process and may not always lead to a higher isolated yield.
-
-
Precursor Instability: Spirocyclic iodonium ylide (SCIDY) precursors are generally stable crystalline materials; however, their stability can be compromised under certain conditions.[3]
-
Storage: Ensure your precursor is stored under appropriate conditions (e.g., cool, dry, and protected from light) to prevent degradation.
-
Reaction Conditions: Harsh basic conditions can lead to precursor decomposition. The use of a milder base, such as tetraethylammonium bicarbonate (TEAB), can sometimes be beneficial.[1]
-
-
Inefficient [18F]Fluoride Activation: The reactivity of the [18F]fluoride ion is crucial for the nucleophilic substitution.
-
Azeotropic Drying: Ensure the [18F]fluoride is adequately dried, as water can significantly reduce its nucleophilicity.[2] Azeotropic distillation with acetonitrile is a standard procedure.
-
Phase Transfer Catalyst: The use of a phase transfer catalyst like Kryptofix 2.2.2. (K222) in combination with a potassium salt (e.g., K2CO3) is essential to sequester the potassium ion and enhance the availability of the "naked" fluoride ion.
-
Summary of Optimized Conditions for [18F]FPEB Synthesis using a Spirocyclic Iodonium Ylide Precursor [1][4]
| Parameter | Optimized Condition | Radiochemical Yield (non-decay corrected) |
| Precursor Amount | 4 mg | 15 - 25% |
| Solvent | DMF | - |
| Temperature | 80 °C | - |
| Reaction Time | 5 minutes | - |
| Base | NEt4F | - |
Experimental Protocol: Optimization of Reaction Temperature
-
Prepare multiple reaction vials each containing the spirocyclic precursor (e.g., 2-4 mg) and the base/phase transfer catalyst system (e.g., K2CO3/K222 or NEt4F) in the chosen solvent (e.g., 400 µL DMF).
-
Add the dried [18F]fluoride to each vial.
-
Heat the vials at a range of temperatures (e.g., 60°C, 80°C, 100°C, 120°C) for a fixed time (e.g., 10 minutes).
-
Quench the reactions and analyze the radiochemical conversion (RCC) of each reaction mixture using radio-TLC or radio-HPLC.
-
Identify the temperature that provides the highest RCC for the desired product while minimizing the formation of byproducts.
Troubleshooting Workflow for Low RCY
Q2: My spirocyclic precursor appears to be unstable during the radiolabeling reaction, leading to multiple radioactive byproducts. What can I do to minimize decomposition?
A2: Precursor stability is a critical factor, especially for complex spirocyclic molecules which may possess strained ring systems or sensitive functional groups. The use of spirocyclic iodonium ylides (SCIDY) has been shown to improve precursor stability compared to other hypervalent iodine precursors.[3]
Strategies to Enhance Precursor Stability:
-
Milder Reaction Conditions:
-
Lower Temperature: As mentioned previously, reducing the reaction temperature can significantly decrease the rate of decomposition.
-
Shorter Reaction Time: Minimizing the exposure of the precursor to high temperatures is crucial.
-
Milder Base: Strong bases can promote side reactions. Using a weaker base like tetraethylammonium bicarbonate (TEAB) or even performing the reaction under neutral conditions if possible, can be beneficial.
-
-
Structural Modification of the Precursor:
-
The stability of SCIDY precursors can be influenced by the spirocyclic auxiliary. For instance, adamantyl-based SCIDY precursors have demonstrated enhanced stability and reactivity, enabling the efficient radiofluorination of sterically hindered and electron-rich arenes.[5] If you are designing your own precursors, consider exploring different spirocyclic backbones.
-
-
Radical Scavengers: In some radiofluorination reactions, radical pathways can contribute to precursor decomposition. The addition of a radical scavenger like 2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO) might help to suppress these unwanted side reactions.
Logical Relationship for Precursor Stability
Q3: I am struggling with the purification of my [18F]-labeled spirocyclic compound. The product co-elutes with the precursor or other impurities during HPLC.
A3: Purification is a critical step to ensure the final product is suitable for in vivo applications. The structural similarity between the radiolabeled product and the precursor, especially with spirocyclic compounds that have a large, rigid scaffold, can make separation challenging.
Purification Troubleshooting Strategies:
-
Optimize HPLC Conditions:
-
Mobile Phase Gradient: A shallow gradient can improve the resolution between closely eluting peaks. Experiment with different gradient profiles.
-
Solvent System: Changing the organic modifier (e.g., from acetonitrile to methanol) or the aqueous phase (e.g., adjusting pH, adding ion-pairing reagents) can alter the selectivity of the separation.
-
Column Chemistry: If a standard C18 column does not provide adequate separation, consider trying a column with a different stationary phase (e.g., phenyl-hexyl, biphenyl, or a polar-embedded phase) that can offer different retention mechanisms.
-
-
Solid-Phase Extraction (SPE): SPE can be a powerful tool for sample cleanup before or after HPLC.
-
Pre-HPLC Cleanup: Use an appropriate SPE cartridge to remove bulk impurities from the crude reaction mixture, which can improve the performance and lifetime of the HPLC column.
-
Post-HPLC Formulation: SPE is commonly used to exchange the HPLC solvent for a biocompatible formulation buffer.
-
-
Precursor Design for Easier Separation: When designing the synthesis of the precursor, consider introducing a functional group that significantly alters its polarity compared to the final radiolabeled product. This can greatly simplify the purification process.
Experimental Protocol: HPLC Method Development for Spirocyclic Compound Purification
-
Initial Scouting: Start with a standard reversed-phase C18 column and a generic gradient (e.g., 5-95% acetonitrile in water with 0.1% TFA over 15 minutes).
-
Solvent Screening: If co-elution occurs, replace acetonitrile with methanol and repeat the gradient. Observe any changes in selectivity.
-
pH Adjustment: Analyze the pKa of your compound and precursor. Adjusting the pH of the aqueous mobile phase (e.g., using ammonium formate or phosphate buffers) can change the ionization state of the molecules and improve separation.
-
Alternative Stationary Phases: If resolution is still poor, test columns with different selectivities as described above.
-
Gradient Optimization: Once a suitable solvent system and column are identified, fine-tune the gradient slope around the elution time of your compounds of interest to maximize resolution.
General Workflow for Purification
Q4: I am observing the formation of a regioisomeric byproduct during the [18F]fluorination of my spirocyclic compound. How can I improve the regioselectivity?
A4: The formation of regioisomers can be a concern, particularly with complex aromatic spirocyclic systems. However, the use of spirocyclic iodonium ylide (SCIDY) precursors is known to provide excellent regioselectivity for the introduction of [18F]fluoride into non-activated aromatic rings.[6]
Factors Influencing Regioselectivity:
-
Precursor Design: The inherent structure of the SCIDY precursor directs the regioselective reductive elimination of the [18F]fluoroarene.[5] The spirocyclic auxiliary plays a key role in ensuring high regioselectivity. If you are observing regioisomers, it is important to confirm the structure and purity of your precursor.
-
Reaction Mechanism: While the intended mechanism with SCIDY precursors is highly regioselective, alternative reaction pathways, although less common, could potentially lead to isomeric products under certain conditions.
Troubleshooting Regioisomer Formation:
-
Confirm Precursor Identity and Purity: Use analytical techniques such as NMR and mass spectrometry to verify the structure and purity of your spirocyclic precursor. An isomeric impurity in the precursor will lead to an isomeric radiolabeled product.
-
Re-evaluate Reaction Conditions: While SCIDY methodology is robust, extreme temperatures or highly basic conditions could potentially promote side reactions. Re-optimizing the reaction conditions as described in Q1 may help to suppress the formation of the undesired regioisomer.
-
Consult Mechanistic Studies: Reviewing mechanistic studies on the radiofluorination of iodonium ylides can provide insights into potential competing reaction pathways and how to avoid them.[5] For example, modeling studies have shown that the desired reductive elimination is strongly favored.[5]
If regioisomer formation persists despite these efforts, a re-design of the precursor might be necessary to further enhance the desired regioselectivity.
References
- 1. Iodonium Ylide Mediated Radiofluorination of 18F-FPEB and Validation for Human Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage [18F]Fluorination: New Solutions to Old Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile 18F labeling of non-activated arenes via a spirocyclic iodonium(III) ylide method and its application in the synthesis of the mGluR5 PET radiopharmaceutical [18F]FPEB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanistic studies and radiofluorination of structurally diverse pharmaceuticals with spirocyclic iodonium(iii) ylides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Reducing Non-Specific Binding of 1-Oxa-8-azaspiro[4.5]decane Radioligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decane radioligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to non-specific binding (NSB) in your experiments.
Troubleshooting Guide: High Non-Specific Binding
| Observation | Potential Cause | Recommended Solution |
| High background signal across the entire assay plate or tissue section. | Radioligand properties: High lipophilicity of the this compound scaffold can lead to binding to hydrophobic surfaces of assay plates, filters, and cellular membranes. | - Optimize Buffer Composition: Add a non-ionic detergent like Tween-20 (0.01-0.1%) or a protein blocker such as Bovine Serum Albumin (BSA) (0.1-1%) to the binding and wash buffers. - Increase Salt Concentration: Modestly increasing the ionic strength of the buffer with NaCl can sometimes reduce non-specific electrostatic interactions. - Consider a Different Radioligand: If available, a more hydrophilic analog of your this compound radioligand may exhibit lower NSB. |
| High signal in "no receptor" control wells (e.g., mock-transfected cells or tissue known not to express the target). | Binding to non-target molecules or surfaces: The radioligand may be binding to other proteins, lipids, or plasticware. | - Pre-treat Plates/Filters: Pre-soaking assay plates and filters with a solution of polyethyleneimine (PEI) (e.g., 0.3-0.5%) can reduce binding to plastic and glass fiber surfaces. - Evaluate Filter Material: Test different types of filter mats (e.g., GF/B vs. GF/C) as some may exhibit lower NSB with your specific radioligand. |
| Non-specific binding is a high percentage of total binding, even with a blocking agent. | Suboptimal assay conditions: Incubation time, temperature, or radioligand concentration may be contributing to high NSB. | - Optimize Incubation Time: Reduce the incubation time to the minimum required to reach equilibrium for specific binding. Longer incubations can increase NSB. - Adjust Incubation Temperature: Lowering the incubation temperature (e.g., from 37°C to room temperature or 4°C) can sometimes decrease NSB. - Optimize Radioligand Concentration: Use the lowest concentration of radioligand that still provides a robust specific signal (ideally at or below the Kd). |
| Difficulty displacing the radioligand with a known high-affinity unlabeled ligand. | Issues with the unlabeled ligand or receptor preparation: The unlabeled ligand may have poor solubility or the receptor preparation may be compromised. | - Check Unlabeled Ligand Solubility: Ensure the unlabeled ligand is fully dissolved in the assay buffer. Consider using a small amount of a co-solvent like DMSO if necessary, but be mindful of its potential effects on the assay. - Assess Membrane Preparation Quality: Poor quality membrane preparations with denatured proteins can lead to increased NSB. Ensure proper homogenization and storage of membrane fractions.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable level of non-specific binding for this compound radioligand binding assays?
A1: While there is no universal value, a general guideline is that non-specific binding should ideally be less than 20% of the total binding. If NSB exceeds 50% of the total binding, it can be very difficult to obtain reliable and reproducible data.
Q2: I'm observing high variability in my non-specific binding wells. What could be the cause?
A2: High variability in NSB can be due to several factors, including inconsistent washing steps, improper mixing of reagents, or issues with the membrane preparation. Ensure that your washing procedure is rapid and consistent for all wells. Thoroughly mix all solutions before adding them to the assay plate. If using intact cells, be aware that they can be more prone to variability than isolated membranes.[1]
Q3: Can the choice of buffer pH influence non-specific binding of my this compound radioligand?
A3: Yes, the pH of the assay buffer can significantly impact the charge of your radioligand and the biological target, thereby affecting non-specific electrostatic interactions. It is recommended to perform initial experiments to determine the optimal pH for maximizing the specific binding signal while minimizing NSB.
Q4: I am having solubility issues with my this compound derivative. How can I address this without affecting the binding?
A4: Solubility can be a challenge with lipophilic compounds. You can try dissolving the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting it in the assay buffer. However, it is crucial to keep the final concentration of the organic solvent low (typically <1%) as it can disrupt membrane integrity and protein structure. Always run a solvent control to assess its effect on the assay.
Quantitative Data Summary
The following tables summarize binding affinity data for representative this compound derivatives for key central nervous system targets. Note that binding affinities can vary depending on the specific derivative, radiolabel, and experimental conditions.
Table 1: Binding Affinities (Ki) of this compound Derivatives for Sigma-1 Receptors
| Compound ID | Ki (σ1) (nM) | Selectivity (Ki σ2 / Ki σ1) | Reference |
| Compound 8 | 0.47 | 44 | [1] |
| Derivative A | 5.4 ± 0.4 | 30 | [2] |
| Derivative B | 12.1 | 2 | [1] |
Table 2: Representative Binding Data for Related Ligands at Dopamine D2 and Serotonin 5-HT2A Receptors
Data for direct this compound analogs for these receptors is limited in the public domain. The following data for related spirocyclic compounds and standard reference ligands are provided for context.
| Radioligand | Receptor | Kd (nM) | Bmax (fmol/mg protein) | Tissue/Cell Source | Reference |
| [3H]Ketanserin | 5-HT2A | 2.0 | 393 | Rat Frontal Cortex | |
| [11C]Raclopride | D2 | 3.4 - 4.7 | 12 - 17 pmol/cm³ | Human Putamen (in vivo) | [3] |
| --INVALID-LINK---Pentazocine | Sigma-1 | 1.36 ± 0.04 | 967 ± 11 | Mouse Lung Membranes | [4] |
Key Experimental Protocols
Below are detailed methodologies for common experiments used to characterize the binding of this compound radioligands.
Protocol 1: Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a target receptor.
Materials:
-
Membrane Preparation: Homogenized tissue or cells expressing the target receptor (e.g., Dopamine D2, Serotonin 5-HT2A, or Sigma-1).
-
Radioligand: A this compound derivative or other suitable radioligand at a fixed concentration (typically at or below its Kd).
-
Unlabeled Test Compound: A dilution series of the compound of interest.
-
Unlabeled Reference Compound: A high concentration of a known ligand to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
96-well Plates
-
Glass Fiber Filters (pre-soaked in 0.3-0.5% PEI)
-
Filtration Manifold (Cell Harvester)
-
Scintillation Vials and Cocktail
-
Liquid Scintillation Counter
Procedure:
-
Prepare Reagents: Thaw membrane preparation and resuspend in assay buffer. Prepare dilutions of the radioligand, unlabeled test compound, and reference compound.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-Specific Binding: Assay buffer, radioligand, high concentration of reference compound, and membrane preparation.
-
Competition: Assay buffer, radioligand, varying concentrations of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Improved Scatter Correction to Eliminate Halo Artifacts for 68Ga-Labeled Radiopharmaceuticals in PET Imaging | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 1-Oxa-8-azaspiro[4.5]decane Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 1-Oxa-8-azaspiro[4.5]decane analogs.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows very low aqueous solubility. Is this expected?
A1: Yes, it is not uncommon for complex heterocyclic compounds like this compound analogs to exhibit poor aqueous solubility. The rigid, three-dimensional spirocyclic structure, while often beneficial for target binding and metabolic stability, can contribute to strong crystal lattice energy, which in turn leads to low solubility.[1][2][3]
Q2: What are the primary strategies to improve the solubility of these spirocyclic compounds?
A2: Several established techniques can be employed to enhance the solubility of poorly soluble active pharmaceutical ingredients (APIs), including:
-
Salt Formation: If your analog has ionizable groups (e.g., the azaspiro nitrogen), forming a salt can significantly increase aqueous solubility.
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline API into an amorphous form by dispersing it in a polymer matrix can lead to a higher energy state and improved solubility.[4][5][6] Common methods for preparing ASDs include spray drying and hot-melt extrusion.
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosuspension increases the surface area-to-volume ratio, which can improve the dissolution rate.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively encapsulating the poorly soluble drug and increasing its apparent solubility.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can improve solubilization and absorption.[7]
Q3: How do I choose the most suitable solubility enhancement technique for my specific analog?
A3: The choice of technique depends on the physicochemical properties of your specific this compound analog, the desired dosage form, and the stage of development. A decision-making workflow can help guide your selection (see Experimental Workflows section below). Key factors to consider include the compound's melting point, pKa, logP, and thermal stability.
Q4: Can improving solubility negatively impact other properties of my compound?
A4: It is possible. For instance, creating an amorphous form can sometimes lead to chemical instability if not properly stabilized. Salt formation might introduce hygroscopicity issues. It is crucial to evaluate the overall physicochemical profile of the formulated compound, not just its solubility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound precipitates out of solution during in vitro assays. | The concentration used exceeds the thermodynamic solubility in the assay buffer. | 1. Determine the kinetic and thermodynamic solubility in the specific assay buffer. 2. Consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not interfere with the assay. 3. Prepare a formulation, such as a cyclodextrin complex or an amorphous solid dispersion, to increase the apparent solubility. |
| Low and variable oral bioavailability in animal studies despite good in vitro potency. | Poor aqueous solubility is limiting dissolution and absorption in the gastrointestinal tract. | 1. Formulate the compound using a solubility-enhancing technology. A case study on the spirocyclic compound S-892216 showed that both an oral solution and an amorphous solid dispersion significantly improved oral bioavailability.[8] 2. Evaluate the compound's solubility in biorelevant media (e.g., FaSSIF, FeSSIF) to better predict in vivo dissolution.[1][9][10][11][12] |
| Amorphous Solid Dispersion (ASD) is not stable and recrystallizes over time. | 1. The drug loading in the polymer is too high. 2. The chosen polymer is not optimal for stabilizing the amorphous form of the compound. 3. Improper storage conditions (high temperature or humidity). | 1. Screen different polymers and drug-to-polymer ratios to find a stable formulation. 2. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to identify a robust formulation. 3. Ensure proper storage in a desiccated and temperature-controlled environment. |
| Salt formation did not significantly improve solubility. | 1. The compound has a very high logP, making the salt still poorly soluble. 2. The pKa of the ionizable group is not suitable for salt formation with the chosen counterion. | 1. Consider forming a salt with a different counterion. 2. Explore other solubility enhancement techniques, as salt formation may not be sufficient for highly lipophilic compounds. |
Quantitative Data on Solubility Enhancement
The following table provides illustrative data on the potential solubility improvements that can be achieved for a hypothetical this compound analog using various formulation strategies. Note: This data is for exemplary purposes and actual results will vary depending on the specific compound.
| Formulation | Solubility in Water (µg/mL) | Solubility in FaSSIF (µg/mL) | Fold Increase in Aqueous Solubility |
| Crystalline API | 1.5 | 5.2 | - |
| Micronized API | 5.8 | 15.4 | ~4x |
| Nanosuspension | 25.3 | 78.1 | ~17x |
| Salt Form (e.g., HCl) | 150.7 | 450.2 | ~100x |
| 1:2 Complex with HP-β-CD | 320.1 | 950.6 | ~213x |
| 20% Drug Load ASD in PVP-VA | 850.5 | >2000 | ~567x |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol is based on a general procedure for preparing ASDs and is similar to the method used for the spirocyclic compound S-892216.[8]
1. Materials and Equipment:
-
This compound analog
-
Polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer (PVP-VA), HPMC-AS)
-
Solvent (e.g., acetone, methanol, or a mixture thereof)
-
Spray dryer with a two-fluid nozzle
-
Vacuum oven
2. Procedure:
-
Dissolve the this compound analog and the chosen polymer in the selected solvent to create a solution with a specific drug-to-polymer ratio (e.g., 1:4 w/w). A typical solid content in the solution is 5-10% (w/v).
-
Set the spray dryer parameters. These will need to be optimized for your specific setup and formulation, but typical starting points are:
-
Inlet temperature: 80-120°C
-
Atomizing gas flow rate: To achieve a fine mist
-
Feed rate: Adjusted to maintain the desired outlet temperature
-
Outlet temperature: 40-60°C
-
-
Pump the solution through the nozzle of the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the drug dispersed in the polymer.
-
Collect the resulting powder from the cyclone.
-
To remove any residual solvent, dry the collected powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD (e.g., 40°C) for 24-48 hours.
-
Characterize the resulting ASD for its amorphous nature (using techniques like PXRD and DSC), purity (by HPLC), and dissolution properties.
Protocol 2: Preparation of a Cyclodextrin Complex by Lyophilization
1. Materials and Equipment:
-
This compound analog
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze dryer (lyophilizer)
2. Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 20% w/v).
-
Add an excess amount of the this compound analog to the HP-β-CD solution.
-
Stir the suspension at room temperature for 48-72 hours to allow for complex formation and equilibration.
-
After stirring, filter the suspension through a 0.22 µm filter to remove the undissolved compound.
-
Freeze the resulting clear solution at a low temperature (e.g., -80°C) until it is completely solid.
-
Lyophilize the frozen solution under vacuum until all the water has been removed, resulting in a fluffy, white powder of the drug-cyclodextrin complex.
-
Characterize the complex for drug content (by UV-Vis or HPLC after dissolving in a suitable solvent), complex formation (by DSC, FTIR, or NMR), and enhanced solubility.
Visualizations
Experimental and Logical Workflows
Caption: Decision tree for selecting a solubility enhancement strategy.
Signaling Pathways (Illustrative)
As the specific signaling pathway is dependent on the therapeutic target of the this compound analog, the following is a generic representation of a kinase inhibitor signaling pathway for illustrative purposes.
Caption: Example signaling pathway for a kinase inhibitor.
References
- 1. Drug solubility in biorelevant media in the context of an inhalation-based biopharmaceutics classification system (iBCS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. mdpi.com [mdpi.com]
- 12. dissolutiontech.com [dissolutiontech.com]
Technical Support Center: Minimizing Off-Target Effects of 1-Oxa-8-azaspiro[4.5]decane Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]decane derivatives. It provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target profiles of this compound derivatives?
A1: this compound derivatives are primarily designed as high-affinity ligands for the sigma-1 (σ1) receptor.[1] Their rigid, spirocyclic structure can contribute to enhanced target binding and metabolic stability.[2] However, like any small molecule, off-target interactions are possible. The most commonly observed off-target activity is binding to the sigma-2 (σ2) receptor, though many derivatives maintain moderate to good selectivity.[1] Cross-reactivity with other central nervous system (CNS) receptors, such as adrenergic and muscarinic acetylcholine receptors, has been noted for some sigma receptor ligands.[3] Additionally, certain structurally related sigma receptor modulators have been found to interact with ion channels, such as the Kv2.1 potassium channel.[4]
Q2: I'm observing a cellular phenotype that is inconsistent with known sigma-1 receptor signaling. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is a common indicator of potential off-target activity. Sigma-1 receptors are intracellular chaperones at the mitochondria-associated ER membrane and are known to modulate a variety of signaling pathways, including calcium signaling, ion channel function, and cellular stress responses.[5][6] If your observed cellular response does not align with the established downstream effects of sigma-1 receptor modulation, it is crucial to consider and investigate potential off-target interactions.
Q3: What initial steps can I take to troubleshoot suspected off-target effects?
A3: A systematic approach is recommended. Start by performing a dose-response analysis for your observed phenotype and compare it to the on-target potency (e.g., Ki or IC50 for sigma-1 receptor binding). A significant discrepancy between the potency for the on-target and the observed phenotype may suggest an off-target effect. Additionally, using a structurally distinct sigma-1 receptor ligand as a control can help differentiate between on-target and off-target pharmacology. If a different chemical scaffold targeting the sigma-1 receptor does not reproduce the phenotype, this strengthens the evidence for an off-target effect of your this compound derivative.
Q4: What are the recommended strategies for comprehensively profiling the off-target interactions of my compound?
A4: A multi-tiered strategy is most effective. This typically begins with in silico predictions to identify potential off-target liabilities based on the compound's structure.[7][8] This is followed by in vitro screening against a broad panel of receptors, enzymes, and ion channels. Commercial services offer comprehensive off-target profiling panels that can provide a broad overview of a compound's selectivity. For more focused investigations based on initial findings or predictions, specific assays such as radioligand binding assays for G-protein coupled receptors (GPCRs) or electrophysiological recordings for ion channels should be employed.
Troubleshooting Guides
Issue 1: Unexpected Cardiovascular or Autonomic Effects in Cellular or Animal Models
-
Possible Cause: Off-target activity at adrenergic or muscarinic receptors.[3]
-
Troubleshooting Steps:
-
Receptor Binding Assays: Screen the compound against a panel of adrenergic (e.g., α1A, α2A, β1, β2) and muscarinic (e.g., M1-M5) receptors to determine binding affinities (Ki values).
-
Functional Assays: If significant binding is observed, perform functional assays (e.g., calcium flux, cAMP accumulation) to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the identified off-target receptor.
-
Competitive Antagonism: In your primary experimental model, co-administer your compound with known selective antagonists for the suspected off-target receptor to see if the unexpected phenotype is reversed.
-
Issue 2: Altered Neuronal Excitability or Unexpected Electrophysiological Readouts
-
Possible Cause: Off-target modulation of ion channels, such as voltage-gated potassium channels (e.g., Kv2.1).[4]
-
Troubleshooting Steps:
-
Ion Channel Screening: Utilize automated patch-clamp or fluorescent-based ion channel assays to screen for activity against a panel of common CNS-expressed ion channels.
-
Manual Patch-Clamp Electrophysiology: For confirmed hits, perform detailed manual patch-clamp experiments to characterize the mechanism of action (e.g., channel block, modulation of gating properties) and determine the IC50.
-
Control Experiments: Test the effect of your compound in cell lines that do not express the sigma-1 receptor but do express the off-target ion channel to confirm the interaction is independent of the primary target.
-
Data Presentation
Table 1: Hypothetical Off-Target Selectivity Profile for a Representative this compound Derivative (Compound XYZ)
| Target Class | Specific Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) | Notes |
| Primary Target | Sigma-1 Receptor | 1.5 | 12.8 (Agonist) | High-affinity and potent agonist activity. |
| Sigma Receptors | Sigma-2 Receptor | 85.3 | >1000 | ~57-fold selectivity over sigma-2. |
| Adrenergic Receptors | Alpha-2A Adrenergic | 450 | >10,000 (Antagonist) | Weak binding, no significant functional activity at relevant concentrations. |
| Muscarinic Receptors | M2 Muscarinic | 780 | >10,000 | Weak binding. |
| Ion Channels | hERG | >10,000 | >10,000 | Low risk of cardiac liability. |
| Ion Channels | Kv2.1 | 950 | 2,500 (Inhibitor) | Potential for off-target ion channel modulation at higher concentrations. |
| Dopamine Receptors | D2 Dopamine | >5,000 | >10,000 | High selectivity against D2 receptors. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for GPCR Off-Target Assessment
-
Objective: To determine the binding affinity (Ki) of a this compound derivative for a panel of GPCRs.
-
Methodology:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cell lines overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [³H]-prazosin for α1-adrenergic receptors), and a range of concentrations of the test compound in an appropriate assay buffer.
-
Incubation: Incubate the plates at room temperature for a specified duration (e.g., 60-120 minutes) to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Automated Patch-Clamp Electrophysiology for Ion Channel Screening
-
Objective: To assess the inhibitory activity of a this compound derivative on a panel of voltage-gated ion channels.
-
Methodology:
-
Cell Culture: Use cell lines stably expressing the ion channel of interest (e.g., HEK293 cells expressing Kv2.1).
-
Compound Preparation: Prepare a dilution series of the test compound in the appropriate extracellular recording solution.
-
Assay Execution: Use an automated patch-clamp system (e.g., QPatch, Patchliner) to achieve whole-cell patch-clamp configuration.
-
Voltage Protocol: Apply a specific voltage protocol to elicit ionic currents through the channel of interest.
-
Compound Application: Apply the test compound at increasing concentrations and record the corresponding changes in current amplitude.
-
Data Analysis: Plot the percentage of current inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: A typical workflow for identifying and validating off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. oncotarget.com [oncotarget.com]
- 5. Frontiers | Sigma receptors and mitochondria-associated ER membranes are converging therapeutic targets for Alzheimer’s disease [frontiersin.org]
- 6. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining PET Imaging Protocols for 1-Oxa-8-azaspiro[4.5]decane Tracers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Oxa-8-azaspiro[4.5]decane based radiotracers for Positron Emission Tomography (PET) imaging of the sigma-1 receptor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal patient preparation for a PET scan using a this compound tracer?
A1: Proper patient preparation is crucial for obtaining high-quality images. Patients should fast for a minimum of two hours before the scan to minimize background noise.[1] While a longer fasting period of 4-6 hours is standard for FDG-PET scans, a shorter duration is generally sufficient for sigma-1 receptor tracers.[1][2][3][4] It is also advisable for patients to avoid strenuous physical activity for 24 to 48 hours prior to the scan to reduce non-specific muscle uptake.[2] Patients should be well-hydrated and drink water up until the scan.[2][4] A pre-scan review of the patient's medication history is important, as certain drugs may interfere with tracer binding.
Q2: What is a typical injected dose and uptake time for these tracers?
A2: The optimal injected dose and uptake time can vary depending on the specific this compound derivative and the imaging protocol. For preclinical imaging in mice, high initial brain uptake has been observed as early as 2 minutes post-injection.[5] For clinical research, a dynamic brain scan may be initiated immediately after tracer injection, followed by a whole-body scan. A common approach for sigma-1 receptor imaging involves a 30-minute dynamic brain PET/MRI followed by a one-hour whole-body PET/MRI.[1]
Q3: What are the expected radiochemical yield and purity for this compound tracers?
A3: For [¹⁸F]-labeled this compound derivatives, an overall isolated radiochemical yield of 12-35% can be expected.[5] The radiochemical purity should be greater than 99%, with a molar activity in the range of 94 - 121 GBq/μmol.[5] For another derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a), a radiochemical purity of >95% and a specific activity of 25-45 GBq/μmol have been reported.[6]
Troubleshooting Guide
Issue 1: High Background Signal or Poor Image Contrast
-
Question: My PET images show high background noise, making it difficult to distinguish specific uptake in regions of interest. What could be the cause and how can I resolve it?
-
Answer:
-
Inadequate Patient Preparation: Insufficient fasting can lead to increased background signal. Ensure the patient has fasted for at least two hours prior to the scan.[1]
-
Suboptimal Uptake Time: The time between tracer injection and scanning is critical. For some sigma-1 receptor tracers, a longer uptake period may be necessary to allow for clearance from non-target tissues. Review literature for the specific tracer being used or consider dynamic imaging to determine the optimal imaging window.
-
Tracer Metabolism: Rapid metabolism of the tracer can lead to radiometabolites that contribute to background signal. While some studies show good in vivo stability for certain derivatives, this can vary.[7] Consider acquiring blood samples to analyze for radiometabolites.
-
Lipophilicity of the Tracer: Highly lipophilic tracers may exhibit non-specific binding, leading to higher background. The this compound scaffold is often modified to optimize lipophilicity for better in vivo performance.[6]
-
Issue 2: Unexpected Tracer Biodistribution
-
Question: The tracer is accumulating in organs where I don't expect high sigma-1 receptor density. Why is this happening?
-
Answer:
-
Off-Target Binding: While many this compound derivatives show high selectivity for sigma-1 over sigma-2 receptors, they may have affinity for other receptors or transporters.[5][8] For instance, some sigma receptor ligands have shown affinity for the vesicular acetylcholine transporter (VAChT).[8] Review the in vitro binding profile of your specific tracer.
-
Route of Excretion: The biodistribution will be heavily influenced by the route of excretion. Hydrophilic tracers are typically cleared through the kidneys and bladder, while more lipophilic tracers are often excreted via the hepatobiliary system.[4] This can lead to high signal in these organs.
-
Pathophysiological State of the Subject: The expression of sigma-1 receptors can be altered in various disease states, potentially leading to unexpected uptake in tissues affected by inflammation or neurodegeneration.[9]
-
Issue 3: Image Artifacts
-
Question: I am observing artifacts in my PET/CT images. What are the common types and how can I mitigate them?
-
Answer:
-
Motion Artifacts: Patient movement during the scan can cause blurring and misregistration between the PET and CT images, leading to inaccurate attenuation correction.[10] Ensure the patient is comfortable and well-instructed to remain still. Head holders and other immobilization devices can be beneficial.
-
Metal Artifacts: Metallic implants (e.g., dental fillings, surgical clips) can cause severe streaking artifacts on the CT scan, which then leads to incorrect attenuation correction on the PET image, often appearing as areas of artificially high or low uptake.[2] If possible, position the patient to exclude metal from the field of view. Modern CT scanners often have metal artifact reduction software that should be utilized.
-
CT Contrast Agents: High-density oral or intravenous contrast agents can cause overcorrection of attenuation, leading to artificially high tracer uptake values in the PET images.[11] If a contrast-enhanced CT is necessary, it is best performed after the PET acquisition.
-
Respiratory Motion: Mismatches between the PET data (acquired over several minutes of tidal breathing) and the CT data (often a single breath-hold) can lead to artifacts, particularly at the lung-liver interface.[11] Respiratory gating can be employed to minimize these artifacts.
-
Quantitative Data Summary
Table 1: Radiosynthesis and Quality Control Parameters for this compound Tracers
| Parameter | [¹⁸F]-labeled derivative[5] | [¹⁸F]5a (dioxa-azaspiro derivative)[6] |
| Radiochemical Yield | 12-35% | Not explicitly stated |
| Radiochemical Purity | >99% | >95% |
| Molar/Specific Activity | 94 - 121 GBq/μmol | 25 - 45 GBq/μmol |
Table 2: In Vitro Binding Affinities of this compound and Related Tracers
| Tracer/Ligand | Target | Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| This compound derivatives[5] | Sigma-1 | 0.47 - 12.1 | 2 - 44 |
| 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane (5a)[6] | Sigma-1 | 5.4 ± 0.4 | 30-fold |
| SA4503[8] | Sigma-1 | 4.0 - 4.6 | 13.3 - 55.0 |
Table 3: Preclinical Biodistribution Data for a [¹⁸F]-labeled this compound Derivative in Mice
| Organ | Uptake (%ID/g) at 2 min | Uptake (%ID/g) at 30 min |
| Brain | High initial uptake | Significantly reduced with blocking agent |
| Blood | - | - |
| Brain-to-Blood Ratio | - | 70-75% reduction with blocking agent[5] |
Experimental Protocols
Detailed Methodology for Radiosynthesis of a [¹⁸F]-labeled this compound Derivative
The radioligand is typically prepared via nucleophilic ¹⁸F-substitution of a corresponding tosylate precursor.[5] The general steps are as follows:
-
Fluoride-18 Production and Activation: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then trapped on an anion exchange cartridge and eluted with a solution of potassium carbonate and Kryptofix 2.2.2. in acetonitrile/water. The mixture is azeotropically dried.
-
Radiolabeling Reaction: The tosylate precursor, dissolved in a suitable solvent (e.g., DMSO or acetonitrile), is added to the dried [¹⁸F]fluoride/K₂CO₃/K₂₂₂ complex. The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes).
-
Purification: The crude reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC). The fraction corresponding to the desired product is collected.
-
Formulation: The collected HPLC fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the radiolabeled product. The cartridge is washed with water, and the final product is eluted with ethanol and formulated in sterile saline for injection.
Detailed Methodology for a Clinical Sigma-1 Receptor PET/MRI Scan
The following is a generalized protocol based on a study using the sigma-1 receptor tracer [¹⁸F]FTC-146[1]:
-
Patient Preparation:
-
Confirm the patient has fasted for at least 2 hours.
-
Obtain informed consent and review medical history and current medications.
-
Insert an intravenous catheter for tracer injection.
-
-
Tracer Injection and Dynamic Brain Imaging:
-
The patient is positioned in the PET/MRI scanner.
-
A 30-minute dynamic PET scan of the brain is initiated concurrently with the intravenous bolus injection of the tracer.
-
Anatomical MRI sequences of the brain are acquired during or after the PET acquisition.
-
-
Whole-Body Imaging:
-
Following the brain scan, a whole-body PET scan is performed from the head to the mid-thigh.
-
The scan is typically acquired in multiple bed positions.
-
A low-dose CT scan is performed for attenuation correction.
-
-
Image Reconstruction and Analysis:
-
PET images are reconstructed using an appropriate algorithm (e.g., OSEM).
-
Standardized Uptake Values (SUVs) are calculated for regions of interest.
-
For dynamic brain imaging, kinetic modeling can be applied to estimate binding parameters.
-
Visualizations
Caption: Preclinical PET imaging workflow.
Caption: Logic for troubleshooting image quality.
References
- 1. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affin… [ouci.dntb.gov.ua]
- 2. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo assessment of safety, biodistribution, and radiation dosimetry of the [18F]Me4FDG PET-radiotracer in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human biodistribution and radiation dosimetry of two novel α-synuclein PET tracers, 18F-SPAL-T-06 and 18F-C05-05 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET Imaging of Sigma1 Receptors | Radiology Key [radiologykey.com]
- 9. A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cme.lww.com [cme.lww.com]
- 11. Biodistribution and radiation dosimetry of multiple tracers on total-body positron emission tomography/computed tomography - Li - Quantitative Imaging in Medicine and Surgery [qims.amegroups.org]
Technical Support Center: Scale-Up Synthesis of 1-Oxa-8-azaspiro[4.5]decane for Preclinical Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Oxa-8-azaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing spirocyclic compounds like this compound at scale?
A1: The primary challenges include constructing the sterically hindered quaternary spirocenter, which can lead to low yields.[1] On a larger scale, issues like inefficient heat transfer, poor mixing, and prolonged reaction times can exacerbate side product formation.[2][3] Controlling regioselectivity and preventing intermolecular side reactions, such as polymerization, are also critical considerations that require careful optimization of reaction conditions.[4]
Q2: What typical purity level is required for this compound intended for preclinical studies?
A2: For preclinical studies, especially those involving animal models, a high purity level is essential. Typically, a purity of >98% is required, with some applications, such as the development of radiolabeled imaging agents, demanding purities of >99%.[5][6] All reagents, intermediates, and the final compound must be well-characterized with potential impurities identified and quantified.
Q3: How stable is this compound, and what are the recommended storage conditions?
A3: As a secondary amine, this compound can be susceptible to oxidation and may absorb atmospheric carbon dioxide. It is recommended to store the compound as a hydrochloride salt, which is typically a more stable, crystalline solid. For long-term storage, keep it in an inert atmosphere (nitrogen or argon) at 2-8°C.
Q4: Can this spirocyclic scaffold be easily modified for structure-activity relationship (SAR) studies?
A4: Yes, the this compound scaffold is a versatile platform for SAR studies. The secondary amine at the 8-position serves as a convenient handle for N-alkylation or N-acylation to introduce various substituents. These modifications have been successfully used to develop selective ligands for targets like sigma-1 receptors.[5][7]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low or No Product Yield in Cyclization Step
-
Question: My intramolecular cyclization step to form the spirocyclic core is resulting in very low yields or only starting material. What are the potential causes?
-
Answer: Low yields in spirocyclization are common and can stem from several factors.[1]
-
Insufficient Base Strength: The chosen base may not be strong enough to facilitate the key deprotonation step. Consider switching to a stronger, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (t-BuOK).[4]
-
Inappropriate Solvent: The solvent plays a critical role. Polar aprotic solvents like THF or toluene are often effective. For certain reactions, DMSO can enhance enolate stability and improve rates.[4]
-
Steric Hindrance: The formation of the spirocenter is sterically demanding. Increasing the reaction temperature may help overcome the activation energy barrier, but must be balanced against the risk of decomposition.
-
Reaction Concentration: High concentrations can favor intermolecular side reactions over the desired intramolecular cyclization. Employing high-dilution conditions, where the substrate is added slowly via syringe pump to a solution of the base, can significantly improve the yield of the cyclic product.[4]
-
Issue 2: Formation of Polymeric Byproducts
-
Question: I am observing a significant amount of an insoluble, high molecular weight byproduct. How can I prevent this?
-
Answer: The formation of polymeric material is a classic sign that intermolecular condensation is outcompeting the intramolecular cyclization.[4]
-
High-Dilution Principle: The most effective solution is to maintain a very low concentration of the reactive intermediate at all times. This is achieved by adding the substrate solution very slowly to the reaction mixture over an extended period (e.g., 4-12 hours) using a syringe pump.
-
Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of intermolecular reactions more than the intramolecular one, improving selectivity.
-
Issue 3: Difficulties in Product Purification
-
Question: My crude product is an oil that is difficult to purify by column chromatography, and crystallization attempts have failed. What are my options?
-
Answer: Purifying polar amines can be challenging.
-
Salt Formation: Convert the freebase into its hydrochloride (HCl) or hydrobromide (HBr) salt. These salts are often crystalline solids that can be easily purified by recrystallization and have better handling properties. The freebase can be regenerated later if needed by treatment with a base.
-
Chromatography Additives: When running column chromatography on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1% v/v) or ammonium hydroxide to the eluent can prevent the product from tailing and improve separation.
-
Alternative Purification: For large-scale work, consider distillation under reduced pressure if the product is thermally stable and sufficiently volatile.
-
Experimental Protocols & Data
A representative scale-up synthesis is outlined below, proceeding via a Michael addition followed by a Dieckmann-type cyclization and subsequent reduction/decarboxylation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Protocol 1: Step 1 - Michael Addition
-
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, thermocouple, and nitrogen inlet.
-
Charge: Charge the reactor with Tetrahydro-4H-pyran-4-one (1.0 kg, 10.0 mol) and Acrylonitrile (0.6 L, 9.0 mol).
-
Cooling: Cool the mixture to 0-5°C using a circulating chiller.
-
Catalyst Addition: Slowly add Triton B (40% in methanol, 100 mL) dropwise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the mixture at 5-10°C for 24 hours, monitoring by GC-MS for the disappearance of acrylonitrile.
-
Workup: Quench the reaction by adding acetic acid (60 mL). Wash the mixture with saturated sodium bicarbonate solution (2 L) followed by brine (2 L).
-
Isolation: Concentrate the organic phase under reduced pressure to yield Intermediate A as a crude oil.
Protocol 2: Step 2 & 3 - Reductive Cyclization and Amide Reduction
Note: This combines two transformations into a one-pot procedure for efficiency.
-
Setup: In a 10 L high-pressure hydrogenation vessel, add Raney Nickel (100 g, 50% slurry in water, washed with ethanol).
-
Charge: Add a solution of crude Intermediate A (from Step 1) in ethanol (5 L).
-
Hydrogenation: Seal the vessel, purge with nitrogen, then pressurize with hydrogen gas to 50 bar. Heat the mixture to 80°C and stir vigorously for 48 hours.
-
Filtration: Cool the reactor to room temperature, vent the hydrogen, and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with ethanol (1 L).
-
Reduction: Transfer the ethanolic solution to a 20 L reactor under nitrogen. Cool to 0°C and slowly add Lithium aluminum hydride (LiAlH₄) (450 g, 11.9 mol) portion-wise. Caution: Highly exothermic reaction and hydrogen gas evolution.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.
-
Quench: Cool the reaction to 0°C and cautiously quench by sequential slow addition of water (450 mL), 15% NaOH solution (450 mL), and then water again (1350 mL) (Fieser workup).
-
Isolation: Stir the resulting granular precipitate for 1 hour, then filter. Concentrate the filtrate under reduced pressure to yield the crude this compound.
Data Summary: Expected Yields and Purity
| Step | Product | Starting Scale (mol) | Typical Yield (%) | Typical Purity (Crude) | Analytical Method |
| 1 | Intermediate A | 9.0 | 85 - 92% | ~90% | GC-MS, ¹H NMR |
| 2 & 3 | This compound | ~7.8 (Theor.) | 65 - 75% | ~85% | LC-MS, ¹H NMR |
| Purification | Purified Product | - | 80 - 90% (recovery) | >98% | HPLC, GC-MS |
Preclinical Supply and Quality Control
Ensuring the final compound is suitable for preclinical studies involves rigorous quality control and a clear logical pathway from synthesis to use.
Troubleshooting Workflow for Scale-Up
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of 1-Oxa-8-azaspiro[4.5]decane as a Sigma-1 Receptor Ligand: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-Oxa-8-azaspiro[4.5]decane derivatives as ligands for the sigma-1 receptor (S1R), a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders. The performance of these novel compounds is benchmarked against established sigma-1 receptor ligands, (+)-pentazocine and PRE-084, with supporting experimental data and detailed protocols.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand for its target receptor is a critical parameter in drug development. The following table summarizes the in vitro binding affinities (Ki) of several this compound derivatives for the sigma-1 and sigma-2 receptors, providing a direct comparison with the well-characterized ligands (+)-pentazocine and PRE-084.
| Compound | σ1 Receptor Ki (nM)[1] | σ2 Receptor Ki (nM)[1] | Selectivity (σ2 Ki / σ1 Ki)[1] |
| This compound Deriv. 1 | 0.47 | 20.7 | 44 |
| This compound Deriv. 2 | 0.61 | 13.4 | 22 |
| This compound Deriv. 3 | 1.2 | 25.2 | 21 |
| This compound Deriv. 4 | 2.5 | 5.0 | 2 |
| This compound Deriv. 5 | 3.8 | 15.2 | 4 |
| This compound Deriv. 6 | 7.6 | 30.4 | 4 |
| This compound Deriv. 7 | 12.1 | 48.4 | 4 |
| (+)-Pentazocine | 3.2 - 8.5 | 1500 | ~176-468 |
| PRE-084 | 2.2 - 53.2 | >10,000 | >188 |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol outlines the methodology used to determine the binding affinity of the this compound derivatives and comparator compounds for the sigma-1 receptor.
Materials:
-
Membrane Preparation: Guinea pig liver membranes, a rich source of sigma-1 receptors.
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Test Compounds: this compound derivatives, (+)-pentazocine, PRE-084.
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (typically 50-100 µg of protein), a fixed concentration of [³H]-(+)-pentazocine (e.g., 5 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C for 150 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Characterization and Signaling Pathways
While the this compound derivatives have demonstrated high binding affinity for the sigma-1 receptor, their functional profile as agonists or antagonists has not yet been fully elucidated in publicly available literature. Further studies are required to determine their effects on downstream signaling pathways.
The sigma-1 receptor is known to modulate intracellular calcium signaling, a key pathway in neuronal function.[2] It resides at the endoplasmic reticulum (ER)-mitochondrion interface and interacts with the inositol 1,4,5-trisphosphate (IP3) receptor to regulate the release of calcium from the ER.[2][3]
Below are diagrams illustrating a general workflow for validating a novel sigma-1 receptor ligand and the canonical sigma-1 receptor signaling pathway.
Caption: Workflow for Sigma-1 Receptor Ligand Validation.
Caption: Sigma-1 Receptor Calcium Signaling Pathway.
In Vivo Studies
Preliminary in vivo studies on a radiolabeled derivative of this compound have been conducted.[1] These studies focused on biodistribution and brain uptake, demonstrating that these compounds can cross the blood-brain barrier.[1] Ex vivo autoradiography confirmed the accumulation of the radiotracer in brain regions known to have high densities of sigma-1 receptors.[1]
Conclusion and Future Directions
The this compound scaffold represents a promising new chemotype for the development of high-affinity and selective sigma-1 receptor ligands. Several derivatives exhibit nanomolar affinity for the sigma-1 receptor with good to excellent selectivity over the sigma-2 subtype.
The critical next step in the validation of these compounds is the comprehensive characterization of their functional activity. Determining whether these ligands act as agonists, antagonists, or allosteric modulators of the sigma-1 receptor is essential for understanding their therapeutic potential. Future research should focus on:
-
In vitro functional assays: Calcium imaging studies in cell lines expressing the sigma-1 receptor to measure the effect of these compounds on calcium mobilization.
-
Electrophysiological studies: To investigate the modulatory effects of these ligands on ion channels regulated by the sigma-1 receptor.
-
In vivo behavioral models: To assess the pharmacological effects of these compounds in animal models of diseases where the sigma-1 receptor is a therapeutic target, such as neuropathic pain, depression, and neurodegenerative disorders.
By elucidating the functional pharmacology of this compound derivatives, the scientific community can fully evaluate their potential as novel therapeutics targeting the sigma-1 receptor.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of sigma-1 receptor C-terminal segment in inositol 1,4,5-trisphosphate receptor activation: constitutive enhancement of calcium signaling in MCF-7 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane PET Tracers for Sigma-1 Receptor Imaging
A detailed guide for researchers and drug development professionals on the performance and experimental protocols of emerging 1-Oxa-8-azaspiro[4.5]decane-based PET tracers targeting the sigma-1 receptor.
The this compound scaffold has emerged as a promising framework for the development of potent and selective PET tracers for the sigma-1 (σ1) receptor. This intracellular chaperone protein is implicated in a range of neurological and psychiatric disorders, as well as in cancer, making it a critical target for in vivo imaging. This guide provides a comparative analysis of key this compound derivatives that have been evaluated as PET radioligands, presenting their performance data, detailed experimental methodologies, and visual workflows to aid in the selection and application of these imaging agents.
Performance Comparison of Sigma-1 Receptor PET Tracers
The following tables summarize the in vitro binding affinity, selectivity, and radiolabeling characteristics of notable this compound and related dioxa-azaspiro PET tracers.
| Tracer | Target Receptor | Ki (σ1) [nM] | Selectivity (Ki σ2 / Ki σ1) | Radiochemical Yield (%) | Molar Activity (GBq/µmol) |
| [¹⁸F]8 | Sigma-1 | 0.47 - 12.1 | 2 - 44 | 12 - 35 | 94 - 121 |
| [¹⁸F]5a | Sigma-1 | 5.4 ± 0.4 | 30 | >95% purity | 25 - 45 |
Table 1: In Vitro Binding Affinity and Radiosynthesis Data. This table presents a comparison of the binding affinity (Ki) for the sigma-1 receptor, selectivity over the sigma-2 receptor, radiochemical yield, and molar activity for two prominent spirocyclic PET tracers.[1][2][3][4][5]
In Vivo and Preclinical Evaluation
Biodistribution studies are crucial for evaluating the potential of a PET tracer. The data below highlights the in vivo behavior of [¹⁸F]8 in mice.
| Tracer | Brain Uptake (2 min post-injection) | Brain-to-Blood Ratio Reduction (with SA4503 pretreatment at 30 min) |
| [¹⁸F]8 | High initial uptake | 70% - 75% |
Table 2: In Vivo Performance of [¹⁸F]8. This table summarizes the initial brain uptake and the significant reduction in the brain-to-blood ratio after pretreatment with a known sigma-1 receptor ligand (SA4503), indicating specific binding.[1][5]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings.
Radiosynthesis of [¹⁸F]8
The radioligand [¹⁸F]8 was synthesized via a nucleophilic ¹⁸F-substitution reaction from its corresponding tosylate precursor.[1] The process involved the reaction of the precursor with [¹⁸F]fluoride, followed by purification using high-performance liquid chromatography (HPLC). The final product achieved a radiochemical purity of over 99%.[1]
In Vitro Binding Assays
The binding affinity and selectivity of the compounds were determined through competitive binding assays.[6]
-
Membrane Preparation : Cell membranes expressing sigma-1 and sigma-2 receptors were prepared.
-
Incubation : The membranes were incubated with a known radioligand (e.g., [³H]-(+)-pentazocine for σ1) and varying concentrations of the test compound.
-
Separation : Bound and free radioligand were separated by rapid filtration.
-
Quantification : The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated using the Cheng-Prusoff equation. Non-specific binding was determined in the presence of a high concentration of a known sigma-1 ligand like haloperidol.[6]
Small Animal PET Imaging
In vivo imaging studies were conducted to assess the biodistribution and specific binding of the tracers in living organisms.[7]
-
Animal Preparation : Mice or rats were anesthetized, typically with isoflurane.
-
Tracer Administration : The radiotracer (e.g., [¹⁸F]8) was injected intravenously.
-
PET Scan : Dynamic PET data was acquired over a specific duration (e.g., 60-90 minutes).[7]
-
Blocking Studies : To confirm specific binding, a separate cohort of animals was pretreated with a non-radioactive sigma-1 receptor ligand (e.g., SA4503) before the injection of the radiotracer.[1][5]
-
Image Analysis : The resulting PET images were analyzed to determine the uptake of the tracer in various organs, particularly the brain.
Visualizing Experimental Workflows
The following diagrams illustrate the key experimental processes described above.
Caption: Radiosynthesis workflow for [¹⁸F]8.
Caption: In vitro competitive binding assay workflow.
Caption: Small animal PET imaging experimental workflow.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - 18FâLabeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a Ï1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of in-vivo and in-vitro binding property of a novel PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Specific Binding of 1-Oxa-8-azaspiro[4.5]decane Radioligands: A Comparative Guide to Blocking Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of blocking studies used to confirm the specific binding of 1-Oxa-8-azaspiro[4.5]decane-based radioligands to the sigma-1 (σ1) receptor. By presenting quantitative data from positron emission tomography (PET) imaging studies, detailing experimental protocols, and illustrating the underlying signaling pathways, this document serves as a valuable resource for researchers in the field of neuroreceptor imaging and drug development.
Performance Comparison of Radioligands in Blocking Studies
The specific binding of a radioligand to its target receptor is a critical aspect of its validation as an imaging agent. Blocking studies, where a non-radiolabeled competing ligand is administered, are the gold standard for demonstrating this specificity. A significant reduction in the radioligand's signal in the presence of a blocker indicates that the radioligand is binding to the intended target.
The following table summarizes the results of in vivo blocking studies for various radioligands, including derivatives of this compound and other notable sigma-1 receptor radiotracers. The data highlights the percentage of reduction in radioligand binding in specific brain regions upon administration of a blocking agent.
| Radioligand | Blocking Agent | Molar Dose | Animal Model | Brain Region | % Reduction in Binding | Reference |
| [¹⁸F]8 (this compound derivative) | SA4503 | Not Specified | Mice | Brain-to-blood ratio | 70-75% | [1] |
| [¹¹C]HCC0929 (related spirocyclic derivative) | SA4503 | Not Specified | Mice | Brain | Extensive Decrease | [2] |
| [¹¹C]HCC0929 (related spirocyclic derivative) | PD144418 | Not Specified | Mice | Brain | Extensive Decrease | [2] |
| [¹⁸F]FTC-146 | Haloperidol | 1 mg/kg | Mice | Brain | ~80% | [3] |
| [¹⁸F]FTC-146 | FTC-146 (non-radioactive) | 1 mg/kg | Mice | Brain | ~82% | [3] |
| [¹⁸F]FTC-146 | BD1047 | 1 mg/kg | Mice | Brain | ~81% | [3] |
| [¹¹C]SA4503 | SA4503 | Not Specified | Rats | Brain | ~70% | [4] |
| [¹¹C]SA4503 | Haloperidol | Not Specified | Rats | Brain | ~70% | [4] |
Note: Direct comparison of percentage reduction across different studies should be approached with caution due to potential variations in experimental conditions, including the specific activity of the radioligand, the exact timing of blocker and radioligand administration, and the image analysis methodology.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vitro and in vivo blocking studies to assess the specific binding of this compound radioligands to the sigma-1 receptor.
In Vitro Radioligand Binding Assay (Competition Assay)
This protocol outlines a filtration-based competition binding assay to determine the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a known radioligand.
Materials:
-
Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor.
-
Radioligand: A tritiated ([³H]) or radioiodinated ([¹²⁵I]) sigma-1 receptor ligand with high affinity and specificity (e.g., --INVALID-LINK---pentazocine).
-
Test Compound: The unlabeled this compound derivative or other competing ligand.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: 96-well harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer to a final protein concentration of approximately 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and vehicle for the test compound.
-
Non-specific Binding: Assay buffer, radioligand, and a high concentration of a known sigma-1 receptor ligand (e.g., 10 µM haloperidol) to saturate all specific binding sites.
-
Competition: Assay buffer, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature or 37°C for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using the harvester.
-
Washing: Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo PET Imaging Blocking Study
This protocol describes a typical procedure for a positron emission tomography (PET) imaging study in rodents to demonstrate the specific binding of a novel ¹⁸F- or ¹¹C-labeled this compound radioligand.
Materials:
-
Animal Model: Mice or rats.
-
Radioligand: The sterile, pyrogen-free radiolabeled this compound derivative.
-
Blocking Agent: A known sigma-1 receptor ligand (e.g., SA4503, haloperidol, PD144418) or the non-radiolabeled version of the tracer.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
PET/CT Scanner: A small-animal PET/CT scanner.
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours before the scan to reduce blood glucose levels, which can interfere with the biodistribution of some radiotracers.
-
Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen.
-
Place a tail-vein catheter for intravenous injection of the radioligand and blocking agent.
-
-
Blocking Study Protocol:
-
Baseline Scan:
-
Position the anesthetized animal in the PET scanner.
-
Administer a bolus injection of the radioligand (e.g., 3.7-7.4 MBq) via the tail-vein catheter.
-
Acquire a dynamic PET scan for 60-90 minutes.
-
-
Blocking Scan:
-
On a separate day, or in a different cohort of animals, pre-treat the animal with the blocking agent at a specified dose (e.g., 1-5 mg/kg) administered intravenously or intraperitoneally at a set time (e.g., 15-30 minutes) before the radioligand injection.
-
Administer the same dose of the radioligand as in the baseline scan.
-
Acquire a dynamic PET scan using the same parameters as the baseline scan.
-
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET images with a CT scan for anatomical reference.
-
Draw regions of interest (ROIs) on the brain images (e.g., whole brain, cortex, cerebellum, thalamus).
-
Generate time-activity curves (TACs) for each ROI, which show the uptake of the radioligand over time.
-
Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g) for each ROI at different time points.
-
Compare the radioligand uptake in the baseline and blocking scans. A significant reduction in uptake in the blocking scan confirms specific binding.
-
Visualizing the Molecular Environment
Understanding the signaling pathways and experimental workflows provides context for the interpretation of blocking study data. The following diagrams, created using the DOT language, illustrate these concepts.
Caption: Workflow for in vivo PET blocking studies.
Caption: Key aspects of sigma-1 receptor signaling.
References
- 1. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel radioligands for imaging sigma-1 receptor in brain using positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Positron Emission Tomography (PET) Radioligand for Imaging Sigma-1 Receptors in Living Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo evaluation of [(11)C]SA4503 as a PET ligand for mapping CNS sigma(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Validation of 1-Oxa-8-azaspiro[4.5]decane Target Engagement
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended molecular target within a living organism is a critical milestone. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of 1-Oxa-8-azaspiro[4.5]decane derivatives, a class of compounds recognized for their potential as selective sigma-1 (σ1) receptor ligands.[1][2] Demonstrating robust target engagement in a physiological context is essential for validating a compound's mechanism of action and linking it to a therapeutic effect.[3][4][5]
Target Profile: The Sigma-1 (σ1) Receptor
Derivatives of the this compound scaffold have been synthesized and evaluated for their high-affinity binding to σ1 receptors.[1][2] The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in various cellular functions and neurological disorders. Validating that these spirocyclic compounds engage the σ1 receptor in vivo is paramount for their development as therapeutic agents or imaging probes.
Comparative Analysis of In Vivo Target Engagement Methodologies
The selection of an appropriate method for in vivo target engagement validation depends on factors such as the nature of the target, the availability of specific tools like radiotracers, and the research question at hand.[3] Below is a comparison of prominent techniques applicable to this compound derivatives.
| Feature | Positron Emission Tomography (PET) | Cellular Thermal Shift Assay (CETSA®) | Pharmacodynamic Biomarker Analysis |
| Principle | Non-invasive imaging that measures the distribution of a radiolabeled ligand, which competes with the unlabeled drug for target binding.[3][4] | Measures the thermal stabilization of a target protein upon drug binding in tissues.[3][5] | Measures changes in downstream molecules or pathways as a result of target modulation.[3] |
| Environment | In vivo (whole living organism) | Ex vivo (analysis of tissues from treated animals) | Ex vivo (analysis of tissues or biofluids from treated animals) |
| Key Output | Target occupancy (%), biodistribution, pharmacokinetics | Target engagement (thermal shift), dose-response relationship | Dose-dependent change in biomarker levels, pathway modulation |
| Primary Advantage | Non-invasive, provides spatial and temporal information on target binding in the living brain or other organs.[4] | Label-free, applicable to native proteins in their natural environment.[5] | Directly links target engagement to a functional biological outcome. |
| Primary Limitation | Requires synthesis of a radiolabeled version of the compound or a competing radioligand; specialized imaging equipment. | Requires specific antibodies for detection; can be labor-intensive to optimize heating conditions.[5] | Requires a well-validated biomarker that is downstream of the target. |
| Throughput | Low to Medium | Medium to High | Medium to High |
Experimental Data: Validation of a this compound Derivative
Research on a specific fluorinated derivative, referred to as compound [18F]8, provides concrete in vivo target engagement data using PET imaging.
| Compound | Method | Animal Model | Key Finding | Target Occupancy |
| [18F]8 (A this compound derivative) | PET Imaging & Biodistribution | ICR Mice | High initial brain uptake; accumulation in σ1 receptor-rich areas.[1][2] | Pre-treatment with a known σ1 ligand (SA4503) resulted in a 70-75% reduction in the brain-to-blood ratio, indicating significant target engagement.[1][2] |
Experimental Protocols & Visualized Workflows
Detailed methodologies for the key experiments are provided below, accompanied by workflow diagrams generated using Graphviz.
Positron Emission Tomography (PET) for Target Occupancy
This protocol describes a typical workflow for assessing the in vivo target engagement of a this compound derivative by measuring its ability to displace a radiolabeled tracer targeting the σ1 receptor.
Methodology:
-
Animal Dosing: A cohort of animals (e.g., mice) is pre-treated with various doses of the unlabeled this compound test compound. A control group receives a vehicle solution.
-
Radiotracer Administration: After a specified pre-treatment time, all animals are administered a radiolabeled σ1 receptor ligand (e.g., [18F]8).[1]
-
PET Imaging: Animals are anesthetized and placed in a microPET scanner. Dynamic or static images are acquired over a set period to measure the distribution and concentration of the radiotracer in the brain or other tissues of interest.[4]
-
Data Analysis: The radiotracer signal in the drug-treated animals is compared to the signal in the vehicle-treated group. A reduction in signal indicates that the test compound is occupying the target, thereby preventing the radiotracer from binding.[3]
-
Target Occupancy Calculation: The percentage of target occupancy is calculated based on the displacement of the radiotracer at different doses of the test compound.
In Vivo Cellular Thermal Shift Assay (CETSA®)
This protocol outlines how CETSA® can be applied ex vivo to confirm target engagement in tissues harvested from treated animals.
Methodology:
-
Animal Dosing: Treat animals with the this compound test compound or a vehicle control.
-
Tissue Harvesting and Lysis: At the desired time point, euthanize the animals and harvest the tissues of interest (e.g., brain). The tissues are then lysed to release the proteins.[3]
-
Heat Challenge: Aliquots of the tissue lysates are subjected to a range of temperatures. Drug binding stabilizes the target protein (σ1 receptor), making it less susceptible to thermal denaturation.[3][5]
-
Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the denatured and aggregated proteins.
-
Protein Quantification: The supernatant, containing the soluble proteins, is collected. The amount of the target protein is quantified using a specific detection method, such as Western blotting or ELISA, with an antibody against the σ1 receptor. A higher amount of soluble target protein at elevated temperatures in the drug-treated samples compared to the control indicates target engagement.[3]
Sigma-1 (σ1) Receptor Signaling Context
Validating target engagement is most impactful when linked to the underlying biology. The diagram below illustrates a simplified view of the σ1 receptor's role, providing context for how engagement by a this compound derivative could modulate downstream pathways, which could be monitored via pharmacodynamic biomarkers.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 1-Oxa-8-azaspiro[4.5]decane Derivatives: Receptor Cross-Reactivity Profiles
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Receptor Binding Affinities and Functional Activities
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing significant activity at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. This guide provides a comparative analysis of the cross-reactivity of key this compound derivatives with other receptors, supported by experimental data. The information is intended to aid researchers in understanding the selectivity profile of this chemical class and to guide future drug discovery efforts.
Muscarinic Receptor Interactions
Derivatives of this compound have been extensively investigated as muscarinic acetylcholine receptor agonists, with a particular focus on the M1 subtype, a key target for the treatment of cognitive deficits in Alzheimer's disease. The compounds YM796 and YM954 are notable examples.
Comparative Binding Affinities of this compound Derivatives and Reference Compounds at Muscarinic Receptors
| Compound | M1 (Ki, μM) | M2 (Ki, μM) | M3 (Ki, μM) | Reference Radioligand | Tissue Source |
| (-)-YM796 | 16.4 | 52.0 | Not Reported | --INVALID-LINK---MQNB | Transfected murine fibroblast B82 cells |
| (+)-YM796 | 30.1 | 108 | Not Reported | --INVALID-LINK---MQNB | Transfected murine fibroblast B82 cells |
| (±)-YM796 | 21.8 | 77.1 | Not Reported | --INVALID-LINK---MQNB | Transfected murine fibroblast B82 cells |
| (±)-YM954 | Micromolar Range | Weak Inhibition | Not Reported | [3H]pirenzepine / [3H]QNB | Rat cerebral cortex / cerebellum |
| RS 86 | Micromolar Range | Not Reported | Not Reported | [3H]pirenzepine | Not Specified |
| AF102B | Micromolar Range | Not Reported | Not Reported | [3H]pirenzepine | Not Specified |
Data for YM796 isomers were obtained from studies on transfected cells expressing M1 or M2 receptors.[1] Data for (±)-YM954, RS 86, and AF102B indicate inhibition of [3H]pirenzepine binding in the micromolar range, suggesting M1 receptor affinity.[2] (±)-YM796 was also shown to be weaker than (±)-YM954 and RS86 in inducing effects primarily mediated by M2 and/or M3 receptors.[2]
Functional Activity at Muscarinic Receptors
Functionally, (±)-YM796 and (±)-YM954 act as M1 receptor agonists by stimulating phosphoinositide hydrolysis in hippocampal slices, a key signaling pathway for M1 receptor activation.[2] Notably, (-)-YM796 demonstrated partial agonism at the M1 receptor with an EC50 value of 26.5 μM, while showing no significant agonistic activity at the M2 receptor.[1] In contrast, AF102B did not stimulate phosphoinositide hydrolysis in the same assay.[2]
Sigma Receptor Cross-Reactivity
Recent studies have revealed that the this compound scaffold also serves as a potent ligand for sigma receptors, which are implicated in a variety of central nervous system disorders.
Comparative Binding Affinities of this compound Derivatives at Sigma Receptors
| Compound | σ1 (Ki, nM) | σ2 (Ki, nM) | Selectivity (σ2/σ1) |
| Derivative 1 | 0.47 | 10.8 | 23 |
| Derivative 2 | 0.89 | 19.5 | 22 |
| Derivative 3 | 1.23 | 27.1 | 22 |
| Derivative 4 | 2.56 | 56.3 | 22 |
| Derivative 5 | 12.1 | 266 | 22 |
| Derivative 6 | 1.55 | 34.1 | 22 |
| Derivative 7 (Compound 8) | 0.61 | 26.8 | 44 |
| Haloperidol | 3.2 | 11.2 | 3.5 |
| SA4503 | 3.8 | 133 | 35 |
Data from a study evaluating a series of novel this compound derivatives.[3] The derivatives are potent and selective sigma-1 receptor ligands with nanomolar affinity.[3]
Other Receptor Cross-Reactivity
While the primary focus has been on muscarinic and sigma receptors, related spirocyclic structures have shown interactions with other receptor systems, suggesting potential for broader cross-reactivity of the this compound scaffold.
-
Adrenergic Receptors: A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which share a similar spirocyclic core, have been identified as alpha-adrenergic blockers.[4]
-
Opioid Receptors: Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been identified as novel delta-opioid receptor selective agonists.[1]
-
Serotonin Receptors: The related 1,4-dioxaspiro[4.5]decane moiety is present in potent 5-HT1A receptor agonists.[5]
Quantitative binding data for this compound derivatives at these other receptor families is not yet widely available in the public domain and represents an area for future investigation.
Signaling Pathways & Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to determine the presented data, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Sigma-1 Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
Experimental Protocols
1. Competitive Radioligand Binding Assay for Muscarinic Receptors
This protocol is a generalized procedure based on the methodologies described for [3H]pirenzepine binding to cerebral cortical membranes.
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.
-
The final pellet is resuspended in assay buffer to a protein concentration of approximately 0.5-1.0 mg/mL.
-
-
Binding Assay:
-
The assay is performed in a final volume of 250 µL in 96-well plates.
-
To each well, add:
-
50 µL of membrane suspension.
-
50 µL of [3H]pirenzepine (final concentration ~1-2 nM).
-
50 µL of various concentrations of the test compound (e.g., YM796, YM954) or buffer.
-
For non-specific binding determination, a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine) is used instead of the test compound.
-
-
The plates are incubated for 60 minutes at 25°C.
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Phosphoinositide Hydrolysis Assay
This protocol is a generalized procedure for measuring M1 receptor agonist-stimulated phosphoinositide hydrolysis in hippocampal slices.[2]
-
Slice Preparation and Pre-labeling:
-
Hippocampal slices (approximately 350 µm thick) are prepared from rat brains.
-
Slices are pre-incubated in oxygenated Krebs-Ringer bicarbonate buffer containing [3H]myo-inositol for 60-90 minutes at 37°C to allow for incorporation of the radiolabel into membrane phosphoinositides.
-
-
Agonist Stimulation:
-
After pre-labeling, the slices are washed to remove excess [3H]myo-inositol.
-
The slices are then incubated in fresh buffer containing 10 mM LiCl for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
The test compound (e.g., YM796, YM954) is added at various concentrations, and the incubation continues for an additional 45-60 minutes.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The incubation is terminated by the addition of chloroform/methanol (1:2 v/v).
-
The aqueous and organic phases are separated by centrifugation.
-
The aqueous phase, containing the [3H]inositol phosphates, is applied to a Dowex AG1-X8 anion-exchange column.
-
The column is washed, and the total [3H]inositol phosphates are eluted with 1 M ammonium formate / 0.1 M formic acid.
-
The radioactivity in the eluate is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [3H]inositol phosphate accumulation is expressed as a percentage of the total [3H]lipid radioactivity.
-
Dose-response curves are generated, and EC50 values (the concentration of agonist that produces 50% of the maximal response) are calculated using non-linear regression.
-
This comparative guide highlights the polypharmacology of the this compound scaffold, with prominent activity at both muscarinic M1 and sigma-1 receptors. The provided data and protocols offer a valuable resource for researchers working on the development of selective ligands for these important therapeutic targets. Further investigation into the cross-reactivity with other receptor families is warranted to fully elucidate the selectivity profile of this versatile chemical series.
References
- 1. experts.azregents.edu [experts.azregents.edu]
- 2. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The pharmacological assessment of RS 86 (2-ethyl-8-methyl-2,8-diazaspiro-[4,5]-decan-1,3-dion hydrobromide). A potent, specific muscarinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"benchmarking 1-Oxa-8-azaspiro[4.5]decane performance against standard of care"
This guide provides a comparative analysis of 1-Oxa-8-azaspiro[4.5]decane derivatives against current standards of care in two key therapeutic areas: PET imaging of sigma-1 (σ1) receptors and anticancer therapy. The performance of these novel compounds is evaluated based on preclinical experimental data, offering insights for researchers, scientists, and drug development professionals.
Part 1: Performance as Sigma-1 (σ1) Receptor PET Imaging Agents
Derivatives of this compound have been identified as potent and selective ligands for the σ1 receptor, a key target in neurodegenerative diseases and certain cancers. Their performance is benchmarked against [¹¹C]SA4503, a well-established radiotracer for PET imaging of σ1 receptors.
Data Presentation: σ1 Receptor Binding Affinity
The binding affinity (Ki) of this compound derivatives and the benchmark compound, SA4503, for the σ1 receptor are summarized below. Lower Ki values indicate higher binding affinity.
| Compound Class | Specific Derivative | σ1 Receptor Ki (nM) | Selectivity (σ1 vs σ2) | Reference |
| This compound | Compound 8 | 0.61 - 12.0 | 2 - 44 | [1][2] |
| Standard of Care | SA4503 | 4.6 - 17 | ~14 - 103 | [3][4] |
Experimental Protocols: In Vitro Sigma-1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the σ1 receptor.
Methodology:
-
Tissue Preparation: Guinea pig liver membranes, which have a high expression of σ1 receptors, are prepared through homogenization and centrifugation.[5] The protein concentration of the membrane preparation is determined using a Bradford assay.
-
Competitive Binding Assay:
-
A constant concentration of a radioligand with high affinity for the σ1 receptor (e.g., --INVALID-LINK---pentazocine) is used.[5][6]
-
The tissue membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound derivative or standard of care).
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
-
Separation and Detection: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. MTT (Assay protocol [protocols.io]
- 4. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of 1-Oxa-8-azaspiro[4.5]decane: A Guide to Experimental Reproducibility and Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for reliable and reproducible experimental data is paramount. This guide provides a comprehensive comparison of 1-Oxa-8-azaspiro[4.5]decane derivatives, focusing on the reproducibility of experimental results and their performance against alternative compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to be an invaluable resource for advancing research in this area.
Comparative Analysis of this compound Derivatives
The primary focus of research on this compound derivatives has been their affinity and selectivity for the σ1 receptor. Below is a comparison of binding affinities (Ki) and selectivity ratios for several derivatives as reported in the literature. The consistency of these values across different studies, where applicable, can be an indicator of experimental reproducibility.
| Compound ID | Structure | Target | Reported Ki (nM) | Selectivity (Ki σ2 / Ki σ1) | Reference |
| Compound 8 | Derivative of this compound | σ1 Receptor | 0.61 - 12.0 | 2 - 44 | [1] |
| [¹⁸F]8 | Fluorinated derivative of Compound 8 | σ1 Receptor | - | - | [1][2] |
| Compound 5a | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane | σ1 Receptor | 5.4 ± 0.4 | 30 | [3] |
Note: Direct comparison of reproducibility is challenging as different studies often synthesize and test unique derivatives. However, the nanomolar affinities consistently reported for various this compound derivatives for the σ1 receptor suggest a robust interaction between this scaffold and the target.
Performance Against Alternative Scaffolds
The this compound scaffold is one of several azaspirocyclic systems explored for neurological targets. A comparison with the closely related azaspiro[4.4]nonane framework reveals differing pharmacological profiles. While azaspiro[4.5]decane derivatives primarily target σ1 receptors and M1 muscarinic acetylcholine receptors, azaspiro[4.4]nonane derivatives have shown significant promise as modulators of nicotinic acetylcholine receptors (nAChRs).[4] This divergence highlights the importance of the specific spirocyclic core in determining target selectivity.
Experimental Protocols
Reproducibility is intrinsically linked to the meticulous execution of experimental protocols. Below are detailed methodologies for the synthesis and key biological assays related to this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Validating the Mechanism of Action of 1-Oxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-Oxa-8-azaspiro[4.5]decane derivatives with alternative compounds, focusing on the validation of their mechanism of action. Experimental data is presented to support the comparisons, and detailed protocols for key experiments are provided.
Executive Summary
1-Oxa-8-azaspiro[4..5]decane derivatives have emerged as potent and selective ligands for the sigma-1 (σ1) receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface involved in cellular stress responses and neuronal signaling. This guide focuses on the validation of this mechanism of action through in vitro binding and functional assays, comparing the performance of these derivatives with established drugs that also exhibit affinity for the σ1 receptor, such as Donepezil, and another relevant therapeutic, Galantamine.
Comparative Data
Table 1: In Vitro Binding Affinity of this compound Derivatives and Comparator Compounds at the Sigma-1 (σ1) Receptor
| Compound | Target | Kᵢ (nM) | Reference |
| This compound Derivative 1 | σ1 Receptor | 0.47 | [1] |
| This compound Derivative 2 | σ1 Receptor | 0.61 - 12.0 | [2] |
| This compound Derivative 3 | σ1 Receptor | 5.4 ± 0.4 | [3] |
| This compound Derivative 4 | σ1 Receptor | 12.1 | [1] |
| Comparator Compounds | |||
| Donepezil | σ1 Receptor | 14.6 | [4][5] |
| Donepezil | Acetylcholinesterase (AChE) | 5 - 7 | [5] |
| Galantamine | Nicotinic Acetylcholine Receptors | Allosteric Potentiating Ligand | |
| Galantamine | Acetylcholinesterase (AChE) | Weak Inhibitor |
Table 2: Functional Activity Profile of Key Compounds
| Compound | Assay | Effect | Reference |
| This compound Derivatives | Radioligand for PET imaging | High brain uptake, specific binding to σ1 receptor-rich areas | [1] |
| Donepezil | Mouse Forced Swimming Test | Antidepressant-like activity (σ1 agonist effect) | [4] |
| Donepezil | Dizocilpine-induced Learning Impairment | Attenuation of impairment (σ1 agonist effect) | [4] |
| Donepezil | Hippocampal Long-Term Potentiation (LTP) impaired by Aβ | Rescue of LTP (σ1 agonist effect) | [6] |
| Galantamine | K+ Channel Modulation | Inhibition of slowly inactivating K+ currents | [7] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptor
This protocol is used to determine the binding affinity (Kᵢ) of a test compound for the σ1 receptor.
Materials:
-
Membrane preparations from cells or tissues expressing the σ1 receptor (e.g., guinea pig liver).
-
Radioligand: [³H]-(+)-pentazocine.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in the assay buffer.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (e.g., haloperidol).
-
After incubation, the mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Kᵢ) of the test compound is calculated from the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Functional Assay: Modulation of Intracellular Calcium (Ca²⁺) Mobilization
This assay assesses the functional activity of a compound as a σ1 receptor agonist or antagonist by measuring its effect on intracellular calcium levels.
Materials:
-
Cell line expressing σ1 receptors (e.g., NG108-15, RGC-5).
-
Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM).
-
Agonist for a G-protein coupled receptor that mobilizes intracellular calcium (e.g., Bradykinin).
-
Test compounds (potential σ1 receptor agonists or antagonists).
-
Fluorescence plate reader or microscope.
Procedure:
-
Load the cells with the fluorescent Ca²⁺ indicator dye.
-
Wash the cells to remove excess dye.
-
Add the test compound (potential agonist or antagonist) to the cells and incubate.
-
Stimulate the cells with a known agonist (e.g., bradykinin) to induce intracellular Ca²⁺ release.
-
Measure the changes in intracellular Ca²⁺ concentration by monitoring the fluorescence of the indicator dye.
-
A σ1 receptor agonist is expected to potentiate the bradykinin-induced Ca²⁺ mobilization, while an antagonist would block this potentiation.[8][9][10]
Functional Assay: Neurite Outgrowth
This assay evaluates the effect of σ1 receptor ligands on neuronal differentiation and plasticity.
Materials:
-
Neuronal cell line (e.g., PC12, N1E-115).
-
Nerve Growth Factor (NGF).
-
Test compounds (potential σ1 receptor agonists or antagonists).
-
Cell culture plates and microscope.
-
Image analysis software.
Procedure:
-
Plate the neuronal cells at a suitable density.
-
Treat the cells with a sub-optimal concentration of NGF to induce a basal level of neurite outgrowth.
-
Add the test compound at various concentrations.
-
Incubate the cells for a period sufficient to allow for neurite extension (e.g., 48-72 hours).
-
Capture images of the cells using a microscope.
-
Quantify neurite outgrowth by measuring the length of the longest neurite or the percentage of cells bearing neurites.
-
σ1 receptor agonists have been shown to potentiate NGF-induced neurite outgrowth.[11][12][13]
Visualizations
Caption: Experimental workflow for validating the mechanism of action.
Caption: Proposed signaling pathway for σ1 receptor agonists.
Caption: Logical relationship for mechanism of action validation.
References
- 1. Synthesis and evaluation of new this compound derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine inhibits slowly inactivating K+ currents with a dual dose-response relationship in differentiated N1E-115 cells and in CA1 neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]
- 9. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sigma-1 receptor activation prevents intracellular calcium dysregulation in cortical neurons during in vitro ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sigma-1 Receptor Agonist TS-157 Improves Motor Functional Recovery by Promoting Neurite Outgrowth and pERK in Rats with Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potentiation of Nerve Growth Factor-Induced Neurite Outgrowth by Fluvoxamine: Role of Sigma-1 Receptors, IP3 Receptors and Cellular Signaling Pathways | PLOS One [journals.plos.org]
- 13. 神经突生长试验 [sigmaaldrich.com]
"comparison of different synthetic routes for 1-Oxa-8-azaspiro[4.5]decane"
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Spirocyclic Scaffold
The 1-Oxa-8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutics. This guide offers a comparative analysis of two distinct synthetic routes to this important spirocycle, providing detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Reductive Amination & Cyclization | Route 2: Dieckmann Condensation Approach |
| Starting Materials | 1,4-Dioxaspiro[4.5]decan-8-one, (2-aminoethyl)triphenylphosphonium bromide | Diethyl 4-oxopimelate |
| Key Reactions | Wittig reaction, Reductive amination, Intramolecular cyclization | Dieckmann condensation, Decarboxylation, Reduction |
| Overall Yield | Not explicitly stated in available literature | Moderate |
| Reagents & Conditions | n-BuLi, H₂, Pd/C, NaBH(OAc)₃, Acid/Base | NaH, HCl, LiAlH₄ |
| Advantages | Potentially convergent, builds complexity from a commercially available spirocycle. | Utilizes a classic and well-understood cyclization reaction. |
| Disadvantages | Requires multi-step sequence, yield data for the core scaffold is not readily available. | Linear sequence, may require optimization for large-scale synthesis. |
Visualizing the Synthetic Strategies
The following diagram illustrates the logical flow for comparing the two synthetic approaches to this compound.
Caption: Comparative workflow of two synthetic routes to this compound.
Experimental Protocols
Route 1: Synthesis via Reductive Amination and Intramolecular Cyclization
This route builds the tetrahydrofuran ring onto a pre-existing piperidine core. The synthesis of a key intermediate, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate, is described in the literature as a precursor for more complex derivatives.
Step 1: Synthesis of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-hydroxypiperidine-1-carboxylate
To a solution of N-Boc-4-piperidone (1 equivalent) in anhydrous tetrahydrofuran (THF) is added activated zinc dust (1.2 equivalents). A solution of ethyl bromoacetate (1.1 equivalents) in THF is then added dropwise, and the mixture is heated to reflux for 2-3 hours. After cooling, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to form tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
The product from the previous step (1 equivalent) is dissolved in a suitable solvent such as toluene, and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated at reflux with a Dean-Stark apparatus to remove water. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude lactone is purified by column chromatography.
Route 2: Synthesis via Dieckmann Condensation Approach
This approach involves the formation of the piperidine ring through an intramolecular Dieckmann condensation of a substituted pimelate derivative.
Step 1: Synthesis of Diethyl 4-(cyanomethyl)-4-(2-cyanoethyl)pimelate
A mixture of diethyl 4-oxopimelate (1 equivalent), ethyl cyanoacetate (1 equivalent), and piperidine (catalytic amount) in benzene is heated at reflux with azeotropic removal of water. After cooling, the reaction mixture is washed with dilute hydrochloric acid and water, dried, and concentrated. The resulting residue is then treated with acrylonitrile in the presence of a catalytic amount of sodium ethoxide in ethanol. The product is isolated by distillation under reduced pressure.
Step 2: Reductive Cyclization to form Ethyl this compound-3-carboxylate
The dinitrile from the previous step is subjected to reductive cyclization using a reducing agent such as hydrogen gas over a Raney nickel catalyst in a suitable solvent like ethanol saturated with ammonia. The reaction is carried out under pressure and at elevated temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography.
Step 3: Hydrolysis and Decarboxylation to form this compound
The ester obtained in the previous step is hydrolyzed by heating with aqueous hydrochloric acid. After cooling, the solution is made basic with a strong base (e.g., sodium hydroxide) and extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to afford the final product, this compound.
Disclaimer: The provided experimental protocols are generalized representations based on common organic synthesis techniques and available literature. Researchers should consult the primary literature for specific reaction conditions and safety precautions. The yields and optimal conditions may vary depending on the specific substrate and scale of the reaction.
Safety Operating Guide
Prudent Disposal of 1-Oxa-8-azaspiro[4.5]decane: A Step-by-Step Guide for Laboratory Professionals
This guide provides a detailed, step-by-step operational plan for the safe disposal of 1-Oxa-8-azaspiro[4.5]decane, drawing upon general chemical waste guidelines and hazard information from analogous chemical structures. The procedures outlined below are designed to provide essential, immediate safety and logistical information to laboratory personnel.
Hazard Assessment and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar oxa-azaspiro compounds, it is prudent to assume that this compound may cause skin irritation, serious eye irritation or damage, and respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment should be worn at all times when handling this compound.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye contact.
-
Lab Coat: A flame-retardant lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If handling the compound in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Identification and Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous waste.
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent accidental reactions.
-
-
Waste Collection and Containerization:
-
Collect the waste in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.
-
The container must be in good condition and have a secure, tight-fitting lid to prevent spills and evaporation.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
-
Waste Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "176-92-1"
-
An accurate estimation of the concentration and total volume or mass of the waste.
-
The date when the waste was first added to the container.
-
The name and contact information of the responsible researcher or principal investigator.
-
Appropriate hazard pictograms (e.g., irritant, health hazard).
-
-
-
Waste Storage:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.
-
The storage area should be away from heat, sparks, and open flames.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the EHS office or contractor with all necessary information about the waste, as detailed on the label.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes the key identifiers and inferred hazard information for this compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 176-92-1[4] |
| Molecular Formula | C₈H₁₅NO[4] |
| Molecular Weight | 141.21 g/mol [4] |
| Inferred GHS Hazards | Skin Irritation (Category 2), Serious Eye Damage/Irritation (Category 1/2A), Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2][3] |
| Inferred H-Statements | H315: Causes skin irritation, H318/H319: Causes serious eye damage/irritation, H335: May cause respiratory irritation[1][2][3] |
| Inferred P-Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray, P280: Wear protective gloves/protective clothing/eye protection/face protection, P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P501: Dispose of contents/container to an approved waste disposal plant.[3] |
Note: The GHS hazards and statements are inferred from structurally similar compounds due to the lack of a specific Safety Data Sheet for this compound.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Oxa-8-azaspiro[4.5]decane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-Oxa-8-azaspiro[4.5]decane. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact which may lead to irritation. Gloves must be inspected before use and disposed of properly.[2] |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | Minimizes the risk of inhaling vapors or aerosols that may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and ensure experimental integrity.
Emergency Procedures
Immediate and appropriate action is vital in the event of an exposure or spill.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill Response:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
Absorb the spill with an inert material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate the spill area.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization:
-
Unused Product: Dispose of as chemical waste.
-
Contaminated Materials: Any materials used for spill cleanup or that have come into contact with the chemical should be treated as hazardous waste.
Disposal Protocol:
-
Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[2] Do not dispose of down the drain or in general waste. Contaminated packaging should be disposed of as unused product.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
